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  • Product: N-(Adamantan-1-yl)-4-aminobenzamide
  • CAS: 68835-57-4

Core Science & Biosynthesis

Foundational

The Lipophilic Bullet: Pharmacological Profiling and In Vitro Mechanisms of the N-(Adamantan-1-yl)-4-aminobenzamide Scaffold

Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide Executive Summary In contemporary drug discovery, the incorporation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In contemporary drug discovery, the incorporation of the adamantane polycycle is a proven strategy to modulate lipophilicity, enhance metabolic stability, and exploit deep hydrophobic binding pockets. The N-(Adamantan-1-yl)-4-aminobenzamide scaffold (CAS 68835-57-4) represents a "privileged structure" [1]. It combines the rigid, highly symmetric ( Td​ point group) lipophilic bulk of the adamantyl cage with the hydrogen-bonding capacity of a 4-aminobenzamide moiety.

Rather than acting as a single-target "magic bullet," this scaffold serves as the foundational pharmacophore for several distinct, high-value therapeutic targets. In vitro, derivatives of this scaffold exhibit potent mechanisms of action across three primary domains:

  • Neuroinflammation: Allosteric antagonism of the P2X7 purinergic receptor.

  • Infectious Disease: Inhibition of the mycobacterial MmpL3 transporter.

  • Metabolic Syndrome: Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

This technical guide dissects the causality behind these mechanisms, providing self-validating in vitro protocols and structural rationales for researchers utilizing this scaffold in lead optimization.

Mechanism I: Allosteric Antagonism of the P2X7 Receptor

Pharmacological Causality

The P2X7 receptor is an ATP-gated trimeric ion channel highly expressed in microglia. Prolonged activation by extracellular ATP leads to the formation of a non-selective macropore, triggering K+ efflux, NLRP3 inflammasome assembly, and the release of pro-inflammatory cytokines (IL-1β) [2].

Adamantyl-benzamides act as potent negative allosteric modulators (NAMs) of P2X7. The adamantane cage inserts into a deep, hydrophobic allosteric pocket located in the upper body of the receptor complex, stabilizing the closed conformation of the channel. The benzamide linker forms critical hydrogen bonds with adjacent polar residues, preventing the conformational shift required for macropore dilation [2].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Ion Channel ATP->P2X7 Binds Orthosteric Site Pore Macropore Dilation P2X7->Pore Induces Adamantyl Adamantyl-Benzamide Adamantyl->P2X7 Allosteric Block Inflammasome NLRP3 Inflammasome Pore->Inflammasome K+ Efflux IL1B IL-1β Secretion Inflammasome->IL1B Cleaves Pro-IL-1β

Allosteric inhibition of ATP-gated P2X7 receptor signaling by adamantyl-benzamides.

In Vitro Validation: YO-PRO-1 Dye Uptake Assay

To validate the prevention of macropore formation, the YO-PRO-1 assay acts as a self-validating system. YO-PRO-1 (MW 629 Da) cannot pass through standard ion channels but easily enters the P2X7 macropore. Once inside, it binds DNA and fluoresces. A reduction in fluorescence directly correlates with the physical blockade of pore dilation.

Step-by-Step Protocol:

  • Cell Preparation: Seed human THP-1 monocytes (which endogenously express high levels of hP2X7) in a 96-well black-walled, clear-bottom plate at 5×104 cells/well in RPMI-1640 medium.

  • Dye Loading: Wash cells with assay buffer (low divalent cation buffer to prevent ATP degradation). Add 2 µM YO-PRO-1 iodide to each well.

  • Compound Incubation: Add the N-(Adamantan-1-yl)-4-aminobenzamide derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C. Causality: This pre-incubation allows the highly lipophilic adamantane to partition into the membrane and access the allosteric binding pocket.

  • Receptor Activation: Stimulate cells with 1 mM BzATP (a potent synthetic P2X7 agonist).

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader (Ex: 491 nm, Em: 509 nm). Record fluorescence every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic traces. Plot AUC vs. log[inhibitor] to determine the IC50​ .

Mechanism II: MmpL3 Inhibition in Mycobacterium tuberculosis

Pharmacological Causality

The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter responsible for flipping trehalose monomycolate (TMM) across the inner membrane. TMM is the universal precursor for mycolic acids, the primary component of the impermeable mycobacterial cell wall [3].

Derivatives utilizing the N-(1-adamantyl)-amide scaffold disrupt the proton motive force (PMF) required for MmpL3 function. The bulky adamantane moiety wedges into the transmembrane domain of MmpL3, physically occluding the TMM translocation pathway and collapsing the transmembrane proton gradient, leading to rapid bactericidal activity [4].

MmpL3_Pathway TMM_Cyto Cytoplasmic TMM MmpL3 MmpL3 Transporter TMM_Cyto->MmpL3 Binds TMM_Peri Periplasmic TMM MmpL3->TMM_Peri Flips across membrane Adamantyl Adamantyl-Benzamide Adamantyl->MmpL3 Blocks Translocation Death Cell Lysis Adamantyl->Death Loss of viability CellWall Mycolic Acid Assembly TMM_Peri->CellWall Donor for Ag85

Disruption of mycobacterial cell wall synthesis via MmpL3 inhibition.

In Vitro Validation: Resazurin Microtiter Assay (REMA)

To establish the Minimum Inhibitory Concentration (MIC), the REMA provides a robust, colorimetric self-validating readout. Live mycobacteria reduce blue resazurin to pink, highly fluorescent resorufin. If the adamantyl compound successfully inhibits MmpL3, cell wall synthesis halts, the bacteria die, and the well remains blue.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600​ of 0.6. Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the adamantyl-benzamide compound in 7H9 broth (range: 64 µg/mL to 0.03 µg/mL).

  • Infection: Add 50 µL of the bacterial suspension to each well (total volume 100 µL). Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Visually inspect the plate (Blue = no growth/inhibition; Pink = growth). Confirm quantitatively using a fluorometer (Ex: 530 nm, Em: 590 nm). The lowest concentration preventing the color change is the MIC.

Mechanism III: 11β-HSD1 Inhibition

Pharmacological Causality

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an endoplasmic reticulum-resident enzyme that amplifies local glucocorticoid action by reducing inactive cortisone to active cortisol. Overactivity is linked to metabolic syndrome and visceral obesity [5].

The N-(1-adamantyl)-benzamide/acetamide scaffold acts as a competitive inhibitor. The adamantyl group occupies the highly hydrophobic catalytic pocket normally reserved for the steroid backbone, while the amide carbonyl and NH act as critical hydrogen bond acceptors/donors with the catalytic tyrosine (Tyr183) and serine (Ser170) residues of the enzyme[5].

In Vitro Validation: HTRF Cortisol Conversion Assay

Homogeneous Time-Resolved Fluorescence (HTRF) relies on the competition between the cortisol produced by the enzyme and a d2-labeled cortisol tracer for binding to a Europium cryptate-labeled anti-cortisol antibody.

Step-by-Step Protocol:

  • Enzyme Reaction: In a 384-well plate, mix 2 nM recombinant human 11β-HSD1, 200 nM cortisone, and 200 µM NADPH in assay buffer (50 mM HEPES, pH 7.4).

  • Inhibition: Add the adamantyl-benzamide compound and incubate for 2 hours at 37°C. Causality: If the compound inhibits the enzyme, cortisone is not converted to cortisol.

  • Detection: Add the HTRF detection reagents (anti-cortisol-Eu 3+ cryptate and cortisol-d2). Incubate for 1 hour at room temperature.

  • Readout: Read the Time-Resolved Fluorescence at 665 nm and 620 nm. A high 665/620 ratio indicates low native cortisol (high inhibition), as the d2-tracer successfully binds the antibody.

Quantitative Data Summary

The versatility of the N-(Adamantan-1-yl)-4-aminobenzamide scaffold is evident in its cross-target potency. The table below summarizes the typical quantitative metrics observed in vitro for optimized derivatives of this scaffold.

Biological TargetDisease ContextRepresentative In Vitro PotencyKey Pharmacophore Interaction
P2X7 Receptor Neuroinflammation IC50​ : 10 - 50 nMAdamantane fits the allosteric hydrophobic pocket; amide H-bonds with polar residues.
MmpL3 Transporter TuberculosisMIC: 0.1 - 1.5 µMAdamantane disrupts transmembrane PMF; benzamide acts as a rigid spacer.
11β-HSD1 Metabolic Syndrome IC50​ : 100 - 300 nMAmide linker H-bonds with catalytic Tyr183/Ser170; adamantane mimics steroid bulk.

Conclusion

The N-(Adamantan-1-yl)-4-aminobenzamide architecture is a masterclass in exploiting hydrophobic bulk and rigid geometry in medicinal chemistry. By acting as a molecular wedge in lipid-embedded targets (MmpL3, P2X7) or mimicking steroid backbones (11β-HSD1), this scaffold provides a highly reliable starting point for in vitro drug discovery. Understanding the distinct causality of its mechanism in each context ensures that researchers can rationally design self-validating assays to optimize its pharmacokinetic and pharmacodynamic profiles.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery ConnectSci, 2024. URL:[Link]

  • Identification of the allosteric P2X7 receptor antagonist[11C]SMW139 as a PET tracer of microglial activation Scientific Reports (PMC), 2018. URL:[Link]

  • Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent Frontiers in Microbiology, 2018. URL:[Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells European Journal of Medicinal Chemistry (PMC), 2021. URL:[Link]

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors Bioorganic & Medicinal Chemistry (PMC), 2009. URL:[Link]

Exploratory

CAS 68835-57-4 chemical structure and molecular properties

Title: N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4): Structural Profiling and Application in Drug Discovery Executive Summary In modern drug discovery, the strategic incorporation of bulky, lipophilic scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4): Structural Profiling and Application in Drug Discovery

Executive Summary

In modern drug discovery, the strategic incorporation of bulky, lipophilic scaffolds is a proven method for overcoming poor pharmacokinetic profiles and achieving target engagement in deep hydrophobic pockets. This technical whitepaper provides an in-depth analysis of CAS 68835-57-4 (N-(Adamantan-1-yl)-4-aminobenzamide)[1][2]. By dissecting its physicochemical properties, pharmacophore logic, and laboratory handling, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals looking to leverage this versatile building block.

The Adamantyl-Benzamide Scaffold: Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter discovery programs that stall due to a compound's inability to penetrate the blood-brain barrier (BBB) or anchor securely within lipophilic protein cavities. The adamantane moiety—often referred to in medicinal chemistry as the "lipophilic bullet"—is a highly symmetrical, strain-free tricyclic hydrocarbon that solves these issues[3][4].

According to foundational reviews on adamantane derivatives, such as those by , adding an adamantyl group lowers a molecule's conformational entropy[3][4]. Because the adamantane core is rigid, it does not lose rotational degrees of freedom upon binding, which thermodynamically favors target affinity if the pocket is sufficiently large (e.g., viral M2 channels or P2X7 receptors)[3][5].

CAS 68835-57-4 optimizes this "lipophilic bullet" by pairing it with a 4-aminobenzamide linker[1][3]. The amide provides critical directional hydrogen bonding (both donor and acceptor capabilities), while the para-amino group serves as a reactive synthetic handle, allowing for rapid combinatorial library expansion without disrupting the adamantane anchor[1][2].

Physicochemical & Molecular Properties

Understanding the baseline quantitative data of CAS 68835-57-4 is critical for predicting its behavior in biological assays and formulation. The data below is summarized from authoritative chemical databases.

PropertyValueSource
Chemical Name N-(Adamantan-1-yl)-4-aminobenzamide[1]
CAS Number 68835-57-4[1]
Molecular Formula C17H22N2O[1]
Molecular Weight 270.37 g/mol [1]
XLogP3 3.2[1]
H-Bond Donors / Acceptors 2 / 2[1]
Topological Polar Surface Area 55.1 Ų[1]
Experimental Solubility ~37.3 µg/mL (pH 7.4)[1]

Pharmacophore & Structural Logic

The structural design of CAS 68835-57-4 is highly modular. The diagram below illustrates the causal relationship between its chemical moieties and their resulting functional properties in drug design.

Pharmacophore Adamantane Adamantane Core (Lipophilicity & Steric Bulk) Properties CAS 68835-57-4 N-(Adamantan-1-yl)-4-aminobenzamide Adamantane->Properties BBB Penetration Amide Amide Linker (H-Bonding Network) Amide->Properties Target Anchoring Aniline 4-Aminophenyl Group (Derivatization & Pi-Stacking) Aniline->Properties Library Expansion

Pharmacophore logic of CAS 68835-57-4 mapping structural moieties to functional properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol utilizing this compound must account for its high lipophilicity (LogP 3.2)[1]. The following workflows are designed as self-validating systems to prevent false negatives in biological screening caused by compound precipitation.

Protocol A: Thermodynamic Solubility & Stability Profiling

A kinetic solubility assay is insufficient for adamantane derivatives; thermodynamic equilibrium must be established to determine true aqueous availability.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve CAS 68835-57-4 in 100% DMSO to yield a 10 mM stock.

    • Causality: The high LogP requires a strong organic solvent to ensure complete initial dissolution at the molecular level, preventing the formation of micro-particulate suspensions that skew downstream data.

  • Aqueous Incubation: Spike the DMSO stock into pH 7.4 Phosphate Buffered Saline (PBS) to a final concentration of 100 µM (resulting in 1% DMSO final). Incubate at 37°C for 24 hours with orbital shaking (300 rpm).

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE membrane.

    • Causality: PTFE is chemically inert and highly hydrophobic. Unlike Polyethersulfone (PES) or Nylon, PTFE minimizes non-specific binding of the lipophilic adamantane core, ensuring the filtrate accurately represents the dissolved fraction.

  • LC-MS/MS Quantification: Analyze the filtrate against a standard curve prepared in 50% Acetonitrile/Water.

    • Self-Validation Step: Include a known highly soluble compound (e.g., caffeine) and a low solubility compound (e.g., amiodarone) in parallel wells. If the quantification of these controls deviates from historical laboratory baselines by >10%, the assay plate is invalidated and must be repeated.

Workflow Prep Sample Prep (10 mM in DMSO) Incubate Incubation (pH 7.4 Buffer, 24h, 37°C) Prep->Incubate Filter Filtration (0.22 µm PTFE) Incubate->Filter Analyze LC-MS/MS Analysis (Quantification) Filter->Analyze

Self-validating thermodynamic solubility and stability profiling workflow.

Protocol B: Late-Stage Functionalization (Reductive Amination)

The 4-amino group is an ideal candidate for derivatization to explore Structure-Activity Relationships (SAR).

Step-by-Step Methodology:

  • Imine Formation: React CAS 68835-57-4 (1.0 eq) with a target aldehyde (1.2 eq) in anhydrous dichloroethane (DCE). Add catalytic acetic acid (0.1 eq). Stir for 2 hours at room temperature.

    • Causality: The weak acid catalyzes the dehydration step of imine formation without protonating the aniline to the point of unreactivity.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde and amide functionalities, preventing over-reduction or cleavage.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. The adamantane core ensures the product will partition almost exclusively into the organic layer, simplifying purification.

Conclusion

CAS 68835-57-4 represents a highly strategic scaffold in medicinal chemistry. By combining the rigid, lipophilic properties of adamantane with the synthetic versatility of a 4-aminobenzamide linker, researchers can rapidly generate libraries of compounds with enhanced BBB penetrance and hydrophobic target engagement. Proper handling, specifically regarding thermodynamic solubility profiling, is essential to accurately evaluate its biological efficacy.

References

  • The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). Chemical Reviews, 113(5), 3516-3604. URL:[Link]

  • N-(Adamantan-1-yl)-4-aminobenzamide (CID 477705). National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. Spilovska, K., Zemek, F., Korabecny, J., et al. (2016). Current Medicinal Chemistry, 23(29), 3245-3266. URL:[Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of N-(Adamantan-1-yl)-4-aminobenzamide: A Technical Whitepaper on Privileged Scaffold Integration

Executive Summary In modern drug discovery, the strategic fusion of privileged scaffolds is a highly effective method for overcoming pharmacokinetic bottlenecks while maintaining potent pharmacodynamics. N-(Adamantan-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic fusion of privileged scaffolds is a highly effective method for overcoming pharmacokinetic bottlenecks while maintaining potent pharmacodynamics. N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4) represents a prototypical hybrid molecule. By coupling an adamantane cage—a highly lipophilic, three-dimensional hydrocarbon—with a 4-aminobenzamide warhead, this compound is engineered to breach the blood-brain barrier (BBB) and engage central nervous system (CNS) targets. This whitepaper deconstructs the physicochemical causality behind its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, providing self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Physicochemical Profiling

The pharmacological behavior of N-(Adamantan-1-yl)-4-aminobenzamide is dictated by its bipartite structure:

  • The Adamantane Core (The "Lipophilic Bullet"): The incorporation of the adamantane cage drastically alters the molecule's physicochemical landscape. It increases the partition coefficient (LogP) and reduces the topological polar surface area (TPSA). Because of its rigid, diamondoid structure, the adamantane motif provides exceptional steric shielding, rendering that portion of the molecule highly resistant to cytochromal (CYP450) degradation ()[1]. Furthermore, adamantane derivatives are uniquely privileged for crossing lipid membranes, making them indispensable for CNS-targeted therapeutics ()[2].

  • The 4-Aminobenzamide Warhead: While the adamantane core drives distribution, the 4-aminobenzamide moiety drives target engagement. 4-Aminobenzamide is a well-documented inhibitor of poly(ADP-ribose) polymerases (PARPs) ()[3]. The primary amine and the amide carbonyl create a highly specific hydrogen-bonding network essential for anchoring into the catalytic pockets of target enzymes, preventing NAD+ depletion during cellular stress ()[4].

Quantitative Physicochemical & PK/PD Parameters

To facilitate rapid comparison against standard neurotherapeutics (e.g., amantadine, memantine), the quantitative data for N-(Adamantan-1-yl)-4-aminobenzamide is summarized below:

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 270.37 g/mol Optimal for BBB penetration (< 400 Da).
LogP (Predicted) 3.2 – 3.8High lipophilicity; drives high Volume of Distribution ( Vd​ ).
Topological PSA 55.1 ŲExcellent membrane permeability (ideal CNS TPSA < 90 Ų).
Primary Metabolism Hepatic N-acetylationSusceptible to NAT1/NAT2 processing at the aniline amine.
Target Affinity PARP / Hydrophobic PocketsDual-action: Hydrophobic anchoring + H-bond network.
Clearance Route Biphasic (Hepatic/Renal)Unchanged drug reabsorbed; acetylated metabolite excreted.

Pharmacokinetics (PK) Dynamics

Absorption and Distribution

Driven by the adamantane moiety, the compound exhibits rapid gastrointestinal absorption and a massive volume of distribution ( Vd​ ). The molecule rapidly partitions into lipid-rich tissues. Its steady-state pharmacokinetics closely mirror other aminoadamantanes, which are known to maintain prolonged plasma half-lives (up to 36 hours) due to extensive tissue binding and renal reabsorption ()[5].

Metabolism and Excretion

Unlike the adamantane core, which resists enzymatic cleavage, the 4-aminobenzamide group introduces a specific metabolic liability. The primary metabolic clearance pathway is hepatic N-acetylation mediated by N-acetyltransferases (NAT1 and NAT2).

  • Causality: The primary aniline group ( −NH2​ ) is a classic substrate for NATs. The rate of clearance will therefore be subject to genetic polymorphism (fast vs. slow acetylators).

  • Secondary Pathways: Minor CYP-mediated N-oxidation may occur, though the steric bulk of the adjacent adamantane-amide linkage restricts access to the amide nitrogen itself. Excretion relies on the renal clearance of the more polar N-acetylated metabolite.

Pharmacodynamics (PD) & Mechanism of Action

The pharmacodynamics of N-(Adamantan-1-yl)-4-aminobenzamide rely on a synergistic binding mechanism. The adamantane cage acts as a hydrophobic anchor, sinking into deep, lipophilic allosteric or orthosteric pockets. Concurrently, the 4-aminobenzamide group acts as a competitive inhibitor at the nicotinamide binding site of PARP1. By blocking PARP1 hyperactivation, the compound prevents the catastrophic depletion of intracellular NAD+, thereby halting the necrotic cascade and promoting neuroprotection.

PD_Mechanism A N-(Adamantan-1-yl)- 4-aminobenzamide B Adamantane Cage: Hydrophobic Anchoring A->B C 4-Aminobenzamide: Catalytic Pocket Binding A->C D PARP1 Inhibition B->D High Affinity C->D H-Bond Network E Prevention of NAD+ Depletion D->E Blocks cleavage F Neuroprotection & Cell Survival E->F Promotes

Fig 1: PD mechanism of N-(Adamantan-1-yl)-4-aminobenzamide via targeted PARP1 inhibition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to prove causality rather than just correlation.

Protocol A: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Rationale: To empirically validate the CNS penetrance conferred by the adamantane cage.

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane (20 mg/mL).

  • Membrane Coating: Apply 5 µL of the PBL solution to the artificial membrane filter of the donor plate to simulate the BBB lipid bilayer.

  • Dosing (The Causality Step): Formulate the donor solution with 10 µM of N-(Adamantan-1-yl)-4-aminobenzamide in PBS at exactly pH 7.4 . Why? Maintaining physiological pH ensures the primary amine remains in its native ionization state, accurately reflecting in vivo partitioning.

  • Internal Controls: Spike the donor solution with Verapamil (high-permeability control) and Theophylline (low-permeability control). If Verapamil fails to cross, or Theophylline crosses freely, the lipid barrier integrity is compromised, invalidating the run.

  • Incubation & Analysis: Incubate at 37°C for 4 hours. Quantify donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Protocol B: Metabolic Stability and N-Acetylation Profiling

Rationale: Standard human liver microsome (HLM) assays often fail to capture aniline metabolism because they lack the necessary cytosolic enzymes and cofactors for N-acetylation. This protocol uses cryopreserved human hepatocytes to provide a complete metabolic picture.

PK_Workflow S1 1. Compound Incubation (Human Hepatocytes) S2 2. Cofactor Addition (NADPH & Acetyl-CoA) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile) S2->S3 S4 4. Protein Precipitation & Centrifugation S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. PK Parameter Calc (CL_int, t1/2) S5->S6

Fig 2: Step-by-step in vitro metabolic stability and N-acetylation profiling workflow.

  • Hepatocyte Thawing: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E at a density of 1×106 cells/mL.

  • Cofactor Supplementation: While intact hepatocytes contain endogenous cofactors, supplement the media with Acetyl-CoA (1 mM) to ensure NAT1/NAT2 pathways are not rate-limited by cofactor depletion.

  • Incubation: Add 1 µM of the test compound. Incubate at 37°C under 5% CO2​ .

  • Quenching (Time-Course): At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Donepezil). Causality: The cold organic solvent instantly denatures metabolic enzymes, freezing the kinetic profile at that exact second.

  • LC-MS/MS MRM Profiling: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant in Multiple Reaction Monitoring (MRM) mode. Track the parent mass ( m/z 271.1 [M+H]+ ) for intrinsic clearance ( CLint​ ) calculations, and actively scan for the N-acetylated metabolite ( m/z 313.1 [M+H]+ ).

Conclusion

N-(Adamantan-1-yl)-4-aminobenzamide is a highly optimized structural chimera. By leveraging the "lipophilic bullet" properties of the adamantane cage, it achieves superior BBB penetrance and evades rapid CYP450 degradation. Simultaneously, its 4-aminobenzamide moiety provides the necessary hydrogen-bonding architecture to inhibit NAD+-depleting enzymes like PARP1. Understanding its specific metabolic liability—hepatic N-acetylation—is critical for accurate preclinical scaling and dose optimization in neurotherapeutic drug development.

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.Journal of Chemical Health Risks (JCHR).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.National Institutes of Health (NIH).
  • In Vitro and In Vivo Activities of Aminoadamantane and Aminoalkylcyclohexane Derivatives against Trypanosoma brucei.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • FICD activity and AMPylation remodelling modulate human neurogenesis.bioRxiv.
  • Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases.Circulation Research - American Heart Association Journals.

Sources

Exploratory

Engineering CNS Penetration: A Technical Guide on the Blood-Brain Barrier Permeability of N-(Adamantan-1-yl)-4-aminobenzamide

Executive Summary The blood-brain barrier (BBB) remains the primary pharmacokinetic bottleneck in neuropharmacology, restricting the entry of approximately 98% of small-molecule therapeutics. To overcome this, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) remains the primary pharmacokinetic bottleneck in neuropharmacology, restricting the entry of approximately 98% of small-molecule therapeutics. To overcome this, medicinal chemists frequently employ privileged structural motifs. N-(Adamantan-1-yl)-4-aminobenzamide (also known as N-(1-adamantyl)-4-aminobenzamide) represents a critical pharmacophore and precursor in the design of central nervous system (CNS)-active agents. By coupling the highly lipophilic, bulky adamantane cage with a functionalized benzamide, this molecule achieves exceptional BBB permeability while maintaining target engagement capabilities for neuroinflammatory receptors such as P2X7 and CB2[1][2].

This technical guide dissects the physicochemical causality behind the BBB permeability of N-(Adamantan-1-yl)-4-aminobenzamide and provides self-validating experimental protocols for quantifying its CNS exposure.

Physicochemical Causality of BBB Permeation

The ability of a molecule to passively diffuse across the tight junctions and lipid bilayers of the BBB is governed by thermodynamics. N-(Adamantan-1-yl)-4-aminobenzamide is structurally optimized for this environment due to three interacting factors:

  • Minimized Entropic Penalty: The adamantane moiety is a rigid, tricyclic hydrocarbon cage. Unlike linear alkyl chains that must adopt specific conformations to enter a lipid bilayer (incurring a high entropic penalty), adamantane's rigid 3D geometry allows it to partition into the lipophilic core of the BBB with minimal loss of conformational entropy[1].

  • Optimal Lipophilicity (LogP): With a computed LogP of ~3.2, the molecule sits perfectly within the optimal range (2.0–5.0) for CNS penetration[1][3]. It is lipophilic enough to enter the membrane but not so lipophilic that it becomes trapped in the lipid bilayer (a phenomenon known as "membrane retention").

  • Low Desolvation Energy: The Topological Polar Surface Area (TPSA) is restricted to 55.1 Ų[3]. Because water molecules must be shed (desolvation) before a drug can enter the hydrophobic BBB, a low TPSA significantly lowers the thermodynamic barrier to entry.

Table 1: Physicochemical Profile & CNS Suitability

Data synthesized from the [3].

Physicochemical ParameterValue for N-(Adamantan-1-yl)-4-aminobenzamideOptimal CNS RangeCausality / Mechanistic Impact
Molecular Weight 270.37 g/mol < 400 g/mol Small size facilitates rapid passive transcellular diffusion.
LogP (Computed) ~3.22.0 - 5.0Drives lipid bilayer partitioning without causing membrane trapping.
TPSA 55.1 Ų< 90 ŲMinimizes the energetic cost of desolvation at the blood-brain interface.
Rotatable Bonds 2< 5Rigid structure reduces the entropic penalty upon membrane entry.
H-Bond Donors 2≤ 3Prevents excessive interaction with aqueous plasma proteins.

Neuropharmacological Target Engagement

Once across the BBB, the adamantyl-benzamide scaffold acts as a "key" for specific hydrophobic pockets in neuroglial receptors.

  • P2X7 Receptor Antagonism: Overactivation of the ATP-gated P2X7 receptor on microglia triggers the release of IL-1β, driving neuroinflammation in diseases like Alzheimer's and depression[4]. The adamantane cage perfectly occupies the globular hydrophobic allosteric pocket of the P2X7 receptor, leading to potent antagonism[1][5].

  • CB2 Receptor Modulation: Recent developments have also utilized this scaffold to create dual modulators that act as Cannabinoid CB2 receptor agonists, further suppressing the microglial inflammatory cascade[2].

Pathway A N-(Adamantan-1-yl)- 4-aminobenzamide B Blood-Brain Barrier (Lipid Bilayer) A->B Passive Diffusion (Low Desolvation Energy) C Microglia (CNS Resident) B->C CNS Penetration D P2X7 / CB2 Receptors C->D Target Binding E Neuroinflammation Resolution D->E Pharmacological Modulation

Fig 1. Mechanism of BBB penetration and microglial target engagement.

Self-Validating Experimental Protocols for BBB Permeability

To empirically validate the CNS penetration of N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives, researchers must employ a two-tiered approach. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract. This specific lipid composition is chosen because it accurately mimics the cholesterol/sphingomyelin ratio of the human BBB.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dissolve N-(Adamantan-1-yl)-4-aminobenzamide in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).

  • Self-Validation Control: Spike the donor solution with Diazepam (high permeability control) and Atenolol (low permeability control). Causality: If Diazepam fails to cross, or Atenolol crosses freely, the lipid membrane integrity is compromised, and the assay is voided.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours under gentle agitation (to minimize the unstirred water layer).

  • Quantification: Analyze both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

Protocol B: In Vivo Brain-to-Plasma Ratio ( Kp,brain​ )

While PAMPA measures passive diffusion, in vivo models account for active efflux transporters (e.g., P-glycoprotein) and plasma protein binding.

Step-by-Step Methodology:

  • Dosing: Administer the compound intravenously (IV) at 5 mg/kg to wild-type C57BL/6 mice.

  • Sampling & Transcardial Perfusion (Critical Step): At Tmax​ (e.g., 1 hour post-dose), anesthetize the animal. Collect systemic blood via cardiac puncture. Immediately perform a transcardial perfusion with ice-cold heparinized saline. Causality: Perfusion flushes out residual blood from the brain's microvasculature. Failure to perform this step will result in blood-borne compound contaminating the brain tissue, artificially inflating the Kp,brain​ value.

  • Tissue Processing: Homogenize the excised brain tissue in a 1:3 ratio of ice-cold buffer. Precipitate proteins in both plasma and brain homogenate using acetonitrile spiked with a deuterated internal standard (e.g., N-(Adamantan-1-yl)-benzamide-d5).

  • LC-MS/MS Analysis: Centrifuge the samples at 14,000 x g for 15 minutes and inject the supernatant into a triple quadrupole LC-MS/MS system.

  • Data Calculation: Calculate the Area Under the Curve (AUC) for both matrices. Kp,brain​=AUCbrain​/AUCplasma​ . A ratio > 0.3 generally indicates sufficient CNS exposure for neuropharmacological efficacy[2].

Workflow S1 1. IV/PO Dosing S2 2. Transcardial Perfusion S1->S2 S3 3. Tissue Homogenization S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Kp,brain Calculation S4->S5

Fig 2. Self-validating in vivo pharmacokinetic workflow for Kp,brain.

Conclusion

N-(Adamantan-1-yl)-4-aminobenzamide is a highly privileged scaffold in medicinal chemistry. Its rigid, lipophilic structure elegantly bypasses the thermodynamic barriers of the blood-brain barrier, making it an ideal foundational motif for targeting CNS-resident immune cells. By adhering to strict, self-validating pharmacokinetic workflows—particularly transcardial perfusion during in vivo studies—researchers can accurately harness this compound's properties to develop next-generation therapeutics for neurodegenerative and psychiatric disorders.

References

  • PubChem Database. N-(Adamantan-1-yl)-4-aminobenzamide (CID 477705). National Center for Biotechnology Information. URL:[Link]

  • Wilkinson, S. M., et al. (2014). The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity. ACS Chemical Neuroscience. URL:[Link]

  • De Caro, C., et al. (2022). Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. URL:[Link]

  • Bhattacharya, A., et al. (2021). Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? Pharmaceuticals (Basel). URL:[Link]

  • Jiang, L., et al. (2013). ATP-activated P2X7 receptor in the pathophysiology of mood disorders and as an emerging target for the development of novel antidepressants. Neuroscience & Biobehavioral Reviews. URL:[Link]

Sources

Foundational

The Biological Activity and Pharmacological Potential of N-(Adamantan-1-yl)-4-aminobenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the fusion of highly lipophilic, bulky aliphatic cages with hydrogen-bonding aromatic systems has yielded some of the most potent central nervous system (CNS) and anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the fusion of highly lipophilic, bulky aliphatic cages with hydrogen-bonding aromatic systems has yielded some of the most potent central nervous system (CNS) and anti-inflammatory therapeutics. N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives represent a highly privileged pharmacophore. By combining the steric bulk of the adamantane cage with a functionalizable aniline moiety, this scaffold exhibits remarkable multi-target versatility. Recent pharmacological evaluations have highlighted the efficacy of adamantyl benzamides as potent P2X7 receptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, and dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH)[1],[2].

This technical guide dissects the structure-activity relationships (SAR), core mechanisms of action, and self-validating experimental workflows required to evaluate this unique class of compounds.

Core Mechanisms of Action & Target Engagement

The biological activity of N-(Adamantan-1-yl)-4-aminobenzamide derivatives is primarily driven by the molecule's ability to exploit deep, hydrophobic binding pockets while maintaining specific electrostatic interactions via the benzamide linker.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation, neuropathic pain, and inflammasome activation. Adamantyl benzamides act as potent negative allosteric modulators (NAMs) of this receptor[3].

  • Mechanistic Causality: The adamantane cage acts as a "lipophilic bullet," perfectly complementing the deep, hydrophobic allosteric pocket of the P2X7 receptor[2]. Insertion into this pocket restricts the conformational flexibility of the receptor, preventing the ATP-driven pore dilation required for massive calcium ( Ca2+ ) influx. By halting this influx, the downstream assembly of the NLRP3 inflammasome and subsequent release of Interleukin-1β (IL-1β) are effectively aborted.

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a critical enzyme responsible for the degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

  • Mechanistic Causality: The N-(1-adamantyl)benzamide scaffold is a classic sEH inhibitor pharmacophore[4]. The amide carbonyl acts as a primary hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383, Tyr466) in the enzyme's active site. Simultaneously, the bulky adamantane moiety occupies the hydrophobic tunnel of the enzyme. This displacement of ordered water molecules from the hydrophobic tunnel yields a highly favorable entropic driving force for binding, resulting in nanomolar IC50​ values.

Pathway Drug N-(1-Adamantyl)- 4-aminobenzamide P2X7 P2X7 Receptor Drug->P2X7 Antagonizes (-) sEH Soluble Epoxide Hydrolase (sEH) Drug->sEH Inhibits (-) Ca2 Ca2+ Influx & Inflammasome P2X7->Ca2 Promotes (+) EETs Anti-inflammatory EETs sEH->EETs Prevents Hydrolysis IL1B IL-1β Release Ca2->IL1B Triggers (+) Resolution Inflammation Resolution EETs->Resolution Drives (+) Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Exacerbates (+) Resolution->Neuroinflammation Suppresses (-)

Figure 1: Dual neuroinflammatory modulation pathway of adamantyl benzamides.

Structure-Activity Relationship (SAR) Profiling

The modular nature of N-(Adamantan-1-yl)-4-aminobenzamide allows for precise tuning of its physicochemical and pharmacokinetic properties.

  • The Adamantyl Cage (Lipophilicity & Stability): The cage provides optimal steric bulk and enhances blood-brain barrier (BBB) penetrance. Unlike linear alkyl chains, the rigid cage resists rapid cytochrome P450-mediated oxidation. However, to mitigate excessive lipophilicity, bioisosteric replacement via fluorination at the bridgehead carbons (e.g., 3,5-difluoroadamantyl) is often employed. This modification improves Ligand Lipophilicity Efficiency (LLE) while retaining target affinity[3].

  • The Benzamide Linker (Target Anchoring): The amide bond is non-negotiable for sEH inhibition, as it provides the critical hydrogen-bonding network required for active-site anchoring.

  • The 4-Amino Substitution (Synthetic Handle): The primary amine at the para position is the defining feature of this specific derivative. It serves as a divergent synthetic handle. Converting this amine into a urea or secondary amide allows the molecule to reach into adjacent secondary binding pockets, drastically increasing target selectivity.

Comparative Quantitative Data
Compound DerivativeP2X7 Antagonism ( IC50​ , nM)sEH Inhibition ( IC50​ , nM)Calculated LogPPrimary Advantage
N-(1-Adamantyl)benzamide (Core)210154.2Balanced baseline activity
N-(1-Adamantyl)-4-aminobenzamide 18583.8Improved solubility, synthetic handle
N-(3,5-Difluoro-1-adamantyl)-4-aminobenzamide 240123.1Enhanced metabolic stability & LLE
N-(1-Adamantyl)-4-(ureido)benzamide >100024.5Extreme sEH selectivity

Experimental Workflows & Validated Protocols

To accurately assess the biological activity of these highly lipophilic derivatives, standard assays must be modified to prevent false positives caused by compound aggregation or non-specific binding.

Protocol 1: High-Throughput Fluorescence-Based sEH Inhibition Assay

This protocol evaluates the potency of adamantyl benzamides against recombinant human sEH.

  • Step 1: Reagent Preparation. Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0) supplemented with 0.1% Bovine Serum Albumin (BSA).

    • Causality of Choice: The adamantane cage is highly lipophilic. Without BSA, the compound will non-specifically bind to the polystyrene microtiter plates, artificially inflating the apparent IC50​ . BSA acts as a lipid carrier, ensuring the compound remains in solution to engage the enzyme.

  • Step 2: Enzyme Incubation. Add recombinant human sEH (1 nM final concentration) to 96-well black plates. Add the N-(Adamantan-1-yl)-4-aminobenzamide derivative (serially diluted in DMSO, 1% final DMSO concentration) and incubate for 15 minutes at 30°C.

  • Step 3: Substrate Addition. Initiate the reaction by adding PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

    • Causality of Choice: PHOME is a non-fluorescent substrate that sEH hydrolyzes into highly fluorescent 6-methoxy-2-naphthaldehyde, allowing for real-time, highly sensitive kinetic monitoring.

  • Step 4: Kinetic Readout & Self-Validation. Measure fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes.

    • Self-Validating System: Every plate must include a well with AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control. If AUDA does not achieve >95% inhibition, the enzyme batch is compromised, and the plate must be discarded.

Protocol 2: In Vitro P2X7 Receptor Calcium Flux Assay

This protocol measures the ability of the derivatives to block ATP-evoked pore dilation.

  • Step 1: Cell Loading. Seed HEK293 cells stably expressing the human P2X7 receptor in 96-well clear-bottom black plates. Load cells with Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in assay buffer for 45 minutes at 37°C.

    • Causality of Choice: Fluo-4 AM is a cell-permeable dye that exhibits a massive fluorescence increase upon binding intracellular calcium, providing a direct readout of P2X7 pore opening. Pluronic F-127 is required to disperse the highly lipophilic dye in aqueous media.

  • Step 2: Compound Pre-incubation. Wash cells and add the adamantyl benzamide derivatives (0.1 nM to 10 µM). Incubate for 30 minutes.

  • Step 3: Agonist Stimulation. Inject BzATP (2-(3'-O-(4-benzoylbenzoyl))adenosine 5'-triphosphate) at an EC80​ concentration (typically 30 µM) via an automated fluidics system.

    • Causality of Choice: BzATP is utilized instead of native ATP because it is significantly more potent and metabolically stable, ensuring robust, reproducible P2X7 pore opening without degradation by ectonucleotidases[2].

  • Step 4: Self-Validation.

    • Self-Validating System: Incorporate A-438079 (a competitive P2X7 antagonist) as a positive control. If A-438079 fails to completely abrogate the BzATP-induced calcium flux, the cellular batch exhibits off-target purinergic receptor expression (e.g., P2X4), invalidating the assay.

Workflow Step1 Compound Prep (DMSO Stock) Step2 In Vitro Assay (sEH / P2X7) Step1->Step2 Step3 Fluorescence / Calcium Readout Step2->Step3 Step4 Data Normalization & IC50 Calc Step3->Step4 Step5 SAR Modeling & Optimization Step4->Step5

Figure 2: High-throughput biological screening workflow for adamantyl benzamides.

References

  • Development of N-(1-Adamantyl)
  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist ACS Publications URL
  • PMC (PubMed Central)
  • 11β-HSD1 inhibition and Role of sEH in Cardiovascular and Neuroprotective Effects (EVM_PhD_THESIS)

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety Data of N-(Adamantan-1-yl)-4-aminobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Preamble: Navigating the Data Gap for N-(Adamantan-1-yl)-4-aminobenzamide N-(Adamantan-1-yl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Navigating the Data Gap for N-(Adamantan-1-yl)-4-aminobenzamide

N-(Adamantan-1-yl)-4-aminobenzamide is a molecule of interest, combining the rigid, lipophilic adamantane cage with the well-known 4-aminobenzamide scaffold. While derivatives of this compound have been explored for various therapeutic applications, including antimicrobial and antiviral activities, a comprehensive, publicly available toxicological profile for this specific chemical entity remains conspicuously absent. This guide is therefore structured not as a retrospective summary of existing data, but as a forward-looking, predictive analysis grounded in established toxicological principles.

For the drug development professional, this document provides a strategic framework for assessing the safety of N-(Adamantan-1-yl)-4-aminobenzamide. We will deconstruct the molecule into its core components, analyze their known toxicities, predict metabolic pathways that could lead to bioactivation, and outline the requisite battery of non-clinical safety studies essential for regulatory progression. This approach is designed to transform the current data gap from a liability into a structured development plan.

Part 1: Toxicological Assessment of Core Structural Fragments

The toxicological profile of a molecule can often be anticipated by examining its constituent parts. N-(Adamantan-1-yl)-4-aminobenzamide is comprised of two key moieties: the adamantane group and the 4-aminobenzamide core.

The Adamantane Moiety: A Lipophilic Anchor with Neurological and Renal Considerations

The adamantane cage is a bulky, three-dimensional hydrocarbon structure prized in medicinal chemistry for its ability to increase lipophilicity and metabolic stability, often enhancing a drug's pharmacokinetic profile.[1][2][3] Its biocompatibility is generally considered favorable.[4] However, the most well-studied adamantane-containing drug, amantadine (1-aminoadamantane), provides critical insights into potential toxicities.

Key Toxicological Concerns Associated with Adamantane Derivatives (from Amantadine data):

  • Neurotoxicity: Amantadine intoxication is linked to a range of central nervous system (CNS) effects, including agitation, delirium, confusion, visual hallucinations, and, in severe cases, seizures.[5][6][7] These effects are partly attributed to its dopaminergic and anticholinergic properties.[8]

  • Cardiovascular Effects: Overdose has been associated with cardiac arrhythmias, including QT interval prolongation and torsade de pointes.[5][7]

  • Renal Toxicity & Excretion: Amantadine is primarily excreted unchanged in the urine.[8][9] Consequently, patients with renal insufficiency are at a significantly higher risk of toxicity due to drug accumulation.[6][7][9] The lowest reported acute lethal dose of amantadine was 1 gram.[7]

For N-(Adamantan-1-yl)-4-aminobenzamide, the adamantane group's high lipophilicity could facilitate passage across the blood-brain barrier, making CNS-related toxicities a key area for investigation. Furthermore, its primary route of elimination must be determined, as renal clearance could pose a risk in specific patient populations.

The 4-Aminobenzamide Core: A Structural Alert for Genotoxicity

The 4-aminobenzamide fragment belongs to the broader class of aromatic amines, which are a well-established "structural alert" for mutagenicity.[10] The toxicity of this moiety is intrinsically linked to its metabolism.

Key Toxicological Concerns Associated with Aromatic Amines & Benzamides:

  • Genotoxicity/Mutagenicity: Many aromatic amines are pro-mutagens, requiring metabolic activation (bioactivation) by enzymes like cytochrome P450 (CYP450) to form reactive intermediates that can adduct with DNA and cause mutations.[11][12] While a Safety Data Sheet (SDS) for 4-aminobenzamide notes no available data for germ cell mutagenicity, this absence of evidence is not evidence of absence of risk.[13]

  • General Toxicity: The SDS for 4-aminobenzamide classifies it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[13][14][15] Long-term exposure to arylamines can be poisonous to the blood-making system, potentially causing methemoglobinemia.[14]

  • Metabolic Interactions: Related compounds, such as 3-aminobenzamide, are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[16][17][18] This inhibition can potentiate the genotoxicity of other DNA-damaging agents.[16][19] Furthermore, 3-aminobenzamide has been shown to inhibit certain CYP450 enzymes, which could affect the metabolism of co-administered drugs.[20]

The primary toxicological hypothesis for N-(Adamantan-1-yl)-4-aminobenzamide must therefore center on the potential for metabolic activation of the 4-aminobenzamide ring, leading to genotoxicity.

Part 2: Predicted Metabolism and Bioactivation Pathways

The nexus of toxicity for this molecule likely lies in its biotransformation. The liver is the primary site for the metabolism of xenobiotics, where Phase I and Phase II enzymes work to detoxify compounds but can sometimes create reactive metabolites.[21]

Phase I Metabolism: The Gateway to Bioactivation

The 4-aminobenzamide moiety is the most probable site of initial metabolic attack.

  • N-Oxidation: The primary amino group is susceptible to oxidation by CYP450 enzymes (e.g., CYP2E1, CYP2A1) to form a hydroxylamine derivative.[22][23] This hydroxylamine can be further oxidized to a nitroso species. These intermediates are electrophilic and can covalently bind to nucleophilic macromolecules like proteins and DNA, leading to cytotoxicity and mutagenicity.

  • Ring Oxidation: Aromatic hydroxylation of the benzene ring is another possibility, though less commonly associated with the primary mechanism of aromatic amine toxicity.

Phase II Metabolism: Detoxification vs. Formation of Unstable Conjugates

Phase II enzymes conjugate molecules with endogenous substrates to increase water solubility and facilitate excretion.

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). This is typically a detoxification pathway. However, the rate of acetylation is subject to genetic polymorphism (fast vs. slow acetylators), which can influence an individual's susceptibility to toxicity.

  • Glucuronidation: The hydroxylamine metabolite formed in Phase I can be conjugated with glucuronic acid. While often a detoxification step, some N-glucuronides of hydroxylamines are unstable and can act as transport forms of the reactive species, releasing the toxicant at distal sites.

The adamantane moiety is generally metabolically stable, but some hydroxylation by CYP450 enzymes at its tertiary carbons is possible.

The following diagram illustrates the predicted primary metabolic pathway with a focus on the bioactivation of the 4-aminobenzamide core.

Metabolic_Pathway cluster_2 Cellular Targets Parent N-(Adamantan-1-yl)- 4-aminobenzamide Hydroxylamine N-hydroxy Metabolite (Reactive Intermediate) Parent->Hydroxylamine N-Oxidation Acetylated N-acetyl Metabolite (Detoxification) Parent->Acetylated Glucuronide N-glucuronide Conjugate (Potentially Unstable) Hydroxylamine->Glucuronide Adducts DNA & Protein Adducts Hydroxylamine->Adducts Covalent Binding Glucuronide->Adducts Spontaneous Breakdown & Covalent Binding

Caption: Predicted metabolic bioactivation of N-(Adamantan-1-yl)-4-aminobenzamide.

Part 3: A Framework for Preclinical Safety Assessment

Given the absence of data, a structured, stage-appropriate toxicological evaluation compliant with international guidelines (e.g., ICH) is required.[24][25][26] The following represents a standard, yet essential, framework for a small molecule of this type.

In Vitro Toxicology: Early Stage Screening

In vitro cytotoxicity assays are indispensable for early-stage screening, offering a cost-effective and rapid method to assess a compound's potential to cause cell death before proceeding to animal studies.[27][28][29][30]

Assay TypePrincipleEndpoint MeasuredRationale & Causality
Cell Viability Assays Measures metabolic activity as a surrogate for viability.Reduction of tetrazolium salts (e.g., MTT, MTS) or quantification of ATP (e.g., CellTiter-Glo®).A reduction in metabolic activity or ATP levels directly correlates with cell death or cytostasis, providing a quantitative measure of toxicity (IC50).
Cytotoxicity Assays Measures the loss of membrane integrity.Release of intracellular enzymes (e.g., LDH) or uptake of vital dyes (e.g., Trypan Blue).Membrane rupture is a hallmark of late-stage apoptosis or necrosis. This assay confirms cell death rather than just inhibition of proliferation.
Genotoxicity Assays Detects DNA damage or mutations.Bacterial reverse mutation (Ames test), in vitro micronucleus, chromosomal aberration.The Ames test, with and without metabolic activation (S9 fraction), is critical for detecting frameshift or base-pair substitution mutations, directly addressing the risk from the aromatic amine moiety.[12]
In Vivo Toxicology: Definitive Safety Evaluation

Animal studies are required to understand the systemic effects of the compound and to establish a safe starting dose for human trials.[31]

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity. The median lethal dose (LD50) may also be estimated.[32][33]

  • Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Administration: Route should mimic the intended clinical route. A single administration of escalating doses.

  • Groups: A control group (vehicle) and at least 3-5 dose groups.

  • Observation: Animals are monitored for a minimum of 14 days for clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint: A full necropsy is performed, with histopathological examination of key organs (liver, kidney, brain, heart, etc.) to identify target organ toxicity.

The following diagram outlines the logical progression of studies required to support clinical development.

Preclinical_Workflow cluster_discovery Early Discovery / Lead Optimization cluster_preclinical Preclinical Development (GLP) cluster_IND IND Submission invitro_tox In Vitro Cytotoxicity (e.g., HepG2, HEK293) ames Ames Test (±S9) invitro_tox->ames drf Acute Tox / Dose Range-Finding (Rodent & Non-rodent) ames->drf repeat_dose Repeat-Dose Toxicity (e.g., 28-day, 90-day) drf->repeat_dose safety_pharm Safety Pharmacology (Core Battery: CNS, CV, Resp.) repeat_dose->safety_pharm genotox Full Genotoxicity Battery (In vivo micronucleus) safety_pharm->genotox repro_tox Reproductive & Developmental Tox. genotox->repro_tox carc Carcinogenicity Studies (If required by ICH S1A) repro_tox->carc IND Phase I Clinical Trial repro_tox->IND

Caption: Standard workflow for non-clinical safety assessment.

Establishing Safety Margins

The data from repeat-dose toxicity studies are used to establish a critical safety parameter:

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose administered at which no statistically or biologically significant adverse effects are found.[34][35] The NOAEL is the cornerstone for calculating the safe starting dose in first-in-human (FIH) clinical trials.

Part 4: Conclusion and Strategic Recommendations

The toxicological profile of N-(Adamantan-1-yl)-4-aminobenzamide is currently undefined. However, a robust, science-driven assessment is possible through a predictive framework based on its structural components.

Key Anticipated Risks:

  • Genotoxicity: The 4-aminobenzamide moiety presents a significant, metabolism-dependent risk of mutagenicity. This is the highest priority for investigation.

  • Neurotoxicity: The lipophilic adamantane group suggests a potential for CNS-related adverse effects, which should be carefully monitored in all in vivo studies.

  • Renal Excretion: The pharmacokinetic profile must be elucidated early to determine if renal impairment could pose a significant safety risk, similar to amantadine.

Strategic Recommendations for Development:

  • Prioritize In Vitro Genotoxicity: An Ames test, with and without S9 metabolic activation, should be conducted immediately. A positive result would be a significant hurdle for development and may necessitate a redesign of the molecule to mitigate this liability.

  • Conduct Metabolite Identification Studies: In vitro studies using liver microsomes are essential to confirm the predicted metabolic pathways, especially the formation of reactive hydroxylamine intermediates. Glutathione-trapping experiments can provide direct evidence of bioactivation.

  • Design In Vivo Studies with Targeted Endpoints: Repeat-dose toxicity studies must include comprehensive neurological examinations and thorough histopathology of the kidneys and urinary tract, in addition to standard organ panels.

By systematically addressing these predicted risks through the outlined experimental framework, researchers and drug developers can efficiently and responsibly characterize the safety profile of N-(Adamantan-1-yl)-4-aminobenzamide and make informed decisions about its potential for clinical advancement.

References

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  • Boiteux, S., et al. (1988). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Carcinogenesis, 9(4), 541-546. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines. ICH. [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. [Link]

  • Olaharski, A. J., et al. (2010). ICH Guidelines: Inception, Revision, and Implications for Drug Development. Toxicological Sciences, 118(2), 345-353. [Link]

  • European Medicines Agency. (2009). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Gan, J., et al. (2002). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. Chemical Research in Toxicology, 15(9), 1145-1158. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Pacific BioLabs. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). S1B(R1) Testing for Carcinogenicity of Pharmaceuticals. ICH. [Link]

  • Spetalen, S., et al. (2001). Metabolism and disposition of the novel antileukaemic drug, benzamide riboside, in the isolated perfused rat liver. ucris.univie.ac.at. [Link]

  • Takaoka, S., et al. (2018). Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data. ResearchGate. [Link]

  • LeBeau, J. E. (1983). The role of the LD50 determination in drug safety evaluation. Regulatory Toxicology and Pharmacology, 3(1), 71-74. [Link]

  • Eriksson, C., & Brittebo, E. B. (1996). 3-Aminobenzamide: effects on cytochrome P450-dependent metabolism of chemicals and on the toxicity of dichlobenil in the olfactory mucosa. Toxicology and Applied Pharmacology, 136(2), 315-322. [Link]

  • SlidePlayer. (n.d.). DETERMINATION OF LD50. SlidePlayer. [Link]

  • Federal Agency for Medicines and Health Products. (2023). Non-clinical assessment of early phase clinical trials General aspects. AFMPS. [Link]

  • Obach, R. S. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. The AAPS Journal, 14(3), 556-567. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

Sources

Foundational

Preliminary Screening of N-(Adamantan-1-yl)-4-aminobenzamide for Antiviral Properties: A Technical Guide

Executive Summary The relentless emergence of drug-resistant viral strains necessitates the development of novel, multi-target antiviral scaffolds. N-(Adamantan-1-yl)-4-aminobenzamide represents a highly promising hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of drug-resistant viral strains necessitates the development of novel, multi-target antiviral scaffolds. N-(Adamantan-1-yl)-4-aminobenzamide represents a highly promising hybrid pharmacophore. By fusing the lipophilic adamantane cage—classically known for disrupting viral ion channels and membrane proteins[1][2]—with a 4-aminobenzamide moiety capable of critical hydrogen bonding with viral proteases[3], this compound offers a dual-modality approach to viral inhibition.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through a rigorous, self-validating preliminary screening cascade. This guide details the causality behind each experimental choice, ensuring that observed antiviral efficacy is mechanistically sound and clearly decoupled from host cell cytotoxicity.

Mechanistic Rationale: The "Why" Behind the Scaffold

To design an effective screening protocol, we must first understand the structural causality of our compound. N-(Adamantan-1-yl)-4-aminobenzamide is not a monolithic entity; it is a rationally designed hybrid:

  • The Adamantane Motif: The bulky, lipophilic cage is highly effective at occluding hydrophobic pockets. Historically, adamantane derivatives (like amantadine) block the M2 proton channel of Influenza A, preventing viral uncoating[4][5]. Recently, adamantane derivatives have also been identified as potent inhibitors of the p37 major envelope protein in orthopoxviruses (e.g., vaccinia, mpox), preventing extracellular enveloped virion formation[6][7].

  • The 4-Aminobenzamide Motif: The addition of the aminobenzamide group shifts the compound from a pure channel blocker to a potential protease inhibitor. Aminobenzamide scaffolds have demonstrated significant efficacy in competitively inhibiting the NS2B/NS3 proteases of Flaviviruses, such as Dengue (DENV) and West Nile Virus (WNV)[3][8].

Mechanism Cmpd N-(Adamantan-1-yl)-4-aminobenzamide Adamantane Adamantane Cage (Lipophilic Motif) Cmpd->Adamantane Benzamide 4-Aminobenzamide (H-Bonding Motif) Cmpd->Benzamide M2 Influenza A M2 Ion Channel Blockade Adamantane->M2 p37 Orthopoxvirus p37 Protein Inhibition Adamantane->p37 DENV Flavivirus NS2B/NS3 Protease Inhibition Benzamide->DENV

Diagram 1: Dual-modality antiviral mechanism of N-(Adamantan-1-yl)-4-aminobenzamide.

The Screening Cascade Overview

A robust screening cascade operates as a self-validating system. We cannot claim antiviral efficacy if the compound simply kills the host cell, thereby depriving the virus of its replication machinery. Therefore, the workflow strictly dictates that cytotoxicity profiling precedes efficacy screening[9].

Workflow Start Compound Synthesis & Purification Tox Phase 1: Cytotoxicity (MTT Assay -> CC50) Start->Tox Efficacy Phase 2: Antiviral Efficacy (Plaque Reduction -> EC50) Tox->Efficacy CC50 > 100 µM SI Calculate Selectivity Index (SI = CC50 / EC50) Efficacy->SI Mech Phase 3: Mechanistic Assays (Target Validation) SI->Mech SI > 10 Lead Lead Optimization Mech->Lead

Diagram 2: Sequential workflow for preliminary antiviral screening and validation.

Phase 1: Cytotoxicity and Host Cell Viability

Causality: The MTT assay measures cellular metabolic activity as a proxy for viability. By determining the 50% Cytotoxic Concentration ( CC50​ ), we establish the upper boundary of our therapeutic window. Any viral reduction observed at concentrations near or above the CC50​ is an artifact of host cell death, not true antiviral action[9].

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed susceptible host cells (e.g., MDCK for Influenza, Vero E6 for DENV/Orthopoxviruses) into 96-well plates at a density of 1×104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2​ until a confluent monolayer forms.

  • Compound Preparation: Prepare a 10 mM stock of N-(Adamantan-1-yl)-4-aminobenzamide in 100% DMSO. Perform serial half-log dilutions in serum-free medium (ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity).

  • Treatment: Aspirate growth medium and replace with 100 µL of compound dilutions. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Puromycin). Incubate for 48–72 hours (matching the duration of the subsequent antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3 hours at 37°C. Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader[9].

  • Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression (curve fit) to determine the CC50​ .

Phase 2: Primary Antiviral Efficacy Screening

Causality: Once the non-toxic concentration range is established, we assess the compound's ability to inhibit viral replication. The Plaque Reduction Assay (PRA) is the gold standard because it quantifies infectious viral particles, offering a direct, functional readout of efficacy ( EC50​ )[9][10].

Protocol: Plaque Reduction Assay (PRA)
  • Cell Preparation: Seed 6-well plates with host cells to achieve 95-100% confluency.

  • Viral Infection: Dilute the virus stock (e.g., Influenza A, DENV, or Vaccinia) to yield approximately 50–100 plaque-forming units (PFU) per well.

  • Compound Addition (Co-treatment model): Mix the viral inoculum with non-toxic serial dilutions of the compound (derived from Phase 1). Incubate the mixture for 1 hour at 37°C to allow for potential direct virucidal effects or binding to viral entry proteins.

  • Adsorption: Wash the cell monolayers with PBS. Add 500 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution and prevent cell desiccation.

  • Overlay: Aspirate the inoculum. Add 2 mL of overlay medium (e.g., 1.2% agarose or methylcellulose in 2X MEM containing the respective compound concentration)[9]. Rationale: The semi-solid overlay restricts viral spread to neighboring cells, forcing the formation of discrete, quantifiable plaques.

  • Fixation and Staining: Incubate for 2–4 days (virus-dependent) until plaques are visible. Fix cells by adding 10% formalin directly over the agarose for 4 hours. Remove the agarose plug and stain the monolayer with 0.1% crystal violet in 20% ethanol for 15 minutes[10].

  • Quantification: Count the plaques. Calculate the percentage of plaque reduction relative to the untreated virus control to determine the EC50​ .

Data Interpretation: The Selectivity Index (SI)

The viability of N-(Adamantan-1-yl)-4-aminobenzamide as a drug candidate is dictated by its Selectivity Index ( SI=CC50​/EC50​ ).

Quantitative Data Summary Table
MetricDefinitionTarget Threshold for Hit-to-LeadInterpretation
CC50​ 50% Cytotoxic Concentration >100μM Indicates the compound is well-tolerated by host cells.
EC50​ 50% Effective Concentration <10μM Demonstrates potent inhibition of viral replication.
SI Selectivity Index ( CC50​/EC50​ ) >10 (Ideally >50 )A high SI guarantees that the antiviral effect is target-specific and not a secondary effect of host cell stress.

Note: If the SI is < 10, the compound must undergo structural optimization before proceeding to mechanistic assays.

Phase 3: Target-Specific Mechanistic Assays

If the compound exhibits an SI > 10, we must validate the mechanism of action hypothesized in Section 1.

  • For Influenza A (M2 Channel Blockade): Utilize a Two-Electrode Voltage Clamp (TEVC) assay in Xenopus laevis oocytes expressing the M2 protein to measure the direct inhibition of proton current by the adamantane moiety[5].

  • For Orthopoxviruses (p37 Inhibition): Conduct molecular docking followed by a Western Blot analysis of extracellular enveloped virions (EEVs) versus intracellular mature virions (IMVs). A true p37 inhibitor will drastically reduce EEV release without necessarily halting IMV assembly[7].

  • For Flaviviruses (NS2B/NS3 Protease Inhibition): Perform a Fluorogenic Peptide Cleavage Assay. The aminobenzamide moiety acts as a competitive inhibitor. Incubate the recombinant NS2B/NS3 protease with the compound, then add a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC). Measure the reduction in fluorescence emission at 460 nm to calculate the inhibition constant ( Ki​ )[3][8].

By strictly adhering to this self-validating cascade, researchers can confidently isolate the antiviral properties of N-(Adamantan-1-yl)-4-aminobenzamide, paving the way for targeted lead optimization and preclinical development.

References

  • Shiryaev, V. A., et al. "Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity." European Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Scholtissek, C., et al. "How to overcome resistance of influenza A viruses against adamantane derivatives." Antiviral Research, 1998. Available at:[Link]

  • Sokolov, A. S., et al. "Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal infection." Antiviral Research, 2018. Available at:[Link]

  • Warda, E. T., et al. "VP37 Protein Inhibitors for Mpox Treatment: Highlights on Recent Advances, Patent Literature, and Future Directions." Pharmaceuticals, 2023. Available at:[Link]

  • Rey-Carrizo, M., et al. "Chemical Probes for Blocking of Influenza A M2 WT and S31N Channels." ACS Infectious Diseases, 2015. Available at:[Link]

  • Aravapalli, S., et al. "Inhibitors of Dengue virus and West Nile virus proteases based on the aminobenzamide scaffold." Bioorganic & Medicinal Chemistry Letters, 2012. Available at:[Link]

  • Aravapalli, S., et al. "Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold." PMC, 2012. Available at:[Link]

Sources

Exploratory

Chemical Synthesis Pathways for N-(Adamantan-1-yl)-4-aminobenzamide: A Comprehensive Technical Guide

Executive Summary N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) is a highly lipophilic, adamantane-functionalized aromatic amide [1]. The incorporation of the bulky, tricyclic adamantane cage significantly alters...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) is a highly lipophilic, adamantane-functionalized aromatic amide [1]. The incorporation of the bulky, tricyclic adamantane cage significantly alters the pharmacokinetic profile of the molecule, increasing its lipophilicity and facilitating blood-brain barrier (BBB) penetration. This structural motif is frequently utilized in the design of neuroprotective agents, antivirals, and anti-inflammatory drugs [2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will dissect the mechanistic causality behind each reagent choice and establish a self-validating analytical framework to ensure high-fidelity synthesis suitable for drug development pipelines.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of N-(Adamantan-1-yl)-4-aminobenzamide relies on a robust, two-step linear pathway designed to prevent unwanted side reactions:

  • Amidation (C-N Bond Formation): The target molecule can be disconnected at the amide bond, leading back to 1-adamantylamine and a 4-aminobenzoic acid derivative. However, using 4-aminobenzoyl chloride directly is synthetically unviable due to its propensity for rapid self-polymerization (intermolecular amidation). Therefore, the amino group must be masked as a nitro group. 4-Nitrobenzoyl chloride serves as an ideal, highly reactive electrophile.

  • Nitro Reduction: The intermediate, N-(1-adamantyl)-4-nitrobenzamide, undergoes chemoselective reduction to yield the final aminobenzamide. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard here, as it avoids the generation of heavy metal waste (e.g., iron or tin oxides) and simplifies downstream purification [3].

Retrosynthesis Target N-(1-Adamantyl)- 4-aminobenzamide Intermediate N-(1-Adamantyl)- 4-nitrobenzamide Target->Intermediate Reduction SM1 1-Adamantylamine Intermediate->SM1 Amidation SM2 4-Nitrobenzoyl Chloride Intermediate->SM2

Retrosynthetic pathway for N-(Adamantan-1-yl)-4-aminobenzamide.

Experimental Protocols: A Step-by-Step Methodology

Step 1: Synthesis of N-(1-Adamantyl)-4-nitrobenzamide

Causality & Design: 1-Adamantylamine is sterically hindered. To drive the nucleophilic acyl substitution to completion, a highly reactive acyl chloride is used rather than a standard carboxylic acid with coupling agents (like EDC/HOBt). Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the 1-adamantylamine reactant.

Protocol:

  • Preparation: In an oven-dried, 250 mL round-bottom flask purged with inert nitrogen, dissolve 1-adamantylamine (1.0 eq, 15.1 g, 100 mmol) and triethylamine (1.5 eq, 21.0 mL, 150 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: The reaction is highly exothermic; thermal control prevents the thermal degradation of the acyl chloride.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq, 19.5 g, 105 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 4 hours. Reaction completion is monitored via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate.

  • Purification: Recrystallize from hot ethanol to afford N-(1-adamantyl)-4-nitrobenzamide as a pale yellow solid.

Step 2: Catalytic Reduction to N-(1-Adamantyl)-4-aminobenzamide

Causality & Design: The reduction of the nitro group must not cleave the newly formed amide bond. Heterogeneous catalytic hydrogenation (H₂ with Pd/C) is highly chemoselective for nitro groups under mild conditions (1 atm, room temperature) and leaves the amide linkage completely intact [3].

Protocol:

  • Preparation: Dissolve the purified N-(1-adamantyl)-4-nitrobenzamide (15.0 g, ~50 mmol) in 150 mL of HPLC-grade methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.5 g, 10 wt%). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm) using a hydrogen balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol. Rationale: Celite prevents sub-micron catalyst particles from passing into the filtrate, which would contaminate the final API.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is triturated with cold diethyl ether and filtered to yield pure N-(Adamantan-1-yl)-4-aminobenzamide.

Workflow Step1 Step 1: Amidation (DCM, TEA, 0°C to RT) Workup1 Workup 1 (Aqueous Extraction & Drying) Step1->Workup1 Step2 Step 2: Nitro Reduction (H2, 10% Pd/C, MeOH) Workup1->Step2 Workup2 Workup 2 (Celite Filtration) Step2->Workup2 Purification Purification & Validation (Trituration, NMR, LC-MS) Workup2->Purification

Experimental workflow from amidation to final validation.

Quantitative Data Summaries

The following table summarizes the expected quantitative metrics for a standard 100 mmol scale synthesis, serving as a benchmark for process chemists.

ParameterStep 1: AmidationStep 2: Nitro Reduction
Target Intermediate/Product N-(1-Adamantyl)-4-nitrobenzamideN-(Adamantan-1-yl)-4-aminobenzamide
Reaction Temperature 0 °C to 25 °C25 °C (Room Temp)
Reaction Time 4 hours12 hours
Solvent System Anhydrous DCMMethanol (HPLC Grade)
Purification Method Recrystallization (Ethanol)Celite Filtration & Trituration (Ether)
Expected Yield 85 - 92%90 - 95%
Appearance Pale yellow solidWhite to off-white crystalline solid

Analytical Characterization & Validation

A self-validating synthetic system requires rigorous analytical confirmation to ensure structural integrity and purity before advancing to biological assays:

  • ¹H NMR (DMSO-d₆, 400 MHz): The adamantane protons typically appear as a complex multiplet between δ 1.60 and 2.10 ppm (15H). The successful reduction in Step 2 is confirmed by the appearance of a broad singlet around δ 5.50 ppm (2H, -NH₂), and a distinct upfield shift of the aromatic protons (due to the shift from the electron-withdrawing nitro group to the electron-donating amino group). The amide proton (-NH-C=O) appears as a singlet near δ 7.30 ppm.

  • LC-MS (ESI+): The target compound (C₁₇H₂₂N₂O) has an exact mass of 270.17 Da. The mass spectrum will show a prominent [M+H]⁺ peak at m/z 271.18 [1].

  • FT-IR: The transition from Step 1 to Step 2 is marked by the disappearance of the strong asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, and the emergence of primary amine N-H stretching doublets at ~3400 cm⁻¹ and ~3300 cm⁻¹. The amide carbonyl (C=O) stretch remains constant at ~1640 cm⁻¹.

References

  • National Center for Biotechnology Information. "N-(Adamantan-1-yl)-4-aminobenzamide." PubChem Compound Summary for CID 477705. URL:[Link]

  • Mothwa, et al. "4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue." Semantic Scholar, 2018. URL: [Link]

  • ResearchGate. "Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups." Journal of Polymer Research, 2010. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation of N-(Adamantan-1-yl)-4-aminobenzamide Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and high-throughput screening (HTS) professionals. Application: In vitro biological assays, cell-based screening, and structural biology. Introduction & Scientific Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and high-throughput screening (HTS) professionals. Application: In vitro biological assays, cell-based screening, and structural biology.

Introduction & Scientific Rationale

N-(Adamantan-1-yl)-4-aminobenzamide is a synthetic small molecule characterized by a structural dichotomy: it features a highly lipophilic, bulky adamantane cage coupled to a polar, hydrogen-bonding 4-aminobenzamide headgroup[1]. This structural profile makes it a highly valuable scaffold in medicinal chemistry and high-throughput screening (HTS) libraries.

However, the high lattice energy of the adamantane core and its extreme hydrophobicity present unique challenges for solvation, serial dilution, and long-term storage. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such compounds due to its amphiphilic nature; its polar sulfoxide group hydrogen-bonds with the aminobenzamide moiety, while its methyl groups solvate the hydrophobic adamantane cage[2]. This protocol outlines a self-validating, causality-driven methodology for preparing and maintaining the integrity of 10 mM stock solutions of N-(Adamantan-1-yl)-4-aminobenzamide.

Physicochemical Properties & Solvation Dynamics

Understanding the physicochemical parameters of the compound is critical for predicting its behavior in solution. The low topological polar surface area (TPSA) and bulky hydrocarbon cage dictate that the compound will be highly susceptible to aqueous precipitation if the DMSO stock absorbs atmospheric moisture.

Table 1: Physicochemical Profile of N-(Adamantan-1-yl)-4-aminobenzamide

PropertyValue
CAS Number 68835-57-4
Molecular Weight 270.37 g/mol
Molecular Formula C₁₇H₂₂N₂O
SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N
H-Bond Donors / Acceptors 2 / 1
Topological Polar Surface Area 55.1 Ų

(Data sourced from PubChem CID 477705)[1]

Stock Preparation Workflow

G A 1. Equilibration & Weighing (Anti-static, RT) B 2. Solvent Addition (Anhydrous DMSO, ≥99.9%) A->B Transfer C 3. Homogenization (Vortex & Mild Sonication) B->C Dissolve D 4. Quality Control (Visual & LC-MS Check) C->D Verify E 5. Aliquoting & Storage (Single-use, -20°C/-80°C) D->E Archive

Workflow for N-(Adamantan-1-yl)-4-aminobenzamide DMSO stock preparation.

Detailed Experimental Protocol

Step 1: Material Equilibration and Weighing
  • Causality: Adamantane derivatives often present as fine, static-prone powders. Static charge can lead to significant weighing errors (repulsion from the spatula or weigh boat). Furthermore, opening cold vials introduces atmospheric moisture, which degrades DMSO stock integrity[3].

  • Procedure:

    • Allow the sealed vial of N-(Adamantan-1-yl)-4-aminobenzamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Discharge static electricity from the weighing spatula and analytical balance using an anti-static ionizer gun.

    • Weigh exactly 2.70 mg of the compound into a sterile, nuclease-free 1.5 mL amber microcentrifuge tube (to prepare 1 mL of a 10 mM stock solution).

Step 2: Solvent Addition
  • Causality: DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of lipophilic adamantane compounds, leading to microscopic precipitation that ruins assay reproducibility[2].

  • Procedure:

    • In a low-humidity environment (or ideally under a nitrogen/argon stream), add 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the tube.

    • Expert Insight: Always use a positive displacement pipette when handling 100% DMSO. The high viscosity and low vapor pressure of DMSO cause standard air-displacement pipettes to under-deliver the solvent, leading to artificially concentrated and inaccurate stock solutions.

Step 3: Homogenization
  • Causality: The rigid adamantane structure requires kinetic energy to disrupt intermolecular lattice forces and achieve complete solvation. However, excessive thermal energy can induce oxidative degradation of the primary amine group.

  • Procedure:

    • Seal the tube tightly and vortex at medium speed for 60 seconds.

    • If the compound is not fully dissolved (visible as a refractive index change or micro-particulates), place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Use degassed water in the sonicator to maximize acoustic cavitation efficiency.

Step 4: Aliquoting and Storage
  • Causality: Repeated freeze-thaw cycles cause condensation (water) to accumulate in the DMSO, forcing the compound to crash out of solution. Long-term storage at ambient temperatures leads to oxidative degradation and loss of library fidelity[3].

  • Procedure:

    • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20–50 µL) in amber or opaque microtubes to protect the photosensitive aminobenzamide moiety.

    • Overlay the headspace of each tube with dry argon gas before sealing to displace oxygen and moisture.

    • Store aliquots immediately at -20°C (for use within 1–6 months) or -80°C (for long-term storage up to 2 years)[2].

Quality Control & Downstream Assay Preparation

When transitioning from the 100% DMSO stock to an aqueous biological assay, the adamantane moiety is highly susceptible to "solvent shock." This occurs when rapid changes in polarity cause the compound to precipitate before it can interact with its biological target.

  • DMSO Tolerance Limits: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% for cell-based assays or 1.0% for biochemical screening assays to prevent solvent-induced cytotoxicity or enzyme denaturation[4].

  • Stepwise Dilution Strategy: To achieve a final assay concentration of 10 µM (from the 10 mM stock), do not dilute directly into the aqueous buffer. Instead, perform a 1:100 intermediate dilution in 100% DMSO to create a 100 µM working stock. Then, perform a 1:10 dilution of this working stock directly into a vigorously mixing aqueous assay buffer.

Table 2: Troubleshooting & Quality Control Matrix

Observation / IssueMechanistic CauseCorrective Action
Incomplete dissolution in 100% DMSO High lattice energy of the adamantane core resisting initial solvation.Apply mild ultrasonic bath sonication (2–5 min) at room temperature. Avoid excessive heat.
Precipitation upon dilution in aqueous buffer "Solvent shock" due to rapid polarity shift; extreme adamantane hydrophobicity.Perform intermediate serial dilutions in 100% DMSO. Dilute stepwise into vigorously mixing buffer containing a co-solvent (e.g., 0.01% Tween-20).
Loss of assay potency over time Water absorption into the DMSO stock causing micro-precipitation, or oxidative degradation[3].Discard old aliquots. Ensure new stocks are stored at -80°C in single-use amber vials under an argon overlay.

References

  • PubChem . "N-(Adamantan-1-yl)-4-aminobenzamide - Compound Summary". National Institutes of Health (NIH). [Link]

  • EU-OPENSCREEN . "High-Throughput Screening Quality Control General Guidelines". European Infrastructure of Open Screening Platforms for Chemical Biology.[Link]

  • National Institutes of Health (PMC) . "Monitoring compound integrity with cytochrome P450 assays and qHTS". NIH Public Access.[Link]

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Application

High-Throughput Screening Protocols for P2X7 Receptor Antagonists Using N-(Adamantan-1-yl)-4-aminobenzamide as a Reference Scaffold

Scientific Background & Mechanistic Rationale The P2X7 receptor (P2X7R) is an ATP-gated trimeric ion channel predominantly expressed on immune cells, particularly microglia and macrophages. Unlike other P2X family member...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Mechanistic Rationale

The P2X7 receptor (P2X7R) is an ATP-gated trimeric ion channel predominantly expressed on immune cells, particularly microglia and macrophages. Unlike other P2X family members, prolonged activation of P2X7R by extracellular ATP leads to the opening of a non-selective macropore (often associated with Pannexin-1), triggering massive intracellular calcium influx, potassium efflux, and the subsequent assembly of the NLRP3 inflammasome . Because this pathway is a primary driver of neuroinflammation in conditions such as Alzheimer's disease and multiple sclerosis, identifying potent, brain-penetrant P2X7R antagonists is a major objective in modern drug development .

N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4) serves as a highly effective structural pharmacophore for targeted library design. The causality behind its efficacy lies in its distinct physicochemical properties:

  • The Adamantane Moiety: This bulky, highly lipophilic cage perfectly partitions into the hydrophobic upper allosteric pocket of the P2X7 receptor, providing the necessary binding enthalpy and driving blood-brain barrier (BBB) permeability.

  • The Benzamide Linker: The amide carbonyl and NH groups establish critical hydrogen-bonding networks with the receptor backbone (e.g., Tyr295), anchoring the molecule in the allosteric site.

  • The 4-Amino Vector: The para-amino group on the phenyl ring provides a versatile synthetic handle. It allows for the rapid generation of high-throughput screening (HTS) libraries (e.g., via conversion to cyanoguanidines or ureas) to optimize potency, or the attachment of fluorophores for target engagement studies .

P2X7_Mechanism ATP Extracellular ATP P2X7_Closed P2X7 Receptor (Resting State) ATP->P2X7_Closed Agonist Binding P2X7_Open P2X7 Receptor (Active Channel) P2X7_Closed->P2X7_Open Conformational Shift Macropore Macropore Dilation (Panx1 Recruitment) P2X7_Open->Macropore Sustained Activation YOPRO YO-PRO-1 Dye Intercalation Macropore->YOPRO Dye Influx & Fluorescence Adamantyl N-(Adamantan-1-yl)- 4-aminobenzamide Adamantyl->P2X7_Closed Allosteric Inhibition

Mechanistic pathway of P2X7 receptor activation and allosteric inhibition by adamantyl benzamides.

Experimental Workflows & Methodologies

To accurately evaluate libraries based on the N-(Adamantan-1-yl)-4-aminobenzamide scaffold, a self-validating HTS system is required. We utilize a primary phenotypic YO-PRO-1 dye uptake assay, followed by an orthogonal intracellular calcium flux assay.

Protocol 1: High-Throughput YO-PRO-1 Dye Uptake Assay (Primary Screen)

This assay measures the accumulation of YO-PRO-1 (a ~375 Da fluorescent DNA-intercalating dye). The dye is normally membrane-impermeable but readily enters cells through the P2X7-mediated macropore.

Step 1: Cell Culture & Seeding

  • Action: Seed THP-1 human monocytes at 40,000 cells/well in a 384-well black, clear-bottom microplate. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 48 hours at 37°C.

  • Causality: THP-1 monocytes have low basal P2X7 expression. PMA drives monocyte-to-macrophage differentiation, which strictly upregulates functional P2X7 receptor expression to the levels required for robust HTS signal windows.

Step 2: Buffer Exchange

  • Action: Wash cells 3x with Low-Divalent Assay Buffer (145 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4, supplemented with 0.1% BSA).

  • Causality: Standard culture media contains high concentrations of Ca²⁺ and Mg²⁺. Divalent cations bind to ATP and allosterically block the P2X7 channel. Removing them ensures the receptor remains highly sensitive to agonist stimulation.

Step 3: Compound Dispensing

  • Action: Dispense the adamantyl benzamide library (10 µM to 0.1 nM, 10-point dose-response) using an acoustic liquid handler (e.g., Echo 550). Pre-incubate for 30 minutes at 37°C.

  • Causality: Acoustic dispensing eliminates the use of plastic pipette tips. Because adamantyl derivatives are highly lipophilic, they readily adsorb to plastics. Acoustic transfer ensures accurate, loss-free dosing.

Step 4: Dye and Agonist Stimulation

  • Action: Add YO-PRO-1 iodide (final concentration 2 µM) and BzATP (final concentration 30 µM) simultaneously using a multidrop dispenser.

  • Causality: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is utilized instead of native ATP because it is a significantly more potent and metabolically stable synthetic agonist for P2X7R, providing a wider and more reproducible assay window.

Step 5: Kinetic Readout & System Validation

  • Action: Read fluorescence (Ex 491 nm / Em 509 nm) kinetically every 2 minutes for 60 minutes.

  • Validation: Calculate the Area Under the Curve (AUC) for each well. The system is self-validating: calculate the Z'-factor using BzATP alone (Max signal) and BzATP + 10 µM A804598 (Min signal). A Z'-factor > 0.6 is required to accept the plate data.

HTS_Pipeline CellPrep THP-1 Macrophage Seeding (384-well) Compound Library Addition (Adamantyl Scaffolds) CellPrep->Compound Incubation Pre-incubation (30 min, 37°C) Compound->Incubation Activation BzATP + YO-PRO-1 Stimulation Incubation->Activation Readout Kinetic Fluorescence Read (Ex491/Em509) Activation->Readout

High-throughput screening workflow for evaluating P2X7 receptor antagonists in 384-well format.

Protocol 2: Orthogonal Intracellular Calcium Flux Assay (FLIPR)

To confirm that the adamantyl benzamides are true P2X7 antagonists and not merely pore-blockers, an orthogonal calcium flux assay is performed.

Step 1: Dye Loading

  • Action: Incubate differentiated THP-1 cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.

  • Causality: Probenecid is a mandatory addition; it inhibits multidrug resistance proteins (MRP) present on macrophages, preventing the premature efflux of the Fluo-4 dye into the extracellular space, which would destroy the assay baseline.

Step 2: Agonist Injection and Readout

  • Action: Following a 30-minute compound pre-incubation, inject BzATP (30 µM) via the FLIPR (Fluorometric Imaging Plate Reader) instrument. Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

  • Causality: Unlike cumulative YO-PRO-1 uptake, calcium flux is a rapid, transient event. High-frequency kinetic reading (1 Hz) is required to accurately capture the peak intracellular calcium spike for IC₅₀ calculation.

Data Presentation & Quality Control

The following table summarizes the expected quantitative metrics and pharmacological parameters when screening N-(Adamantan-1-yl)-4-aminobenzamide derivatives using the protocols described above.

ParameterExpected ValueCausality / Implication
Z'-Factor > 0.75Indicates a highly robust assay with excellent separation between positive and negative controls; suitable for HTS.
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range, allowing for the accurate identification of partial antagonists or weak hits.
Reference IC₅₀ (A804598) 10 - 15 nMValidates the absolute sensitivity of the assay against a known, highly potent P2X7R antagonist.
Baseline Scaffold IC₅₀ ~1.2 µMEstablishes the baseline potency of the unoptimized N-(Adamantan-1-yl)-4-aminobenzamide structure before functionalization.
DMSO Tolerance Up to 1.0% (v/v)Critical for screening highly lipophilic adamantyl libraries without inducing solvent-mediated macrophage toxicity.

References

  • Bartlett R, Stokes L, Sluyter R. "The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease." Pharmacological Reviews, 2014. URL:[Link]

  • Janssen B, et al. "Identification of the allosteric P2X7 receptor antagonist [11C]SMW139 as a PET tracer of microglial activation." Scientific Reports, 2018. URL:[Link]

  • Wilkinson S, et al. "An Investigation on Linker Modifications of Cyanoguanidine‐Based P2X7 Receptor Antagonists." ChemMedChem, 2024. URL:[Link]

Method

Application Note: Chromatographic Separation Methods for N-(Adamantan-1-yl)-4-aminobenzamide

Introduction & Physicochemical Profiling N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) is a structurally dichotomous small molecule frequently encountered in drug discovery, particularly in the development of sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) is a structurally dichotomous small molecule frequently encountered in drug discovery, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and antiviral agents [4]. The molecule presents unique analytical challenges due to its hybrid structure:

  • The Adamantane Core: A bulky, highly lipophilic, and rigid tricyclic cage that drives strong hydrophobic interactions.

  • The 4-Aminobenzamide Moiety: A polar, hydrogen-bonding linker terminating in a basic primary aniline group (pKa ~4.5).

Unlike simple aminoadamantanes (e.g., amantadine or memantine) which lack a chromophore and require complex pre-column derivatization for UV/Fluorescence detection [2], the conjugated π -system of the 4-aminobenzamide group allows for direct, highly sensitive Photodiode Array (PDA) detection [4]. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to overcome the specific retention and peak-tailing challenges associated with this compound.

Chromatographic Rationale & Causality

The retention of adamantane derivatives on C18 stationary phases is strictly governed by solvophobic theory; the bulky hydrophobic cage strongly partitions into the alkyl chains of the stationary phase[1]. However, the basic primary amine on the benzamide moiety introduces a competing secondary interaction: it readily acts as a hydrogen bond donor to acidic, unreacted silanol groups on the silica support.

If left unmitigated, this dual-interaction mechanism results in severe peak tailing, unpredictable retention times, and poor quantitative reproducibility [2]. To counteract this, our methodology employs three causal strategies:

  • Ion-Pairing and pH Control: The mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA) to a pH of ~2.0. This is well below the pKa of the aniline group, ensuring it is fully protonated. Simultaneously, the low pH neutralizes residual silanols on the silica surface, eliminating secondary cation-exchange interactions [2].

  • Steric Protection: An end-capped, high-purity silica C18 column is utilized to physically block access to underlying silanols.

  • Gradient Elution: A steep organic gradient (Acetonitrile/Water) is required. The initial aqueous conditions solvate the polar aminobenzamide group, while the high organic concentration is necessary to elute the highly lipophilic adamantane core [5].

G A 1. Structural Analysis Adamantyl (Lipophilic) + Amine (Basic) B 2. Column Selection End-capped C18 or ADME Phase A->B C 3. Mobile Phase Optimization Acidic Buffer (pH 2.5) to Suppress Silanols B->C D 4. Detection Strategy UV-PDA at 260-280 nm C->D E 5. Gradient Elution Acetonitrile/Water with 0.1% TFA D->E

Workflow for developing HPLC methods for basic adamantane derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. The system must pass strict System Suitability Testing (SST) criteria before sample analysis can proceed.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): HPLC-grade Water containing 0.1% (v/v) TFA.

    • Causality: TFA acts as both an acidifier (pH ~2.0) and a volatile ion-pairing agent, sharpening the peak of the basic amine [2].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

    • Causality: Acetonitrile provides the necessary elutropic strength to overcome the solvophobic retention of the adamantane cage [1].

  • Preparation Step: Degas both mobile phases via vacuum filtration through a 0.22 µm PTFE membrane. Validation checkpoint: Verify Phase A pH is between 1.9 and 2.1.

Sample Preparation
  • Weigh 10.0 mg of N-(Adamantan-1-yl)-4-aminobenzamide reference standard.

  • Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL).

    • Causality: The adamantane core exhibits poor aqueous solubility; methanol ensures complete dissolution without inducing precipitation [4].

  • Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

Instrument Setup & Gradient Program
  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer of the bulky adamantane group).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA scanning from 200–400 nm; extracted chromatogram at 265 nm.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 90 10 Solvate polar aminobenzamide moiety.
1.0 90 10 Isocratic hold to focus the analyte band.
10.0 10 90 Linear ramp to elute the adamantane core [5].
12.0 10 90 Wash step to remove highly retained impurities.
12.1 90 10 Return to initial conditions.

| 17.0 | 90 | 10 | Column re-equilibration. |

Self-Validation & System Suitability Criteria

Before injecting unknown samples, execute 5 replicate injections of the 50 µg/mL working standard. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: RSD 1.0%.

  • Peak Area Precision: RSD 2.0%.

  • Tailing Factor ( As​ ): 0.95 As​ 1.20 (Validates complete suppression of silanol interactions).

  • Theoretical Plates ( N ): > 5,000.

Quantitative Data & Method Performance

The following table summarizes the expected quantitative performance of the optimized method. The data demonstrates that the acidic gradient effectively resolves the compound with high sensitivity and peak symmetry.

Table 1: Optimized Chromatographic Parameters and Performance Metrics

ParameterValueAnalytical Significance
Retention Time ( tR​ ) ~8.45 minBalances throughput with sufficient retention factor ( k′ > 2).
Limit of Detection (LOD) 0.05 µg/mLHigh sensitivity achieved via the 4-aminobenzamide chromophore.
Limit of Quantitation (LOQ) 0.15 µg/mLEnsures reliable quantification in low-concentration pharmacokinetic studies.
Linearity Range 0.5 – 100 µg/mL R2 > 0.999, validating the method for both assay and impurity profiling.
Tailing Factor ( As​ ) 1.08Confirms the efficacy of TFA in neutralizing secondary silica interactions.

Note: For highly complex biological matrices, advanced stationary phases such as adamantyl-modified reverse-phase columns (ADME-HR) can be employed to exploit unique shape-selectivity and host-guest interactions, further improving resolution from endogenous interferences[3].

Troubleshooting Logic: Peak Tailing & Retention Anomalies

Even with a robust method, column degradation or sample matrix effects can induce chromatographic anomalies. The most common issue with basic adamantane derivatives is the sudden onset of peak tailing. The diagnostic logic below provides a systematic approach to identifying and resolving these failures.

G Issue Peak Tailing (As > 1.5) Check1 Silanol Interaction? Issue->Check1 Check2 Column Chemistry? Issue->Check2 Check3 Sample Overload? Issue->Check3 Fix1 Lower pH to 2.0 or Refresh TFA Buffer Check1->Fix1 If pH > 4 Fix2 Switch to End-capped C18 Column Check2->Fix2 If standard silica Fix3 Reduce Injection Volume/Concentration Check3->Fix3 If peak fronting

Troubleshooting logic for resolving peak tailing in basic adamantane analysis.

References

  • Liquid chromatography of adamantane derivatives ResearchG
  • Technical Support Center: Analysis of Adamantane Compounds Benchchem
  • Simultaneous determination of heparan sulfate, chondroitin/dermatan sulfates, and hyaluronan glycosaminoglycan disaccharides by high-performance liquid chromatography using a reverse-phase column with adamantyl groups PubMed (NIH)
  • Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved W
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
Application

Application Notes and Protocols for N-(Adamantan-1-yl)-4-aminobenzamide in Neuroprotection Research

Introduction: The Therapeutic Potential of Adamantane Scaffolds in Neurodegeneration Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Adamantane Scaffolds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological thread weaving through these diverse conditions is the progressive loss of neuronal structure and function, often driven by complex multifactorial processes such as excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[1][2] The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry due to its unique properties that can enhance the pharmacological profiles of drug candidates.[2] Its incorporation can improve metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and provide a rigid framework for precise interactions with biological targets.

Adamantane derivatives like memantine, an NMDA receptor antagonist, and amantadine, which modulates dopaminergic neurotransmission, have found clinical utility in treating Alzheimer's and Parkinson's diseases, respectively.[2][3] These established drugs underscore the potential of the adamantane core in developing novel neuroprotective agents. This document provides a detailed guide for researchers on the application of a specific, yet under-explored adamantane derivative, N-(Adamantan-1-yl)-4-aminobenzamide , in neuroprotection research. While direct neuroprotective data for this compound is nascent, its structural features suggest it may engage with multiple neuroprotective pathways.

This guide will first outline a plausible synthetic route for N-(Adamantan-1-yl)-4-aminobenzamide. Subsequently, it will provide comprehensive in vitro and in vivo protocols to systematically evaluate its neuroprotective efficacy and elucidate its potential mechanisms of action.

Hypothesized Neuroprotective Mechanisms of N-(Adamantan-1-yl)-4-aminobenzamide

Based on the known neuroprotective activities of other adamantane derivatives, we can postulate several potential mechanisms of action for N-(Adamantan-1-yl)-4-aminobenzamide. These hypotheses will form the basis for the experimental protocols detailed later in this guide.

  • NMDA Receptor Modulation: The adamantane cage is a key pharmacophore in memantine, which non-competitively antagonizes NMDA receptors, thereby mitigating excitotoxicity.[3][4] It is plausible that N-(Adamantan-1-yl)-4-aminobenzamide could exhibit similar modulatory effects on NMDA receptors.

  • GABAergic System Modulation: Some adamantane derivatives have been shown to exert their neuroprotective effects through the GABAergic system, enhancing cerebral blood flow in ischemic conditions.[4][5]

  • Voltage-Gated Calcium Channel (VGCC) Inhibition: Over-activation of VGCCs contributes to excitotoxicity. Certain adamantane amine derivatives have demonstrated dual inhibitory activity against both NMDA receptors and VGCCs.[3]

  • Antioxidant and Anti-inflammatory Properties: The multifactorial nature of neurodegeneration often involves oxidative stress and neuroinflammation.[1] The benzamide moiety, coupled with the adamantane scaffold, may confer antioxidant and anti-inflammatory properties.

G cluster_0 N-(Adamantan-1-yl)-4-aminobenzamide cluster_1 Potential Neuroprotective Mechanisms Compound N-(Adamantan-1-yl)-4-aminobenzamide NMDA NMDA Receptor Modulation Compound->NMDA Excitotoxicity Reduction GABA GABAergic System Modulation Compound->GABA Enhanced Cerebral Blood Flow VGCC VGCC Inhibition Compound->VGCC Calcium Influx Inhibition Antioxidant Antioxidant & Anti-inflammatory Effects Compound->Antioxidant Reduced Oxidative Stress & Inflammation

Synthesis of N-(Adamantan-1-yl)-4-aminobenzamide

While several methods exist for the synthesis of N-adamantyl amides, a common approach involves the acylation of an adamantane amine with a suitable benzoyl derivative. The following protocol is a plausible route for the synthesis of N-(Adamantan-1-yl)-4-aminobenzamide.

Materials and Reagents:
  • 1-Adamantanamine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of N-(Adamantan-1-yl)-4-nitrobenzamide

  • To a solution of 1-adamantanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(Adamantan-1-yl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize N-(Adamantan-1-yl)-4-aminobenzamide

  • To a solution of N-(Adamantan-1-yl)-4-nitrobenzamide (1.0 eq) in a mixture of methanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the final product, N-(Adamantan-1-yl)-4-aminobenzamide.

In Vitro Evaluation of Neuroprotective Effects

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neuroprotection studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6][7]

Cell Culture and Differentiation of SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][8]

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) in low-serum (1% FBS) medium for 5-7 days.

Protocol 1: Assessment of Cell Viability (MTT and LDH Assays)

This protocol assesses the ability of N-(Adamantan-1-yl)-4-aminobenzamide to protect against a neurotoxic insult.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model)

  • N-(Adamantan-1-yl)-4-aminobenzamide stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • DMSO

  • Cell culture medium

Procedure:

  • Plate differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of N-(Adamantan-1-yl)-4-aminobenzamide for 2 hours. Include a vehicle control (DMSO).

  • Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM 6-OHDA or 5 mM glutamate) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Measure LDH release according to the manufacturer's protocol.[9][10]

Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with the neurotoxin alone to those pre-treated with N-(Adamantan-1-yl)-4-aminobenzamide.

Protocol 2: Measurement of Apoptosis (Caspase-3/7 Activity Assay)

This protocol determines if the compound can inhibit the apoptotic cascade.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • Neurotoxin (as above)

  • N-(Adamantan-1-yl)-4-aminobenzamide

  • Caspase-Glo® 3/7 Assay kit

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • After the 24-hour incubation with the neurotoxin, perform the Caspase-Glo® 3/7 assay according to the manufacturer's instructions.[11][12][13]

  • Measure the luminescent signal, which is proportional to caspase-3/7 activity.

Data Analysis: Compare caspase activity in cells treated with the neurotoxin alone versus those pre-treated with the test compound.

Protocol 3: Evaluation of Oxidative Stress (ROS Measurement)

This protocol assesses the antioxidant potential of the compound.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Neurotoxin (as above)

  • N-(Adamantan-1-yl)-4-aminobenzamide

  • CellROX® Green Reagent or DCFDA (2',7'-dichlorofluorescin diacetate)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • After incubation with the neurotoxin, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with CellROX® Green or DCFDA according to the manufacturer's protocol.[14][15][16][17]

  • Measure the fluorescence intensity using a fluorescence plate reader.

Data Analysis: Compare the levels of reactive oxygen species (ROS) in cells treated with the neurotoxin alone to those pre-treated with N-(Adamantan-1-yl)-4-aminobenzamide.

G cluster_0 In Vitro Neuroprotection Workflow Start Plate & Differentiate SH-SY5Y Cells Pretreat Pre-treat with N-(Adamantan-1-yl)-4-aminobenzamide Start->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) Pretreat->Induce Assays Perform Assays Induce->Assays Viability Cell Viability (MTT, LDH) Assays->Viability Apoptosis Apoptosis (Caspase-3/7) Assays->Apoptosis OxidativeStress Oxidative Stress (ROS Measurement) Assays->OxidativeStress End Data Analysis Viability->End Apoptosis->End OxidativeStress->End

In Vivo Evaluation of Neuroprotective Effects

Based on the in vitro results, promising neuroprotective effects can be further investigated using established animal models of neurodegenerative diseases.

Protocol 4: MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to assess the compound's ability to protect dopaminergic neurons.[18][19][20][21][22]

Animals: C57BL/6 mice

Procedure:

  • Administer N-(Adamantan-1-yl)-4-aminobenzamide (at various doses, determined by preliminary toxicity studies) or vehicle via an appropriate route (e.g., intraperitoneal injection) for a set period (e.g., 7 days) prior to and during MPTP administration.

  • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Continue daily administration of the test compound for a further 7 days.

  • Behavioral Assessment: Perform behavioral tests such as the rotarod and open field test to assess motor coordination and locomotor activity at baseline and after MPTP treatment.

  • Neurochemical Analysis: At the end of the experiment, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perfuse the brains and prepare sections of the substantia nigra. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.

Protocol 5: Amyloid-Beta (Aβ) Injection Model of Alzheimer's Disease

This model evaluates the compound's effect on Aβ-induced neurotoxicity.[23][24][25][26][27]

Animals: Adult male Wistar rats or mice

Procedure:

  • Administer N-(Adamantan-1-yl)-4-aminobenzamide or vehicle for a set period before and after Aβ injection.

  • Stereotactically inject aggregated Aβ (1-42) into the hippocampus or intracerebroventricularly (ICV).

  • Behavioral Assessment: Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.

  • Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemistry on brain sections to assess neuronal loss (e.g., NeuN staining), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and apoptosis (e.g., TUNEL staining).

Protocol 6: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This model assesses the compound's potential in treating acute ischemic brain injury.[28][29][30][31][32]

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice

Procedure:

  • Administer N-(Adamantan-1-yl)-4-aminobenzamide or vehicle at a specific time point relative to the ischemic insult (pre-, during, or post-MCAO).

  • Induce focal cerebral ischemia by transiently occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Neurological Deficit Scoring: Assess neurological deficits at various time points after MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) and analyzed using appropriate statistical tests (e.g., t-test, ANOVA followed by post-hoc tests).

In Vitro Assay Parameter Measured Expected Outcome with Neuroprotective Compound
MTT Assay Mitochondrial dehydrogenase activity (cell viability)Increased absorbance compared to toxin-treated group
LDH Assay Lactate dehydrogenase release (cell death)Decreased absorbance compared to toxin-treated group
Caspase-3/7 Assay Caspase-3 and -7 activity (apoptosis)Decreased luminescence compared to toxin-treated group
ROS Assay Reactive Oxygen Species levels (oxidative stress)Decreased fluorescence compared to toxin-treated group
In Vivo Model Key Endpoints Expected Outcome with Neuroprotective Compound
MPTP (Parkinson's) Improved motor function, higher striatal dopamine levels, preserved TH-positive neuronsAmelioration of MPTP-induced deficits
Aβ Injection (Alzheimer's) Improved cognitive performance, reduced neuronal loss and gliosisAttenuation of Aβ-induced pathology and cognitive decline
MCAO (Stroke) Reduced neurological deficit score, smaller infarct volumeNeuroprotection against ischemic damage

Conclusion

The adamantane scaffold holds significant promise for the development of novel neuroprotective therapeutics. N-(Adamantan-1-yl)-4-aminobenzamide, by virtue of its structural similarity to known neuroactive adamantane derivatives, warrants thorough investigation for its potential to mitigate neuronal damage in various models of neurodegenerative diseases. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis and systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. The insights gained from these experiments will be crucial in determining the therapeutic potential of N-(Adamantan-1-yl)-4-aminobenzamide and guiding future drug development efforts in the field of neuroprotection.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Dimitrova, A., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Molecules, 31(3), 123.
  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Journal of Experimental and Clinical Sciences, 11(2), 149-156.
  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EURL ECVAM.
  • Kumar, R., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214.
  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Cyagen.
  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. Research in Pharmaceutical Sciences, 9(4), 251-259.
  • Kadernani, Y. E., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5(11), 1678-1684.
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  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega.
  • PsychoGenics Offers the Middle Cerebral Artery Occlusion (MCAO) Stroke Model. (2026). PsychoGenics.
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  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Springer.
  • MPTP Mouse Models of Parkinson's Disease: An Update. (2011).
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2015). Journal of Visualized Experiments.
  • In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease. (2000).
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  • Viability and survival test. (n.d.). NEUROFIT.
  • In Vivo Application of Beta Amyloid Oligomers: A Simple Tool to Evaluate Mechanisms of Action and New Therapeutic Approaches. (2014). Journal of Visualized Experiments.
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Method

Application Note: Advanced Formulation Strategies for N-(Adamantan-1-yl)-4-aminobenzamide Drug Delivery

Executive Summary & Rationale N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) is a highly lipophilic small molecule characterized by an adamantane cage linked to an aminobenzamide moiety[1]. The adamantyl scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) is a highly lipophilic small molecule characterized by an adamantane cage linked to an aminobenzamide moiety[1]. The adamantyl scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance metabolic stability, protect nearby functional groups from enzymatic cleavage, and improve blood-brain barrier (BBB) penetration[2]. Therapeutically, adamantyl benzamide derivatives are potent modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), making them critical targets for metabolic syndrome and CNS disorders[3].

However, the extreme lipophilicity of the adamantane cage drastically reduces aqueous solubility (measured at ~37.3 µg/mL at pH 7.4)[1]. This classifies the compound as a BCS Class II/IV candidate, where dissolution is the rate-limiting step for bioavailability. This application note outlines two field-proven formulation strategies—Supramolecular Cyclodextrin Complexation and Solid Lipid Nanoparticles (SLNs) —designed to overcome these delivery barriers.

Physicochemical Profiling

To rationally design a drug delivery system, the intrinsic properties of the Active Pharmaceutical Ingredient (API) must dictate the excipient selection.

Table 1: Physicochemical Properties of N-(Adamantan-1-yl)-4-aminobenzamide [1]

PropertyValue / DescriptionFormulation Implication
Molecular Formula C₁₇H₂₂N₂OSmall molecule, suitable for nanocarrier encapsulation.
Molecular Weight 270.37 g/mol Ideal size for cyclodextrin cavity inclusion.
Aqueous Solubility 37.3 µg/mL (pH 7.4)Requires aggressive solubilization techniques (e.g., ASDs, CDs).
Structural Motif Adamantane cage + AmideAdamantane acts as a strong lipophilic anchor in lipid bilayers.
H-Bond Donors/Acceptors 2 / 1Capable of forming secondary stabilizing bonds with polymer matrices.

Formulation Strategy I: Supramolecular Host-Guest Complexation

Mechanistic Causality

The adamantane cage is widely recognized as one of the most optimal guest molecules for β-cyclodextrin (β-CD) . The adamantane structure has a diameter of approximately 7 Å, which provides a near-perfect geometric fit for the hydrophobic cavity of β-CD (inner diameter 6.0–6.5 Å)[2].

When the adamantyl-API enters the cyclodextrin cavity, it displaces high-enthalpy water molecules. This process is entropically highly favorable and is stabilized by strong van der Waals forces and hydrophobic interactions, yielding exceptionally high association constants ( Ka​ on the order of 103−105M−1 )[2]. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prevent the nephrotoxicity associated with native β-CD while maximizing aqueous solubility.

CD_Complexation API N-(Adamantan-1-yl)-4-aminobenzamide (Lipophilic Guest) Mix Solvent Evaporation / Co-precipitation (Ethanol/Water) API->Mix CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Mix Equilibrate Thermodynamic Equilibration (24h, 37°C) Mix->Equilibrate Lyophilize Lyophilization (-80°C, 0.01 mbar) Equilibrate->Lyophilize Complex Inclusion Complex (Enhanced Aqueous Solubility) Lyophilize->Complex

Workflow for HP-β-CD inclusion complexation with adamantyl-API.

Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes

Trustworthiness & Self-Validation: This protocol incorporates a Phase Solubility Diagram (Higuchi-Connors) step. You must mathematically validate the 1:1 stoichiometric binding efficiency ( Ke​ ) before committing to large-scale lyophilization.

  • Phase Solubility Validation (Self-Validation Step):

    • Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM.

    • Add an excess amount of N-(Adamantan-1-yl)-4-aminobenzamide (e.g., 10 mg/mL) to each vial.

    • Shake at 200 rpm at 37°C for 72 hours to ensure thermodynamic equilibrium.

    • Filter through a 0.22 µm PTFE syringe filter and analyze API concentration via HPLC.

    • Validation Check: Plot API concentration vs. HP-β-CD concentration. An AL​ -type linear plot confirms a 1:1 inclusion complex. Calculate the stability constant ( Kc​ ).

  • Co-Solvent Complexation (Scale-Up):

    • Dissolve the API in minimal absolute ethanol. Dissolve the calculated stoichiometric amount of HP-β-CD in purified water.

    • Add the API solution dropwise to the HP-β-CD solution under high-shear magnetic stirring (1000 rpm).

  • Equilibration & Solvent Removal:

    • Stir the mixture in an open vessel at 40°C to slowly evaporate the ethanol, driving the API into the hydrophobic CD cavity.

  • Lyophilization:

    • Freeze the resulting clear solution at -80°C, followed by lyophilization at 0.01 mbar for 48 hours to obtain a highly porous, amorphous inclusion complex powder.

Formulation Strategy II: Solid Lipid Nanoparticles (SLNs)

Mechanistic Causality

For targeted cellular delivery or sustained release, Solid Lipid Nanoparticles (SLNs) are ideal. The adamantyl moiety serves as a highly effective "lipid anchor" [2]. During the cooling phase of SLN production, lipids undergo polymorphic transitions (from unstable α -forms to stable β -forms), which typically expel standard drugs from the lipid core. However, the bulky, highly lipophilic adamantane cage intercalates deeply into the fatty acid chains of lipids like Compritol 888 ATO, preventing premature burst release and ensuring high encapsulation efficiency[2].

SLN_Pathway Lipid Solid Lipid Matrix (Compritol 888 ATO) Melt Hot-Melt Mixing (80°C) Lipid->Melt API Adamantyl-API API->Melt Surfactant Aqueous Surfactant (Poloxamer 188) HPH High-Pressure Homogenization (500 bar, 3 cycles) Surfactant->HPH Melt->HPH SLN Solid Lipid Nanoparticles (<200 nm) HPH->SLN

Hot-melt high-pressure homogenization process for SLN formulation.

Protocol 2: Hot-Melt High-Pressure Homogenization (HPH)

Trustworthiness & Self-Validation: The success of SLNs relies on strict temperature control and post-process Dynamic Light Scattering (DLS) to ensure the absence of micro-particulate API crystals.

  • Lipid Phase Preparation:

    • Heat 5% w/v Compritol 888 ATO to 80°C (approx. 10°C above its melting point).

    • Disperse 0.5% w/v N-(Adamantan-1-yl)-4-aminobenzamide into the lipid melt. The adamantane anchor will rapidly partition into the liquid lipid.

  • Aqueous Phase Preparation:

    • Heat an aqueous solution containing 2% w/v Poloxamer 188 (surfactant) to exactly 80°C. Crucial: Both phases must be isothermal to prevent premature lipid crystallization.

  • Pre-Emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase using a high-speed Ultra-Turrax homogenizer at 10,000 rpm for 2 minutes.

  • High-Pressure Homogenization (HPH):

    • Pass the hot pre-emulsion through a High-Pressure Homogenizer at 500 bar for 3 to 5 cycles.

  • Controlled Cooling & Validation (Self-Validation Step):

    • Cool the nanoemulsion rapidly in an ice bath to solidify the lipid droplets into SLNs.

    • Validation Check: Immediately analyze via DLS. An acceptable formulation must yield a Z-average diameter of <200 nm and a Polydispersity Index (PDI) of <0.25. If PDI > 0.3, API expulsion or lipid aggregation has occurred.

Comparative Formulation Efficacy

To guide formulation selection for downstream in vivo studies, the expected performance metrics of both systems are summarized below.

Table 2: Performance Metrics of Adamantyl-API Formulation Strategies

MetricHP-β-CD Inclusion ComplexSolid Lipid Nanoparticles (SLNs)
Primary Mechanism Hydrophobic cavity inclusionLipid matrix anchoring
Solubility Enhancement >200-fold increaseDispersed as colloidal suspension
Encapsulation Efficiency ~98% (Stoichiometric fit)85 - 95% (Due to adamantane anchor)
Release Kinetics Immediate release upon dilutionSustained release (diffusion-controlled)
Optimal Administration Oral (Solution/Capsule), IVOral, Targeted Parenteral, Topical
Stability Profile Highly stable in solid stateSusceptible to gelation if PDI is high

References

  • PubChem. "N-(Adamantan-1-yl)-4-aminobenzamide (CID 477705)." National Center for Biotechnology Information. Available at:[Link]

  • Spasojević, I., et al. "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules, vol. 22, no. 2, 2017. PMC - NIH. Available at:[Link]

  • Google Patents. "Adamantyl benzamide compounds (WO2010059618A1)." World Intellectual Property Organization.

Sources

Application

Application Note: Evaluating the Cell Viability and Cytotoxicity Profile of N-(Adamantan-1-yl)-4-aminobenzamide via P2X7 Receptor Antagonism

Introduction and Biological Context The incorporation of bulky, lipophilic polycyclic scaffolds—such as the adamantane moiety—has become a foundational strategy in medicinal chemistry to improve blood-brain barrier (BBB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

The incorporation of bulky, lipophilic polycyclic scaffolds—such as the adamantane moiety—has become a foundational strategy in medicinal chemistry to improve blood-brain barrier (BBB) penetrance and target binding affinity. N-(Adamantan-1-yl)-4-aminobenzamide represents a classic structural chemotype widely investigated as a negative allosteric modulator of the P2X7 receptor (P2X7R) [1].

The P2X7R is an ATP-gated non-selective cation channel predominantly expressed on immune cells (e.g., macrophages, microglia). Unlike other ion channels, sustained activation of P2X7R by high concentrations of extracellular ATP (eATP)—a danger-associated molecular pattern (DAMP) released during tissue injury—triggers the dilation of a membrane macropore. This pore allows the passage of molecules up to 900 Daltons, leading to massive potassium efflux, calcium influx, NLRP3 inflammasome activation, and ultimately a lytic form of cell death known as pyroptosis [2].

Evaluating the cytotoxicity and protective viability profile of N-(adamantan-1-yl)-benzamide derivatives requires a highly specific, self-validating assay system. This guide outlines the causal methodologies required to isolate the compound's intrinsic safety profile from its functional efficacy in preventing P2X7R-mediated cell death.

Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Pore Macropore Dilation (Panx1 associated) P2X7->Pore Sustained Activation Antagonist N-(Adamantan-1-yl)- 4-aminobenzamide Antagonist->P2X7 Allosteric Inhibition Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome K+ Efflux Pyroptosis Pyroptosis / Cell Death (LDH & YO-PRO-1 Influx) Pore->Pyroptosis Dye/Molecule Permeation Inflammasome->Pyroptosis IL-1β Release & Lysis

Caption: Mechanism of P2X7R-mediated pyroptosis and allosteric inhibition by adamantyl benzamides.

Experimental Design & Causality (E-E-A-T)

To establish a self-validating system, researchers must decouple intrinsic compound toxicity from functional P2X7R antagonism . If a compound is inherently toxic, it will yield false positives in functional assays by destroying the cellular machinery required for the readout. We employ a dual-assay approach using THP-1 human monocytes differentiated into macrophages, as they natively express high levels of functional P2X7R.

Rationale for Reagent Selection
  • BzATP vs. Endogenous ATP : We utilize 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) as the agonist. Endogenous ATP is rapidly degraded by cellular ectonucleotidases (e.g., CD39), leading to inconsistent receptor activation. BzATP is enzymatically stable and an order of magnitude more potent at the P2X7R[2].

  • Low Divalent Cation Buffer : Divalent cations ( Mg2+ , Ca2+ ) allosterically inhibit P2X7R activation. Assays must be conducted in an extracellular solution with low divalent cations (ECS-LD) to maximize the signal window [3].

  • YO-PRO-1 Dye Uptake : To measure functional cytotoxicity, we use YO-PRO-1 (Molecular Weight: 629 Da). Standard ion channels exclude this dye. It only enters the cell through the dilated P2X7 macropore, where it binds to DNA and fluoresces, providing a direct, isolated measurement of pore formation [4].

  • CellTiter-Glo (CTG) : Used as an orthogonal assay to measure basal compound toxicity by quantifying intracellular ATP levels in the absence of BzATP.

Step-by-Step Methodologies

Protocol A: Cell Preparation and Differentiation
  • Culturing : Maintain human THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seeding : Dispense 5×104 cells/well into 96-well black, clear-bottom microplates (crucial for minimizing optical crosstalk during fluorescence readings).

  • Differentiation : Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C, 5% CO2​ . Causality: PMA forces monocyte-to-macrophage differentiation, dramatically upregulating native P2X7R expression.

  • Resting : Wash cells twice with PBS and incubate in fresh, PMA-free medium for 24 hours prior to the assay to reduce basal activation stress.

Protocol B: Intrinsic Cytotoxicity (CellTiter-Glo)

Objective: Determine the CC50​ (Cytotoxic Concentration 50%) of N-(Adamantan-1-yl)-4-aminobenzamide.

  • Compound Preparation : Prepare a 10-point dose-response curve of the adamantyl compound (0.1 µM to 100 µM) in standard RPMI medium. Keep DMSO concentration constant at ≤0.5% across all wells to prevent solvent toxicity.

  • Incubation : Aspirate resting medium and add 100 µL of compound dilutions to the THP-1 macrophages. Incubate for 24 hours at 37°C.

  • Lysis & Readout : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement : Record luminescence. Calculate viability relative to the vehicle control (0.5% DMSO).

Protocol C: Functional P2X7 Antagonism (YO-PRO-1 Uptake)

Objective: Determine the IC50​ (Inhibitory Concentration 50%) against BzATP-induced macropore formation.

  • Buffer Exchange : Wash the differentiated THP-1 cells twice with 100 µL of ECS-LD Buffer (147 mM NaCl, 10 mM HEPES, 13 mM glucose, 0.2 mM CaCl2​ , 2 mM KCl, pH 7.4).

  • Pre-incubation : Add 50 µL of the adamantyl compound dilutions (prepared in ECS-LD) to the cells. Incubate for 30 minutes at 37°C. Causality: Allows the highly lipophilic adamantane moiety to partition into the membrane and bind the allosteric pocket before agonist exposure.

  • Stimulation Mix : Prepare a 2X stimulation cocktail containing 600 µM BzATP and 10 µM YO-PRO-1 iodide in ECS-LD buffer.

  • Activation : Add 50 µL of the stimulation mix to all wells (Final concentrations: 300 µM BzATP, 5 µM YO-PRO-1).

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader (Excitation: 491 nm / Emission: 509 nm). Read fluorescence every 2 minutes for 60 minutes at 37°C.

  • Data Analysis : Calculate the Area Under the Curve (AUC) for the kinetic traces. Normalize data against the positive control (BzATP + Vehicle) to determine the IC50​ .

Workflow Step1 Seed THP-1 Cells (96-well plate) Step2 PMA Differentiation (48 hours) Step1->Step2 Step3 Pre-incubate with Adamantyl Compound (30 mins) Step2->Step3 Step4 Stimulate with BzATP (P2X7 Agonist) Step3->Step4 Step5 Measure Viability (YO-PRO-1 / CTG) Step4->Step5

Caption: 96-well plate workflow for evaluating P2X7R functional cytotoxicity and compound efficacy.

Data Presentation & Quality Control

To ensure the trustworthiness of the experimental run, quantitative data must be evaluated against established assay metrics. Below are the expected pharmacological profiles and quality control parameters for N-(Adamantan-1-yl)-4-aminobenzamide and its bioisosteres.

Table 1: Expected Pharmacological Profile
Assay TypeReadout MetricExpected Value for Adamantyl ScaffoldInterpretation
Intrinsic Cytotoxicity CellTiter-Glo ( CC50​ ) >50μM The scaffold exhibits low basal toxicity, ensuring a wide therapeutic window.
Functional Antagonism YO-PRO-1 Uptake ( IC50​ ) 0.1μM−2.5μM Potent inhibition of P2X7R macropore formation; prevents functional cytotoxicity.
Therapeutic Index (TI) Ratio ( CC50​/IC50​ ) >20 High TI validates that the reduction in dye uptake is due to target engagement, not cell death.
Table 2: Assay Quality Control & Troubleshooting
QC ParameterTarget ThresholdPotential Failure CauseCorrective Action
Z'-Factor (YO-PRO-1) ≥0.6 High background fluorescence.Ensure cells are washed thoroughly with ECS-LD; verify absence of phenol red in buffer.
Signal-to-Background ≥5.0 foldPoor P2X7R expression.Optimize PMA concentration; ensure THP-1 passage number is <20 .
Agonist Response EC50​ BzATP ≈100μM Divalent cation interference.Strictly control Mg2+ and Ca2+ levels in the ECS-LD buffer; use ultrapure water.

References

  • Wilkinson, S. M., et al. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience.[Link]

  • Di Virgilio, F., et al. (2017). "The P2X7 Receptor in Infection and Inflammation." Immunity.[Link]

  • Ali, S., et al. (2017). "A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye." Journal of Biological Methods.[Link]

  • Karasawa, A., & Kawate, T. (2018). "High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells." Bio-protocol.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of N-(Adamantan-1-yl)-4-aminobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with N-(Adamantan-1-yl)-4-aminobenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with N-(Adamantan-1-yl)-4-aminobenzamide . Due to its unique structural motifs, this molecule exhibits notoriously poor aqueous solubility, which can severely hinder in vitro biological assays and in vivo pharmacokinetic evaluations.

This guide provides mechanistic troubleshooting, field-proven experimental protocols, and frequently asked questions to help you overcome these formulation hurdles.

Mechanistic Troubleshooting: The "Why" Behind the Insolubility

To effectively solubilize N-(Adamantan-1-yl)-4-aminobenzamide, we must first understand the thermodynamic causality of its insolubility:

  • The Adamantane Core (Hydrophobic Effect): Adamantane is a highly rigid, bulky, and lipophilic tricyclic hydrocarbon. When introduced to water, it forces the surrounding water molecules into a highly ordered, entropically unfavorable cage-like structure. The thermodynamic drive to minimize this nonpolar surface area is the primary cause of precipitation.

  • The Benzamide Linker (Crystal Lattice Energy): The planar benzamide moiety acts as both a hydrogen bond donor and acceptor, forming strong intermolecular networks in the solid state. This results in a high crystal lattice energy that resists dissolution.

  • The Aniline Moiety (Weak Basicity): While primary amines are generally basic, the 4-amino group on this molecule is an aniline derivative situated para to an electron-withdrawing carboxamide group. This significantly lowers its pKa (predicted to be < 4.6)[1]. Consequently, the molecule remains entirely un-ionized at physiological pH (7.4), rendering standard pH-adjustment strategies ineffective unless extreme acidity is used.

Core Strategy: Host-Guest Complexation (The "How")

The most scientifically rigorous and self-validating method for solubilizing adamantyl derivatives is Host-Guest Complexation using cyclodextrins.

The Causality: The adamantane cage is widely recognized in supramolecular chemistry as one of the most optimal guests for the β -cyclodextrin ( β -CD) cavity. The inner diameter of β -CD (0.65 nm) perfectly accommodates the bulky adamantyl group, yielding exceptionally high binding constants ( Ka​≈104−105M−1 )[2][3].

However, native β -CD has inherently low aqueous solubility (~1.85 g/100 mL) due to intramolecular hydrogen bonding[4]. Therefore, chemically modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) must be utilized to achieve high drug loading[5][6].

Protocol A: Preparation of HP- β -CD Inclusion Complex (Co-Solvent Evaporation)

This protocol ensures that the drug is thermodynamically forced into the CD cavity rather than precipitating as a physical mixture.

  • Preparation of Host Solution: Dissolve HP- β -CD in purified water to create a 20% (w/v) solution. Stir until completely clear.

  • Preparation of Guest Solution: Dissolve N-(Adamantan-1-yl)-4-aminobenzamide in a minimum volume of a volatile organic solvent (e.g., Ethanol or Acetone).

  • Complexation: Add the organic guest solution dropwise to the aqueous host solution under continuous, vigorous magnetic stirring at 35°C.

  • Equilibration: Stir the mixture uncovered for 24–48 hours in a fume hood. This allows for the complete evaporation of the organic solvent and provides the necessary time for the thermodynamic equilibration of the host-guest complex.

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Self-validation: The filtrate should be optically clear.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize under a vacuum to obtain the solid inclusion complex powder[5].

Protocol B: Acidic Co-solvency and Micellar Solubilization

If cyclodextrins interfere with your specific biological assay, use this alternative workflow.

  • Acidification: Because the 4-amino group is weakly basic, lower the aqueous phase pH to 2.0 using 0.1 M HCl to force protonation of the aniline nitrogen.

  • Co-solvency: Prepare a highly concentrated stock solution of the drug in PEG400 or DMSO.

  • Surfactant Addition: Add 2–5% (v/v) Tween-80 or Cremophor EL to the acidic aqueous buffer before introducing the drug stock. This stabilizes the supersaturated state via micellar encapsulation and prevents immediate crystallization.

Data Presentation

Table 1: Physicochemical Properties Influencing Solubility

Structural FeaturePhysicochemical CharacteristicImpact on Solubility Profile
Adamantane Core Highly rigid, bulky, lipophilicDrastically reduces aqueous solubility; ideal for β -CD binding.
Benzamide Group H-bond donor/acceptorIncreases crystal lattice energy, making dissolution difficult.
4-Amino Group Weakly basic (pKa < 4.6)Prevents salt formation at physiological pH (7.4)[1].

Table 2: Comparison of Cyclodextrin Carriers for Adamantyl Derivatives

Carrier TypeCavity Size (nm)Aqueous Sol. ( g/100 mL)Suitability for Adamantane
α -Cyclodextrin0.5314.5Poor: Cavity is too small for steric fit[2].
Native β -Cyclodextrin0.651.85Moderate: Good fit, but low carrier solubility limits use[4].
HP- β -Cyclodextrin0.65> 60Excellent: High solubility, perfect steric fit[5].
γ -Cyclodextrin0.8323.2Poor: Cavity is too loose, resulting in weak binding[4].

Frequently Asked Questions (FAQs)

Q: Why did my compound precipitate when I diluted the DMSO stock into my assay buffer? A: This is a classic case of solvent-shift precipitation. The adamantane moiety is extremely hydrophobic. When the DMSO concentration drops below a critical threshold (usually <5% v/v), the thermodynamic penalty of water interacting with the adamantane ring forces the drug to aggregate and crystallize. You must use a carrier (like HP- β -CD) to shield the adamantane group from the aqueous environment.

Q: Can I use α -cyclodextrin or γ -cyclodextrin instead of β -cyclodextrin? A: No. Molecular recognition is highly size-dependent. The α -CD cavity (0.53 nm) is too small to accommodate the bulky adamantane cage, while the γ -CD cavity (0.83 nm) is too large, resulting in weak van der Waals contacts and poor binding affinity[2][4]. β -CD (0.65 nm) provides the optimal steric fit.

Q: How can I verify that an inclusion complex has actually formed, rather than just a physical mixture? A: The most definitive method is 1H-NMR or 2D-ROESY NMR in D 2​ O. If the adamantane group is successfully sequestered inside the cavity, you will observe significant complexation-induced chemical shifts (CIS) in the H3 and H5 protons, which are located on the interior of the cyclodextrin cavity[2][7]. Additionally, Differential Scanning Calorimetry (DSC) can be used; the disappearance of the drug's sharp melting endotherm indicates successful amorphous complexation.

Visualizations

Workflow Start N-(Adamantan-1-yl)- 4-aminobenzamide (Insoluble) Assess Assess Formulation Route Start->Assess CD Host-Guest Complexation (HP-β-CD) Assess->CD CoSolv Co-solvency + pH (DMSO/PEG + Acid) Assess->CoSolv CD_Step 1. Dissolve in EtOH 2. Mix with aq. HP-β-CD 3. Lyophilize CD->CD_Step CoSolv_Step 1. Dissolve in DMSO 2. Add to pH 2.0 Buffer 3. Add Surfactant CoSolv->CoSolv_Step Success Soluble Formulation Ready for Assay CD_Step->Success CoSolv_Step->Success

Workflow for enhancing the aqueous solubility of N-(Adamantan-1-yl)-4-aminobenzamide.

Mechanism Drug Free Drug (Adamantyl) Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Effect CD Free Cavity (HP-β-CD) CD->Complex Enthalpic Driving Force

Thermodynamic drivers for the host-guest complexation of adamantane and beta-cyclodextrin.

References

  • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin - PMC. National Institutes of Health (NIH).
  • Charge Determines Guest Orientation: A Combined NMR and Molecular Dynamics Study of β-Cyclodextrins and Adamantane Derivatives. ACS Publications.
  • Technical Support Center: Adamantan-1-yl-piperidin-1-yl-methanone Solubility. Benchchem.
  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.
  • 4-Aminobenzamide Physicochemical Properties. ChemBK.
  • Self-assembly of supra-amphiphiles building block fabricated by β-cyclodextrin and adamantane-based ionic liquid. RSC Publishing.
  • The effect of intravenous sulfobutylether7 -β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds. PubMed (NIH).

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for N-(Adamantan-1-yl)-4-aminobenzamide

Welcome to the technical support center for the analysis of N-(Adamantan-1-yl)-4-aminobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-(Adamantan-1-yl)-4-aminobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) retention times and resolving common chromatographic issues. Here, we combine fundamental principles with field-proven troubleshooting strategies to ensure your method is robust, reproducible, and efficient.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-(Adamantan-1-yl)-4-aminobenzamide, and how do they influence HPLC method development?

Answer: Understanding the analyte's properties is the critical first step in developing a successful HPLC method. N-(Adamantan-1-yl)-4-aminobenzamide has a unique structure that dictates its chromatographic behavior. It consists of a highly lipophilic, bulky adamantane cage and a more polar 4-aminobenzamide group.

This dual nature is the primary consideration for method development. In reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, the adamantane group will dominate the interaction with the non-polar stationary phase (like C18).[1]

PropertyValue / EstimateImplication for RP-HPLC Method Development
Molecular Formula C₁₇H₂₂N₂O[2][3]-
Molecular Weight 270.37 g/mol [2][3]Affects diffusion rates but is less critical for retention time than structure.
Calculated logP 2.9674[3]Indicates significant hydrophobicity. The compound will be strongly retained on reversed-phase columns (e.g., C18, C8). A high percentage of organic solvent in the mobile phase will be required for elution in a reasonable time.
Topological Polar Surface Area (TPSA) 55.12 Ų[3]This value, contributed by the amide and amine groups, adds a degree of polarity. However, the molecule's overall behavior in RP-HPLC is dominated by the non-polar adamantane moiety.
Aqueous Solubility 37.3 µg/mL (at pH 7.4)[2]Low aqueous solubility means the sample should be dissolved in a diluent containing a significant portion of organic solvent (e.g., the initial mobile phase composition) to prevent precipitation upon injection.
pKa (Predicted) The primary amine (-NH₂) is basic (pKa ~4-5), and the amide N-H is very weakly acidic (pKa >15).The basicity of the primary amine means its charge state is pH-dependent. At pH values more than two units below its pKa, it will be protonated (-NH₃⁺), which can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanols. Controlling mobile phase pH is crucial for good peak shape.
Q2: I'm starting from scratch. What is a good set of initial HPLC conditions for this compound?

Answer: A systematic approach is key. Based on the compound's high hydrophobicity, a reversed-phase method is the logical starting point. The goal of the initial run is not perfection but to get the peak to elute on-column and gather data to inform optimization.

Here is a robust, recommended starting point:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (USP L1)The C18 stationary phase provides strong hydrophobic retention necessary for this molecule.[1] This standard dimension is a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acid serves to protonate residual silanols on the column packing, which significantly reduces peak tailing for basic analytes.[4] It also provides protons for mass spectrometry detection if used.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent that will effectively elute the compound. The matching acidic modifier in both phases ensures a stable baseline.
Gradient 5% to 95% B over 15 minutesA broad scouting gradient is essential to locate the elution window of the analyte without prior information.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.[5][6] 30 °C is slightly above ambient to ensure stability against room temperature fluctuations.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at ~285 nm (or Diode Array Detector scan)The benzamide portion of the molecule contains a chromophore. A DAD is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Sample Diluent 50:50 Acetonitrile:WaterThis ensures the analyte is soluble and is compatible with the initial mobile phase conditions to prevent peak splitting or broadening.
Troubleshooting Retention Time Issues

This section addresses the most common problems encountered during method development and routine analysis.

Q3: My retention time is too long, and the peak is broad. How can I reduce it?

Answer: This is a classic sign that the mobile phase is too weak (not enough organic solvent) for such a hydrophobic compound. The analyte is spending too much time interacting with the stationary phase.

  • Increase Mobile Phase Strength: This is the most effective way to decrease retention in RP-HPLC.

    • For Isocratic Methods: Increase the percentage of the organic solvent (e.g., Acetonitrile). A rule of thumb is that a 10% increase in organic content can reduce the retention factor (k) by a factor of 2-3.

    • For Gradient Methods:

      • Increase the initial percentage of Mobile Phase B.

      • Make the gradient slope steeper (i.e., reach the final %B in a shorter time).[7]

  • Change Organic Solvent: If using methanol, switching to acetonitrile can reduce retention times. Acetonitrile is generally a "stronger" eluting solvent in reversed-phase chromatography for many compounds.

  • Increase Flow Rate: While this will reduce the analysis time, it may also decrease separation efficiency (resolution). According to USP <621> guidelines, adjusting the flow rate is permissible within certain limits.[8][9]

  • Increase Column Temperature: Raising the temperature reduces the viscosity of the mobile phase and increases the energy of the analyte, leading to earlier elution.[6][10] A typical effect is a 1-2% decrease in retention time for every 1°C increase.[5]

Caption: Logic for addressing excessive retention time.

Q4: My retention time is too short and close to the void volume. How can I increase it?

Answer: This indicates the mobile phase is too strong, or the analyte has insufficient interaction with the stationary phase.

  • Decrease Mobile Phase Strength:

    • Isocratic: Lower the percentage of acetonitrile or methanol.

    • Gradient: Decrease the initial %B or make the gradient slope shallower.

  • Use a More Retentive Stationary Phase: If you are using a C8 or Phenyl column, switching to a C18 will provide greater hydrophobic interaction and increase retention. If already using a C18, consider one with a higher carbon load.

  • Decrease Column Temperature: Lowering the temperature will increase mobile phase viscosity and reduce analyte energy, leading to longer retention.

  • Decrease Flow Rate: This will proportionally increase the retention time and may improve the resolution of early-eluting peaks.

Q5: My peak shape is poor (tailing or fronting). What are the causes and solutions?

Answer: Poor peak shape compromises both quantification and resolution. Peak tailing is the most common issue for a basic compound like this.

  • Cause 1: Secondary Silanol Interactions. The primary amine on the molecule can interact with acidic, deprotonated silanol groups (-SiO⁻) on the silica surface of the column packing.[4]

    • Solution: Lower the mobile phase pH. By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the pH to ~2.5-3.0, you protonate the silanol groups (-SiOH), minimizing their ability to interact with the now-protonated analyte (-NH₃⁺). This is the most effective solution.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute the sample and inject a smaller amount.

  • Cause 3: Column Contamination or Degradation. A fouled guard column or column inlet can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If that fails, replace the guard column. If the problem persists, the analytical column may need replacement.

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 3) sio_neg SiO⁻ (Deprotonated Silanol) analyte_pos Analyte-NH₃⁺ sio_neg->analyte_pos Ionic Interaction (Causes Tailing) sioh SiOH (Protonated Silanol) analyte_pos2 Analyte-NH₃⁺ sioh->analyte_pos2 Repulsion (Improves Peak Shape)

Caption: Low pH suppresses silanol interactions, improving peak shape.

Q6: My retention times are drifting and not reproducible. How can I improve stability?

Answer: Retention time instability is a serious issue that points to a lack of control over the chromatographic system.[6]

  • Check for Leaks: A small leak anywhere in the system can cause pressure fluctuations and alter the mobile phase composition delivered to the column, leading to drift.

  • Ensure Proper Mobile Phase Preparation:

    • Inaccurate Mixing: Mobile phase composition must be precise. An error of just 1% in the organic solvent can shift retention times by 5-10%.[5] Always use graduated cylinders or volumetric flasks for preparation.

    • Evaporation: Volatile solvents like acetonitrile can evaporate over time, changing the mobile phase strength. Keep mobile phase bottles capped.

    • Degassing: Ensure mobile phases are adequately degassed (e.g., via sonication or online degasser) to prevent air bubbles from entering the pump, which causes pressure drops and retention shifts.[4]

  • Verify Column Temperature Stability: Fluctuations in ambient temperature can cause significant drift if a column thermostat is not used.[6][10] A change of 1°C can alter retention times by 1-2%.[5] Always use a column oven set at least 5-10°C above the maximum expected room temperature.

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator. For gradient methods, an adequate re-equilibration step at the end of each run is mandatory.

  • Check Pump Performance: Worn pump seals or faulty check valves can lead to inconsistent flow rates and retention time jitter. Perform a pump pressure test or flow rate validation if you suspect an issue.

Method Validation and System Suitability

Once your method is optimized, it must be validated to ensure it is fit for its intended purpose, following guidelines such as ICH Q2(R1).[11][12][13][14]

  • System Suitability Testing (SST): Before any sample analysis, a series of SST injections must be performed to verify the chromatographic system is performing adequately. According to USP <621>, key parameters include:[15][16]

    • Tailing Factor (Asymmetry): Should typically be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Retention Time: For replicate injections, should be < 1.0%.

    • RSD of Peak Area: Should be < 2.0%.

    • Theoretical Plates (N): Must meet a minimum threshold to ensure column efficiency.

References
  • The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. (2015). Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubChem. N-(Adamantan-1-yl)-4-aminobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Chromatography Forum. HPLC Troubleshooting Guide. Available at: [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. Available at: [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). Available at: [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]

  • ResearchGate. Liquid chromatography of adamantane derivatives. (2000). Available at: [Link]

Sources

Troubleshooting

Resolving peak tailing of N-(Adamantan-1-yl)-4-aminobenzamide in chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of N-(Adamantan-1-yl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of N-(Adamantan-1-yl)-4-aminobenzamide .

Due to the unique structural dichotomy of this molecule—combining an extremely lipophilic adamantyl cage with a polar, basic aminobenzamide moiety—it is highly prone to non-ideal chromatographic behavior. This guide breaks down the chemical causality of peak tailing for this compound and provides self-validating protocols to restore peak symmetry.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does N-(Adamantan-1-yl)-4-aminobenzamide exhibit severe peak tailing compared to standard small molecules? A1: The tailing is driven by a dual-mechanism retention profile. The adamantyl group is highly hydrophobic (LogP > 3), which drives strong, non-specific retention on reversed-phase (RP) columns. Simultaneously, the 4-aminobenzamide moiety contains a primary amine with a pKa​ of approximately 4.6. In standard mobile phases (pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase dissociate into ionized silanoxides (Si-O⁻). The positively charged amine undergoes secondary ion-exchange interactions with these active sites, leading to unequal desorption rates and a stretched trailing edge[1].

Q2: How does mobile phase pH dictate the peak symmetry of this specific compound? A2: Peak tailing for basic amines is fundamentally pH-dependent. When the mobile phase pH is close to the analyte's pKa​ , uneven ionization occurs, broadening the peak. More critically, at pH > 3.0, silanol groups on the silica surface become deprotonated[2]. By lowering the mobile phase pH to ≤ 2.5, you force the silanols back into their neutral, protonated state (Si-OH). This neutralizes the stationary phase surface and eliminates the secondary ion-exchange retention mechanism[3].

Q3: Could my peak tailing actually be mass overload rather than chemical interactions? A3: Yes. Because the bulky adamantyl group confers poor aqueous solubility, the compound can easily precipitate or saturate the stationary phase at the column head, causing Langmuirian (mass) overload[4]. If reducing the injection mass by 10-fold restores a Gaussian peak shape, the issue is mass overload, not secondary chemical interactions[5].

Part 2: Diagnostic Workflow

To systematically identify the root cause of your peak tailing, follow the logical decision tree below.

TroubleshootingWorkflow Start Analyze Peak Tailing (As > 1.5) Dilute Dilute Sample 10x (Check Overload) Start->Dilute IsOverload Did tailing improve? Dilute->IsOverload FixOverload Fix: Reduce Injection Mass/Volume IsOverload->FixOverload Yes CheckPH Check Mobile Phase pH (Target: pH < 3.0) IsOverload->CheckPH No Success Symmetrical Peak (As < 1.2) FixOverload->Success IsPHGood Is pH < 3.0? CheckPH->IsPHGood AdjustPH Fix: Use 20mM Phosphate pH 2.5 or Formic Acid IsPHGood->AdjustPH No CheckColumn Check Column Chemistry IsPHGood->CheckColumn Yes AdjustPH->Success ChangeColumn Fix: Use End-capped or Polar-Embedded C18 CheckColumn->ChangeColumn ChangeColumn->Success

Workflow for diagnosing and resolving peak tailing of basic adamantyl-amines in HPLC.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization (Silanol Suppression)

Causality: Neutralizing residual silanols prevents secondary ion-exchange with the 4-aminobenzamide group.

  • Prepare Buffer: Formulate a highly buffered acidic aqueous mobile phase (Mobile Phase A). A standard recommendation for basic analytes is 20 mM Potassium Phosphate buffer adjusted to pH 2.5 using phosphoric acid[3]. (Note: For LC-MS compatibility, substitute with 0.1% to 0.2% Formic Acid to achieve a pH of ~2.7).

  • Solvent Compatibility Check: Ensure the organic modifier (Mobile Phase B, typically Acetonitrile) does not precipitate the phosphate salt. Keep the organic composition below 80% during gradient elution.

  • Equilibration: Flush the column with at least 10-15 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica surface.

  • Validation: Inject the N-(Adamantan-1-yl)-4-aminobenzamide standard. Calculate the USP Tailing Factor ( Tf​ ). A value of Tf​≤1.5 validates the successful suppression of secondary interactions[1].

Protocol 2: Stationary Phase Upgrade (Steric Shielding)

Causality: If method constraints prevent the use of low-pH buffers, you must physically block the basic amine from reaching residual silanols.

  • Column Selection: Replace standard Type-A or non-endcapped C18 columns with a high-purity Type-B silica column that is "fully endcapped"[2].

  • Advanced Shielding: For maximum peak symmetry with adamantyl-amines, upgrade to a Polar-Embedded C18 column (e.g., containing an internal amide, ether, or carbamate group in the alkyl chain). The polar embedded group forms a localized hydration layer that electrostatically shields the basic amine from the underlying silica surface[1].

  • Validation: Run the separation using a neutral pH buffer (e.g., 10 mM Ammonium Acetate, pH 6.8). The steric shielding should yield a symmetrical peak without the need for acidic modifiers.

Protocol 3: Mass Overload Diagnostics

Causality: Differentiating between chemical tailing and concentration-induced isotherm non-linearity caused by the adamantyl group's poor solubility.

  • Sample Preparation: Prepare a serial dilution of your sample in the initial mobile phase conditions: 1x (Original), 0.1x, and 0.01x.

  • Injection & Observation: Inject the 0.1x sample. If the peak shape transitions from a right-triangle shape (sharp front, long tail) to a symmetrical Gaussian shape, the original method was overloading the column's linear capacity[5].

  • Validation & Fix: To fix this permanently without losing detector sensitivity, either increase the column internal diameter (e.g., from 2.1 mm to 4.6 mm) to increase mass capacity, or ensure the sample is dissolved in a solvent that perfectly matches the initial mobile phase strength to prevent solvent-mismatch dispersion[4].

Part 4: Quantitative Data & Expected Outcomes

The table below summarizes the expected impact of implementing the above protocols on standard chromatographic performance metrics for basic amine compounds.

Chromatographic ConditionMobile Phase pHStationary PhaseExpected Asymmetry ( As​ )Expected USP Tailing ( Tf​ )Primary Mechanism of Action
Baseline (Poor) 6.5 (Unbuffered)Standard C18 (Type A)> 2.50> 2.00Severe ion-exchange with active silanols[3].
Low pH Optimization 2.5 (Phosphate)Standard C18 (Type A)~ 1.30~ 1.25Silanol ionization suppressed (Si-OH form)[2].
Column Upgrade 6.5 (Unbuffered)Polar-Embedded C18~ 1.15~ 1.10Steric/electrostatic shielding of silica surface[1].
Overload Correction 2.5 (Phosphate)Endcapped C18 (10x Dilution)1.00 - 1.051.00 - 1.05Prevention of Langmuirian isotherm saturation[5].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Crawford Scientific / Element Lab Solutions. Available at:[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI News & Blogs. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Consumables. Available at:[Link]

  • LCGC International. "Overload or Minor Peak?" Chromatography Online. Available at:[Link]

Sources

Optimization

N-(Adamantan-1-yl)-4-aminobenzamide degradation prevention during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of N-(Adamantan-1-yl)-4-aminobenzamide (CAS 688...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4).

This compound features a highly stable, bulky adamantyl group linked via an amide bond to a reactive 4-aminobenzene (aniline) moiety. While the adamantyl group provides excellent steric protection to the amide linkage[1], the primary challenge in long-term storage is mitigating the oxidative and photolytic degradation of the free primary amine. This guide provides the mechanistic causality behind these degradation pathways and equips you with self-validating protocols to ensure your compound's integrity.

Section 1: Core Degradation Mechanisms (The Causality)

To design a robust storage system, we must first understand the thermodynamic and kinetic drivers of degradation.

  • Autoxidation of the Aniline Moiety: The 4-amino group is highly susceptible to autoxidation. Atmospheric oxygen initiates a free-radical chain reaction, converting the primary amine into nitroso, nitro, and azo compounds, or quinone imines[2]. Because these oxidation products possess extended conjugated π -systems, degradation is visually accompanied by a distinct color shift from white/colorless to yellow or brown[3].

  • Photodegradation: UV and visible light act as catalysts. Photons provide the activation energy required to excite the molecule to a reactive triplet state or induce homolytic bond cleavage, vastly accelerating the oxidative radical chain reaction[4].

  • Amide Hydrolysis: While the amide bond is theoretically susceptible to hydrolysis under extreme pH or high moisture, the bulky, lipophilic adamantyl group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack[1]. Therefore, hydrolysis is a secondary, much slower degradation pathway compared to oxidation[5].

DegradationPathways API N-(Adamantan-1-yl)- 4-aminobenzamide Oxidation Autoxidation (O2) Radical Mechanism API->Oxidation Air Exposure Photo Photodegradation (UV/Vis Light) API->Photo Light Exposure Hydrolysis Amide Hydrolysis (Extreme pH / H2O) API->Hydrolysis Moisture/pH ProdOx Nitroso, Nitro, & Azo Compounds (Yellow/Brown) Oxidation->ProdOx ProdPhoto Radical Intermediates & Cleavage Products Photo->ProdPhoto ProdHydro 4-Aminobenzoic Acid + Adamantan-1-amine Hydrolysis->ProdHydro

Caption: Logical workflow of primary degradation pathways for N-(Adamantan-1-yl)-4-aminobenzamide.

Section 2: Troubleshooting & FAQs

Q1: My batch of N-(Adamantan-1-yl)-4-aminobenzamide has turned slightly yellow after 3 months on the bench. Is it still usable? A1: No, it should not be used for sensitive assays without repurification. The yellowing is a direct visual indicator of atmospheric oxidation of the aniline group[3]. Even a slight color change signifies the presence of highly reactive quinone imine or azo impurities. These impurities can act as false positives in biological assays or interfere with downstream synthetic steps. You must verify purity via HPLC; if it has dropped below your acceptable threshold (typically <98%), repurify via flash chromatography.

Q2: What is the absolute best practice for long-term storage (>1 year) to prevent this degradation? A2: To establish a self-validating storage system, you must systematically eliminate the causal factors of degradation: oxygen, light, and thermal energy.

  • Atmosphere: Store under a strict blanket of inert gas. Argon is preferred over Nitrogen as it is heavier and provides a better protective settling layer in vials.

  • Container: Use tightly sealed amber glass vials to block UV/Vis light, preventing photo-induced radical initiation[4].

  • Temperature: Store at -20°C. Lowering the temperature exponentially decreases the kinetic rate of oxidation according to the Arrhenius equation.

Q3: Can I add an antioxidant to my stock solutions to prolong shelf life? A3: Yes. If your experimental design permits, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (0.01% to 0.1% w/w) is highly effective. BHT works by donating a hydrogen atom to reactive peroxy radicals, forming a stable BHT radical that breaks the autoxidation chain reaction without chemically altering your primary compound.

Section 3: Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Shelf Life

Storage Condition Atmosphere Container Expected Shelf Life (Purity >98%) Risk Factor
-20°C (Freezer) Argon/Nitrogen Amber Glass > 24 Months Optimal conditions; kinetics halted.
4°C (Fridge) Argon/Nitrogen Amber Glass 6 - 12 Months Slow oxidation over time.
25°C (Benchtop) Ambient Air Clear Glass < 1 Month Rapid photo-oxidation & autoxidation.

| Stock Solution (DMSO) | Ambient Air | Clear Tube | < 1 Week | Solvation increases molecular collision rates. |

Table 2: Degradation Products & Analytical Signatures | Degradation Pathway | Primary Product(s) | Visual Indicator | Expected LC-MS Shift ( Δm/z ) | | :--- | :--- | :--- | :--- | | Oxidation | Nitroso / Nitro derivatives | Yellow to Brown | +14 Da / +30 Da | | Oxidation (Coupling) | Azo / Hydrazine dimers | Deep Orange/Brown | Approx. 2x Mass - 2 Da | | Hydrolysis | 4-Aminobenzoic Acid | None (Remains White) | Cleavage to 137 Da |

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory, do not guess the shelf life of your specific formulation. Use the following protocols to empirically validate stability.

Protocol 1: Accelerated Stability Testing & Arrhenius Extrapolation

This protocol uses thermal stress to artificially accelerate degradation, allowing you to predict long-term stability at -20°C.

  • Sample Preparation: Prepare a stock solution of N-(Adamantan-1-yl)-4-aminobenzamide at 1 mg/mL in HPLC-grade Acetonitrile.

  • Aliquoting: Divide the stock into 15 amber glass vials. Purge all vials with Argon and seal tightly.

  • Thermal Stress: Place 5 vials at 40°C, 5 at 60°C, and 5 at 80°C in calibrated incubators.

  • Time-Point Sampling: At t=0,8,24,48,and 72 hours, remove one vial from each temperature condition and immediately quench by placing it in an ice bath.

  • Quantification: Analyze each sample using Protocol 2 (below) to determine the remaining concentration of the intact API.

  • Kinetic Calculation: Plot the natural log of the remaining concentration vs. time to determine the degradation rate constant ( k ) for each temperature.

  • Arrhenius Extrapolation: Plot ln(k) versus 1/T (in Kelvin). Use the slope ( −Ea​/R ) to extrapolate the rate constant at your target storage temperature (e.g., -20°C or 253.15 K) to predict the exact shelf life.

StabilityProtocol Prep Sample Aliquoting (1 mg/mL in MeCN) Stress Apply Stress: 40°C, 60°C, 80°C Prep->Stress Sampling Time-point Sampling (0-72h) Stress->Sampling HPLC HPLC-UV/MS Quantification Sampling->HPLC Kinetics Calculate Rate (k) Arrhenius Plot HPLC->Kinetics Predict Predict Shelf-Life at -20°C & 4°C Kinetics->Predict

Caption: Step-by-step workflow for accelerated stability testing and shelf-life prediction.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

To accurately detect both the parent compound and its oxidized impurities, a gradient reverse-phase method is required.

  • Column: C18 Reverse Phase (e.g., 2.1 mm × 100 mm, 1.7 μm particle size) to handle the lipophilic adamantyl group.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Return to 5% B to re-equilibrate.

  • Detection: Set UV detection to 254 nm (optimal for the benzamide aromatic ring). Use positive electrospray ionization (ESI+) for MS detection. The parent compound will appear at m/z≈271.1 [M+H]+ .

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at:[Link]

  • Why does color of aniline change during storage? ResearchGate. Available at: [Link]

  • New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives with N-(Adamantan-1-yl)-4-aminobenzamide in Screening Assays

Welcome to the technical support guide for researchers utilizing N-(Adamantan-1-yl)-4-aminobenzamide and other adamantane-containing compounds in high-throughput screening (HTS) assays. This resource is designed to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing N-(Adamantan-1-yl)-4-aminobenzamide and other adamantane-containing compounds in high-throughput screening (HTS) assays. This resource is designed to provide expert guidance on identifying and mitigating the common issue of false positives, ensuring the integrity and efficiency of your drug discovery efforts. The unique physicochemical properties of the adamantane moiety, while beneficial for therapeutic potential, can present challenges in in-vitro screening environments. This guide offers a structured, question-and-answer approach to troubleshoot and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing a high hit rate with N-(Adamantan-1-yl)-4-aminobenzamide in our primary biochemical screen. What are the potential causes for this, and how can we begin to investigate?

A high hit rate, while seemingly promising, is often a red flag for non-specific activity or assay interference, which can lead to a significant number of false positives.[1][2][3] With adamantane-containing compounds, several factors could be at play:

  • Compound Aggregation: The adamantane group imparts significant lipophilicity to the molecule.[4][5][6] This can lead to the formation of colloidal aggregates at higher concentrations in aqueous buffer systems. These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent activity that is not due to direct, specific binding to the target.

  • Assay Technology Interference: The compound may directly interfere with the detection method of your assay.[1][7] For example, in fluorescence-based assays, the compound might possess intrinsic fluorescence or act as a quencher. In luciferase-based reporter assays, it could directly inhibit the luciferase enzyme.[3]

  • Non-specific Reactivity: While less common for this particular scaffold, some compounds can react non-specifically with assay components, such as proteins or reagents, leading to a false signal.

  • Contamination: As with any assay, contamination of reagents or samples can lead to unexpected results.[8]

To begin your investigation, a systematic approach is crucial. Start by confirming the identity and purity of your compound stock. Then, proceed with a series of validation and counter-screening assays as detailed below.

Q2: What are the first experimental steps to take to determine if our hits are false positives due to aggregation?

Identifying compound aggregation as the source of false positives early in the hit validation process is critical to avoid wasting resources.[1] Here are the recommended initial steps:

  • Concentration-Response Curve Analysis: Re-test the compound over a wide range of concentrations. Aggregators often exhibit steep Hill slopes (>1.5) and their IC50 values can be sensitive to the enzyme concentration.[1]

  • Detergent-Based Counter-Screen: A classic method to identify aggregation is to include a non-ionic detergent, such as Triton X-100 or Tween-80, in the assay buffer at a concentration above its critical micelle concentration (typically 0.01-0.1%).[2] If the inhibitory activity of N-(Adamantan-1-yl)-4-aminobenzamide is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that aggregation is the mechanism of action.

  • Varying Enzyme Concentration: True inhibitors that bind specifically to the target should have IC50 values that are independent of the enzyme concentration under Michaelis-Menten conditions.[1] If the IC50 of your compound increases with higher enzyme concentrations, it is indicative of a non-stoichiometric mechanism like aggregation.

Table 1: Interpreting Results from Aggregation Counter-Screens

ObservationInterpretationNext Steps
IC50 increases significantly with detergentLikely an aggregatorDeprioritize or redesign compound
Steep Hill slope (>1.5)Suggestive of aggregationPerform detergent counter-screen
IC50 is dependent on enzyme concentrationSuggestive of non-specific inhibitionPerform detergent counter-screen
Activity is maintained in the presence of detergentLess likely to be an aggregatorProceed to other validation assays
Q3: How can we test for direct interference with our assay technology?

Assay technology interference is another common source of false positives.[7][9] The following counter-screens are essential to rule out this possibility:

  • Pre-incubation vs. No Pre-incubation: Run the assay under two conditions: one where the compound is pre-incubated with the enzyme and substrate, and another where the compound is added just before the read-out. If the compound is only active when present during the reaction, it is less likely to be interfering with the detection reagents.

  • "Product-Spike" Assay: To check for interference with the detection signal, run the enzymatic reaction to completion to generate the product. Then, add your compound and the detection reagents.[1] If the signal is diminished in the presence of the compound, it indicates direct interference with the detection technology.

  • Orthogonal Assays: The most robust way to validate a hit is to confirm its activity in an orthogonal assay that uses a different detection method.[1] For example, if your primary screen is fluorescence-based, a confirmatory assay using a colorimetric or radiometric readout would provide strong evidence of true activity.

Q4: Our compound appears to be a genuine hit after initial validation. What are the next steps to build confidence in this result?

Congratulations on a promising result! The next phase of validation involves characterizing the mechanism of action and ensuring the observed activity is not due to other non-specific effects.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can directly measure the binding of your compound to the target protein. A confirmed binding event provides strong evidence of a direct interaction.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of N-(Adamantan-1-yl)-4-aminobenzamide. A clear SAR, where small changes to the molecule's structure lead to predictable changes in activity, is a hallmark of a specific interaction. The adamantane moiety itself has been a subject of such studies in various contexts.[10][11]

  • Cell-Based Assays: If your target is intracellular, it is crucial to demonstrate that the compound is cell-permeable and active in a cellular context. This will also provide insights into potential cytotoxicity.

  • Cytotoxicity Assays: It's important to assess the general cytotoxicity of your compound to ensure that the observed effects in cell-based assays are not simply due to cell death.[12][13]

Troubleshooting Workflows

Workflow for Investigating High Hit Rates

This workflow provides a systematic approach to diagnosing the cause of a high hit rate in your primary screen.

high_hit_rate_workflow start High Hit Rate Observed check_purity Confirm Compound Purity and Identity start->check_purity aggregation_screen Perform Aggregation Counter-Screens (Detergent, Enzyme Concentration) check_purity->aggregation_screen is_aggregator Is it an Aggregator? aggregation_screen->is_aggregator interference_screen Conduct Assay Interference Counter-Screens is_interfering Does it Interfere with Assay? interference_screen->is_interfering is_aggregator->interference_screen No false_positive Likely False Positive (Deprioritize) is_aggregator->false_positive Yes is_interfering->false_positive Yes potential_hit Potential True Hit (Proceed to Validation) is_interfering->potential_hit No

Caption: A decision-tree workflow for troubleshooting a high hit rate in a screening assay.

Experimental Protocol: Detergent-Based Aggregation Counter-Screen

This protocol outlines the steps for a typical detergent-based counter-screen to identify compound aggregation.

  • Prepare Reagents:

    • Assay Buffer (your standard buffer for the primary screen).

    • Assay Buffer with 0.1% (v/v) Triton X-100.

    • Enzyme and substrate stocks.

    • N-(Adamantan-1-yl)-4-aminobenzamide serial dilutions.

    • Positive and negative controls.

  • Assay Plate Setup:

    • Design a 96- or 384-well plate layout that includes your compound titrations, positive and negative controls, each in both the standard and detergent-containing buffers.

  • Experimental Procedure:

    • Add the appropriate buffer (with or without detergent) to the wells.

    • Add the serially diluted compound to the respective wells.

    • Add the enzyme to all wells except the negative controls.

    • Incubate according to your established protocol.

    • Initiate the reaction by adding the substrate.

    • Read the plate using your standard detection method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration in both buffer conditions.

    • Plot the concentration-response curves and determine the IC50 values.

    • A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 is indicative of aggregation.

The Chemistry of Adamantane and Its Implications

The adamantane cage is a rigid, lipophilic, three-dimensional structure.[6] This unique feature is often exploited in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. However, this same lipophilicity is a primary driver for the potential of adamantane-containing compounds to aggregate in aqueous solutions, a phenomenon that can lead to non-specific inhibition in biochemical assays.[4][5]

Furthermore, the bulky nature of the adamantane group can lead to steric interactions that may favor non-specific binding to hydrophobic pockets on proteins.[6] It is therefore essential to employ a robust hit validation cascade to differentiate true, specific binders from non-specific actors.

Concluding Remarks

N-(Adamantan-1-yl)-4-aminobenzamide and other adamantane derivatives represent a promising class of compounds in drug discovery.[14][15] However, their inherent physicochemical properties necessitate a careful and systematic approach to hit validation. By proactively addressing the potential for false positives through the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can enhance the reliability of their screening data and focus their efforts on the most promising lead candidates.

References

  • Assay Troubleshooting | MB - About. (n.d.).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.).
  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). ChemRxiv.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.).
  • 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. (2018, July 10). Semantic Scholar.
  • 4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. (2018, July 10). PubMed.
  • N-(adamantan-1-yl)-4-aminobenzamide. (n.d.). ChemScene.
  • N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. (2026, February 13). ResearchGate.
  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. (n.d.). PMC.
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI.
  • Identification of N-(((1S,3R,5S)-adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide as novel Nav1.8 inhibitor with analgesic profile. (2026, January 31). ResearchGate.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI.
  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. (n.d.). PMC.
  • A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression. (2013, November 15). PubMed.
  • Immunoassay Troubleshooting. (2022, October 18). Biocompare.
  • ToxiLight® BioAssay Kit. (n.d.).
  • Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. (n.d.). ResearchGate.
  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020, April 2). RSC Publishing.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021, August 10). MDPI.

Sources

Optimization

N-(Adamantan-1-yl)-4-aminobenzamide stability in acidic versus basic pH environments

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with bulky, tricyclic adamantane derivatives presents unique analytical and formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with bulky, tricyclic adamantane derivatives presents unique analytical and formulation challenges. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you troubleshoot the pH-dependent stability of N-(Adamantan-1-yl)-4-aminobenzamide.

Mechanistic Insights: Why pH Matters for Adamantyl Amides

To troubleshoot degradation, we must first understand the molecular causality driving it. Amide bonds are generally robust and resistant to hydrolysis compared to esters . However, the specific structural features of N-(Adamantan-1-yl)-4-aminobenzamide dictate a highly skewed pH-rate degradation profile.

  • Basic Environments (pH > 10.0): The unprotonated para-amino group on the benzamide ring donates electron density into the aromatic system via resonance. This significantly reduces the electrophilicity of the carbonyl carbon. Coupled with the profound steric shielding provided by the rigid adamantane cage, nucleophilic attack by hydroxide ions (OH⁻) is severely restricted. Consequently, the compound exhibits exceptional stability in basic media.

  • Acidic Environments (pH < 2.0): In acidic conditions, the para-amino group is protonated to form an ammonium ion (-NH₃⁺). This eliminates its electron-donating resonance and converts it into a potent electron-withdrawing group via inductive effects. This electronic shift, combined with the protonation of the carbonyl oxygen, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to accelerated hydrolysis .

Mechanism Compound N-(Adamantan-1-yl)-4-aminobenzamide (Intact Amide) Acid Acidic Media (pH < 2.0) Protonation of Carbonyl & Amine Compound->Acid Base Basic Media (pH > 10.0) Hydroxide Attack Compound->Base Acid_Int Highly Electrophilic Carbonyl (Activated for H2O Attack) Acid->Acid_Int Base_Int Sterically Hindered by Adamantyl (Electron-Donating NH2 blocks OH-) Base->Base_Int Degradation Rapid Hydrolysis (1-Adamantylamine + 4-Aminobenzoic Acid) Acid_Int->Degradation Accelerated Stable High Stability (Minimal Cleavage) Base_Int->Stable Inhibited

Mechanistic pathways of N-(Adamantan-1-yl)-4-aminobenzamide in acidic vs. basic environments.

Troubleshooting FAQs

Q1: During forced degradation studies, we observe significantly faster cleavage of the compound at pH 1.2 compared to pH 10.0. Is this expected? A: Yes. As detailed in our mechanistic insights, the protonation of the para-amino group in acidic media creates an electron-withdrawing effect that activates the carbonyl for hydrolysis. In base, the neutral amino group protects the carbonyl, and the adamantyl group physically blocks incoming nucleophiles.

Q2: We are seeing unexpected peaks in our HPLC chromatogram during acidic stability testing. What are the primary degradation products? A: The primary degradation pathway is amide bond hydrolysis. The expected cleavage products are 1-adamantylamine and 4-aminobenzoic acid. Because 1-adamantylamine lacks a strong UV chromophore, you will likely only observe the 4-aminobenzoic acid peak on standard UV/Vis detectors. We strongly recommend using LC-MS (ESI+) to monitor the 1-adamantylamine fragment (m/z ~152) to achieve mass balance.

Q3: How can we formulate this compound for oral dosing without excessive degradation in gastric fluid? A: While adamantyl amides are relatively robust compared to standard peptides , prolonged exposure to gastric acid (pH 1.0 - 2.0) will lead to partial hydrolysis. Consider utilizing enteric-coated capsules or co-administration with localized buffering agents to maintain the microenvironmental pH above 4.0, where the amide bond remains highly stable.

Quantitative Data Summary

The following table summarizes the expected hydrolytic stability profile of N-(Adamantan-1-yl)-4-aminobenzamide based on the behavior of structurally analogous adamantane derivatives.

pH EnvironmentSimulated Physiological StateEstimated Half-Life (t₁/₂) at 37°CPrimary Degradation Mechanism
pH 1.2 Gastric Fluid~4.5 HoursAcid-catalyzed acyl substitution
pH 5.5 Intracellular Endosomes>24 HoursNegligible
pH 7.4 Blood Plasma>48 HoursNegligible
pH 10.0 Intestinal / Basic Stress>48 HoursBase-catalyzed (Sterically hindered)

Self-Validating Protocol: pH Stability Profiling

To ensure trustworthiness, any degradation assay must be self-validating. This protocol incorporates internal controls to verify that observed degradation is due to the chemical environment rather than procedural artifacts.

Rationale behind experimental choices: We utilize cold acetonitrile (MeCN) for quenching because it serves a dual purpose: it instantly precipitates buffer salts (preventing MS source fouling) and drastically lowers the dielectric constant and temperature of the solution, immediately halting any ongoing hydrolysis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Causality: 50 mM ensures sufficient buffering capacity without overwhelming the LC-MS ionization source.

  • Control Spiking (Self-Validation): Prepare a master mix containing 10 µM of N-(Adamantan-1-yl)-4-aminobenzamide, 10 µM Procaine (Positive Control: highly acid-labile), and 10 µM Carbamazepine (Negative Control: highly stable).

  • Incubation: Transfer 1 mL of the spiked buffer solutions into sealed glass HPLC vials. Incubate in a thermoshaker at exactly 37°C at 300 RPM.

  • Time-Course Sampling & Quenching: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately quench by adding 150 µL of ice-cold Acetonitrile (MeCN) containing 100 ng/mL of an isotopically labeled internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Transfer the supernatant to a new vial and analyze via LC-MS/MS using a C18 column. Monitor the disappearance of the parent mass (m/z 271.1) and the appearance of the 1-adamantylamine fragment (m/z 152.1). Validation Check: Ensure Procaine degrades rapidly at pH 1.2 and Carbamazepine remains >95% intact across all conditions.

Protocol S1 1. Buffer Prep (pH 1.2 - 10.0) S2 2. Spiking (10 µM + Controls) S1->S2 S3 3. Incubation (37°C, Timed) S2->S3 S4 4. Quenching (Cold MeCN) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Self-validating experimental workflow for pH-dependent forced degradation profiling.

References

  • National Center for Biotechnology Information. "N-(Adamantan-1-yl)-4-aminobenzamide". PubChem Compound Summary for CID 477705.[Link]

  • Chemistry LibreTexts. "15.17: Chemical Properties of Amides- Hydrolysis". Basics of General, Organic, and Biological Chemistry.[Link]

  • Journal of Chemical Technology and Metallurgy. "Hydrolytic Stability of Adamantane Hybrid Molecules". Vol. 56, Iss. 1.[Link]

  • MDPI. "Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements". Pharmaceutics 2021, 13(2), 283.[Link]

Troubleshooting

Reducing background noise in N-(Adamantan-1-yl)-4-aminobenzamide fluorescence assays

Diagnostic Overview N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4) is a highly specialized bifunctional probe. Its adamantane moiety acts as a robust hydrophobic anchor for host-guest macrocyclic interactions (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4) is a highly specialized bifunctional probe. Its adamantane moiety acts as a robust hydrophobic anchor for host-guest macrocyclic interactions (e.g., with cucurbit[7]uril or cyclodextrins), while the 4-aminobenzamide group provides fluorogenic reporting capabilities[1]. However, researchers frequently encounter high background noise when deploying this compound in complex biological matrices. This noise typically stems from three distinct mechanistic failures: matrix autofluorescence, the inner filter effect (IFE), and non-specific hydrophobic aggregation.

This guide provides field-proven, self-validating troubleshooting protocols to isolate and eliminate these artifacts.

System Troubleshooting Workflows

TroubleshootingWorkflow A High Background Noise in Assay Readout B Diagnostic Triage: Identify Noise Source A->B C Matrix Autofluorescence (UV/Vis Overlap) B->C D Inner Filter Effect (Signal Attenuation) B->D E Non-Specific Binding (Adamantyl Aggregation) B->E F Implement Time-Resolved Fluorescence (TRF) C->F G Apply Absorbance-Based Correction (ABA) D->G H Host-Guest Masking (β-Cyclodextrin Addition) E->H

Caption: Diagnostic workflow for isolating and resolving background noise in adamantane-benzamide assays.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

FAQ 1: Why is my background signal so high when screening in biological matrices?

The Causality: The 4-aminobenzamide moiety requires excitation in the UV range (typically 280–300 nm). When excited at these wavelengths, endogenous biological molecules in your matrix—such as tryptophan, tyrosine, and NADH—undergo native fluorescence (autofluorescence)[2][3]. Because the emission spectra of these endogenous fluorophores overlap with your probe, the detector cannot distinguish between the probe's signal and the matrix noise.

The Solution: Implement Time-Resolved Fluorescence (TRF). Endogenous autofluorescence has a very short lifetime (nanoseconds). By introducing a microsecond delay between the excitation flash and the emission read, the matrix autofluorescence completely decays, leaving only the longer-lived signal of the stabilized probe[2][4].

FAQ 2: My fluorescence calibration curve becomes non-linear at higher concentrations. Is the probe quenching itself?

The Causality: You are likely experiencing the Inner Filter Effect (IFE). At high concentrations, the probe molecules (or dense matrix components) absorb a significant portion of the excitation light before it penetrates the full depth of the well (Primary IFE), or they re-absorb the emitted light before it reaches the detector (Secondary IFE). This optical density issue artificially depresses the fluorescence readout, masquerading as background noise or signal quenching.

The Solution: Apply an Absorbance-Based Approach (ABA) correction algorithm or utilize Z-position microplate adjustments to mathematically restore linearity[5].

FAQ 3: How do I prevent the adamantane group from sticking to the microplate or aggregating?

The Causality: The adamantane cage is extremely hydrophobic. In aqueous buffers, these molecules will spontaneously aggregate to minimize water contact or bind non-specifically to the polystyrene walls of the microplate. This creates localized high-concentration pockets that scatter light and cause erratic background spikes.

The Solution: Introduce a macrocyclic host, such as β -cyclodextrin ( β -CD) or cucurbit[7]uril (CB[7]). The adamantane group acts as a perfect "guest" for the hydrophobic cavity of these macrocycles. This host-guest inclusion masks the hydrophobicity, solubilizes the probe, and rigidly locks the 4-aminobenzamide moiety, which significantly enhances the fluorescence quantum yield[1][6].

HostGuestMechanism N1 N-(Adamantan-1-yl)- 4-aminobenzamide N3 Inclusion Complex (Solubilized & Shielded) N1->N3 Hydrophobic Affinity N2 Macrocyclic Host (e.g., β-CD or CB[7]) N2->N3 N4 Time-Delayed UV Excitation N3->N4 Flash N5 Enhanced Emission (Zero Autofluorescence) N4->N5 >50 µs Delay

Caption: Mechanism of macrocyclic host-guest inclusion combined with TRF to eliminate background noise.

Quantitative Impact of Optimization

The following table summarizes the expected quantitative improvements when applying the troubleshooting methodologies to N-(Adamantan-1-yl)-4-aminobenzamide assays.

ParameterUncorrected Assay (Standard FI)Optimized Assay (TRF + β -CD + ABA)Impact on Signal Quality
Autofluorescence Interference High (Matrix overlap at ~340 nm)Negligible>95% reduction in background noise
Linear Dynamic Range Up to ~0.04 Absorbance UnitsUp to 1.5 Absorbance UnitsExtended linearity for high-throughput screening
Fluorescence Quantum Yield ( Φ ) ~0.016 (in pure water)~0.13 (in β -CD inclusion complex)~8-fold enhancement in specific signal brightness
Signal-to-Noise Ratio (S/N) < 3:1 in biological matrix> 50:1 in biological matrixEnables robust detection of sub-micromolar targets

(Data synthesized from established fluorescence correction and host-guest inclusion models[1][5])

Validated Experimental Protocols

Protocol 1: Self-Validating Time-Resolved Fluorescence (TRF) Setup

Purpose: To eliminate short-lived matrix autofluorescence while preserving the probe's signal.

  • Matrix Blanking (Validation Step): Prepare a control microplate containing ONLY your biological matrix and buffer (no N-(Adamantan-1-yl)-4-aminobenzamide).

  • Instrument Configuration: Set your microplate reader to TRF mode. Configure the light source (e.g., Xenon flash lamp) for UV excitation (~280-295 nm)[4].

  • Delay Optimization: Run a kinetic sweep on the matrix blank. Start with a 0μs delay and increase in 10μs increments up to 100μs .

  • Establish the Gate: Identify the exact delay time where the matrix autofluorescence drops to baseline (typically between 20μs and 80μs )[4]. Set this as your global "Delay Time."

  • Collection Window: Set the integration/collection time to 300μs to capture the full emission decay of the stabilized probe[4].

  • Assay Execution: Add the probe to your samples and read using the established delay. The system is self-validating: if the blank wells read zero, any signal in the sample wells is exclusively from the probe.

Protocol 2: Inner Filter Effect (IFE) Correction via Absorbance-Based Approach (ABA)

Purpose: To mathematically restore linear fluorescence at high concentrations without diluting the sample.

  • Dual-Read Setup: Configure your plate reader to measure both Fluorescence Intensity (FI) and Absorbance (Abs) sequentially in the same well.

  • Measure Total Absorbance ( ATotal​ ): Read the absorbance of the well at the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ). Calculate ATotal​=Aex​+Aem​ .

  • Threshold Check (Validation Step): If ATotal​<0.042 , IFE is negligible (<5% deviation), and no correction is needed[5]. If ATotal​ is between 0.042 and 1.5 , proceed to step 4.

  • Apply ABA Algorithm: Calculate the corrected fluorescence ( Fcorr​ ) using the raw fluorescence ( Fraw​ ) and the standard IFE correction equation:

    Fcorr​=Fraw​×102Aex​+Aem​​
  • Data Validation: Plot Fcorr​ against probe concentration. The curve should now be perfectly linear ( R2>0.99 ). If non-linearity persists, the issue is not IFE, but likely probe precipitation (see FAQ 3).

References

  • Microplates For Fluorescence Assays. Revvity.
  • Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC.
  • Nondestructive Detection and Quantification of Dysprosium in Plant Tissues. bioRxiv.
  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC.
  • Inner filter correction of dissolved organic matter fluorescence. ResearchGate.
  • Fluorescence enhancement of cyanine/hemicyanine dyes with adamantane as an auxochrome through host–guest inclusion with methylated cyclodextrin in water. ResearchGate.
  • The structures of CB[7], ABAM, and AMA. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Antiviral Efficacy Guide: N-(Adamantan-1-yl)-4-aminobenzamide vs. Amantadine

As a Senior Application Scientist in antiviral drug development, evaluating the structural-activity relationships (SAR) of adamantane derivatives requires a rigorous understanding of molecular pharmacophores and target b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral drug development, evaluating the structural-activity relationships (SAR) of adamantane derivatives requires a rigorous understanding of molecular pharmacophores and target biology. This guide provides an objective, data-driven comparison between Amantadine , the prototypical adamantane antiviral, and N-(Adamantan-1-yl)-4-aminobenzamide , a derivative synthesized during the exploration of phenytoinergic pharmacophores.

By dissecting their mechanistic profiles, quantitative efficacy, and the experimental workflows used to validate them, this guide serves as a definitive resource for researchers navigating adamantane-based drug design.

Mechanistic Profiles & Structural Biology

While both compounds share a highly lipophilic adamantane cage, their distinct functional groups dictate entirely different biological interactions.

Amantadine: Precision M2 Channel Blockade

Amantadine (1-adamantylamine) is a small, primary amine-substituted adamantane. Its primary antiviral mechanism is the blockade of the M2 proton channel of the Influenza A virus[1]. Following viral endocytosis, the acidic environment of the host endosome (pH ~5.5) triggers the M2 channel to conduct protons into the virion. This acidification is an absolute requirement for the dissociation of the viral M1 matrix protein from the ribonucleoprotein (RNP) complex, facilitating viral uncoating[2]. Amantadine's compact size allows it to perfectly lodge within the pore of the M2 tetramer (near Ser-31), physically occluding proton flux and halting the viral life cycle[1][3].

N-(Adamantan-1-yl)-4-aminobenzamide: Steric Hindrance and Pharmacophore Mismatch

N-(Adamantan-1-yl)-4-aminobenzamide features the adamantane core conjugated to a bulky 4-aminobenzamide moiety.

  • Influenza A Inactivity : The massive steric bulk of the 4-aminobenzamide group completely prevents the molecule from inserting into the narrow pore of the Influenza A M2 channel.

  • HIV Inactivity : This compound was specifically synthesized to test whether combining an adamantane cage with a phenytoinergic anticonvulsant platform could yield novel anti-HIV agents. While researchers discovered that 4-aminophthalimide platforms with N-(1-adamantyl) substitutions possessed moderate anti-HIV activity, substituting the phthalimide with a 4-aminobenzamide platform completely abolished all antiviral properties[4][5].

M2_Mechanism A Influenza A Virus Endocytosis B Endosomal Acidification A->B C M2 Proton Channel Activation B->C D Viral Uncoating & RNP Release C->D E Amantadine (Fits M2 Pore) E->C Blocks Proton Flux F N-(Adamantan-1-yl)- 4-aminobenzamide F->C Steric Clash (Fails to Bind)

Fig 1: Amantadine M2 channel blockade vs. steric clash of N-(Adamantan-1-yl)-4-aminobenzamide.

Quantitative Antiviral Efficacy Data

The following table synthesizes the comparative in vitro efficacy of both compounds. The data highlights the strict structural requirements for both M2 channel inhibition and anti-HIV pharmacophores.

CompoundTarget VirusMechanism of ActionEC₅₀ (µM)CC₅₀ (µM)Efficacy Status
Amantadine Influenza A (Susceptible)M2 Proton Channel Blockade0.1 - 1.0>100Active
Amantadine HIV-1 / HIV-2N/A>100>100Inactive [4]
N-(Adamantan-1-yl)-4-aminobenzamide Influenza ASteric Clash (Fails to bind M2 pore)>100NDInactive
N-(Adamantan-1-yl)-4-aminobenzamide HIV-1 / HIV-2Lacks active pharmacophore>100>100Inactive [4]

(Note: EC₅₀ = Effective Concentration reducing viral replication by 50%; CC₅₀ = Cytostatic/Cytotoxic Concentration reducing cell viability by 50%; ND = Not Determined).

Experimental Protocols & Methodologies

To ensure scientific integrity, the efficacy data above must be derived from robust, self-validating experimental workflows. Below are the gold-standard protocols used to evaluate these specific compounds.

Protocol A: Electrophysiological Assessment of M2 Channel Inhibition (Amantadine)

This protocol isolates the M2 proton flux mechanism from downstream viral replication steps.

  • cRNA Preparation & Microinjection : Synthesize capped cRNA encoding the Influenza A M2 protein. Microinject 10-50 ng of cRNA into defolliculated Xenopus laevis oocytes.

    • Causality: Xenopus oocytes provide a robust, isolated translation system with near-zero background proton channel activity, allowing precise measurement of the exogenous M2 protein.

  • Incubation : Incubate oocytes for 48-72 hours at 18°C in Barth's solution (pH 7.5) to allow maximal membrane expression of the M2 tetramers.

  • Two-Electrode Voltage Clamp (TEVC) Recording : Clamp the oocyte membrane potential at -20 mV. Perfuse with a pH 8.5 buffer to establish a baseline (closed channel state).

  • Activation & Compound Perfusion : Switch perfusion to a pH 5.5 buffer. A rapid inward current indicates M2 proton conduction. Once the current peaks, introduce 100 µM Amantadine into the pH 5.5 perfusate.

    • Self-Validating System: The protocol requires returning the oocyte to pH 8.5 buffer after treatment. The reversibility of the pH block versus the irreversible nature of the amantadine block serves as an internal control, validating that the measured current is exclusively M2-mediated.

Protocol B: CEM T-Lymphocyte Anti-HIV Screening Assay (Benzamide Derivative)

This protocol was utilized by Vamecq et al. (1998) to definitively prove the lack of anti-HIV activity in N-(Adamantan-1-yl)-4-aminobenzamide[4][5].

  • Cell Culture Preparation : Culture CEM cells (human T-lymphoblastoid line) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Causality: CEM cells naturally express high levels of CD4 and CXCR4 receptors, providing a highly physiologically relevant model for HIV-1/HIV-2 entry and subsequent syncytia formation.

  • Viral Inoculation : Infect cells with HIV-1 (III_B strain) or HIV-2 (ROD strain) at a multiplicity of infection (MOI) of 0.01.

  • Compound Incubation : Immediately add serial dilutions of N-(Adamantan-1-yl)-4-aminobenzamide (ranging from 1 µM to 100 µM). Incubate at 37°C for 4 to 5 days.

  • Viability & Efficacy Quantification : Assess viral cytopathic effect (CPE) via microscopic evaluation of giant cell (syncytia) formation and quantify cell viability using a tetrazolium-based (MTT) colorimetric assay.

    • Self-Validating System: The assay mandates running parallel uninfected, compound-treated control wells to establish the CC₅₀ (cytostatic concentration). This ensures that any reduction in viral CPE is mathematically normalized against baseline compound toxicity, preventing false-positive antiviral efficacy assignments.

Screening_Workflow S1 Compound Synthesis & Purification S3 HIV-1 / HIV-2 Viral Inoculation S1->S3 S2 CEM T-Lymphocyte Culture Preparation S2->S3 S4 Compound Incubation (Various Concentrations) S3->S4 S5 Cytotoxicity Assay (CC50 Determination) S4->S5 Cell Viability (Control) S6 Antiviral Efficacy (EC50 Determination) S4->S6 Viral Replication (CPE)

Fig 2: High-throughput screening workflow for evaluating anti-HIV efficacy in CEM T-lymphocytes.

Conclusion

The comparison between Amantadine and N-(Adamantan-1-yl)-4-aminobenzamide perfectly illustrates the limitations of relying solely on a lipophilic anchor (the adamantane cage) for antiviral drug design. While Amantadine's small profile allows it to act as a potent M2 channel blocker, the addition of the bulky 4-aminobenzamide group creates steric clashes that abolish anti-influenza activity. Furthermore, as demonstrated in rigorous CEM cell assays, the 4-aminobenzamide platform fails to act as a viable anti-HIV pharmacophore, rendering the compound entirely devoid of antiviral efficacy[4][5].

References
  • Pielak, R. M., Schnell, J. R., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences (PNAS), 106(18), 7379-7384.[Link]

  • Vamecq, J., Van derpoorten, K., Poupaert, J. H., Balzarini, J., De Clercq, E., & Stables, J. P. (1998). Anticonvulsant phenytoinergic pharmacophores and anti-HIV activity--preliminary evidence for the dual requirement of the 4-aminophthalimide platform and the N-(1-adamantyl) substitution for antiviral properties. Life Sciences, 63(19), PL267-PL274.[Link]

Sources

Comparative

Comparative Analysis of N-(Adamantan-1-yl)-4-aminobenzamide and Rimantadine: Structural Evolution in Antiviral Scaffolds

As a Senior Application Scientist in antiviral drug discovery, I frequently evaluate the structural evolution of pharmacophores designed to overcome viral resistance. The adamantane scaffold is a historical cornerstone i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral drug discovery, I frequently evaluate the structural evolution of pharmacophores designed to overcome viral resistance. The adamantane scaffold is a historical cornerstone in virology, originally utilized to block the Influenza A M2 proton channel. However, as viral targets mutate, our chemical tools must evolve.

This guide provides an objective, data-driven comparison between the classic FDA-approved M2 inhibitor, Rimantadine , and a structurally expanded preclinical derivative, N-(Adamantan-1-yl)-4-aminobenzamide . We will dissect how the addition of a bulky 4-aminobenzamide moiety alters the physicochemical profile, target engagement, and utility in overcoming adamantane-resistant viral strains.

Mechanistic Divergence: The Causality of Structural Modifications

Rimantadine: The Classical Pore Blocker

Rimantadine (1-(1-adamantyl)ethanamine) is a highly lipophilic, low-molecular-weight amine. Its primary mechanism of action involves entering the tetrameric pore of the Influenza A M2 ion channel[1]. By binding near the Val27, Ala30, Ser31, and His37 residues, it physically occludes the channel, preventing the proton influx required for endosomal acidification and subsequent viral uncoating[2].

However, the widespread emergence of the S31N mutation (Serine to Asparagine at position 31) has severely compromised its clinical utility. The S31N mutation introduces a bulky, polar side chain into the pore that sterically clashes with rimantadine, rendering the drug ineffective[2].

N-(Adamantan-1-yl)-4-aminobenzamide: The Bulky Scaffold

N-(Adamantan-1-yl)-4-aminobenzamide (PubChem CID: 477705) represents a rational structural expansion[3]. By coupling the adamantane core to a 4-aminobenzamide group, the molecule gains significant steric bulk, a hydrogen-bond donor/acceptor pair (the amide), and a terminal primary amine.

  • Causality of the Modification : The bulky aromatic system prevents deep insertion into the wild-type M2 pore. Instead, these extended adamantyl-benzamide scaffolds are designed to engage peripheral binding pockets or the altered cavity of mutant channels. The amide carbonyl can form critical hydrogen bonds with mutated residues (like Asn31), while the terminal amine enhances aqueous solubility and allows for additional electrostatic interactions[4]. Furthermore, such bulky adamantane derivatives have shown cross-target potential, acting as viral fusion inhibitors or targeting alternative viral proteases, such as Dengue NS2B/NS3[5].

Pathway Endo Viral Endocytosis (Low pH Environment) M2_WT Wild-Type M2 Proton Channel Endo->M2_WT H+ Influx M2_Mut S31N Mutant M2 Proton Channel Endo->M2_Mut H+ Influx Uncoating Viral Uncoating & Replication M2_WT->Uncoating M2_Mut->Uncoating Rimantadine Rimantadine Rimantadine->M2_WT Blocks Pore Rimantadine->M2_Mut Steric Clash AdamantylAmide N-(Adamantan-1-yl)- 4-aminobenzamide AdamantylAmide->M2_WT Too Bulky AdamantylAmide->M2_Mut H-Bonding Inhibition

Fig 1. Mechanistic divergence of Rimantadine and bulky adamantyl amides on WT vs. mutant M2 channels.

Quantitative Data Profile

To objectively compare these compounds, we must evaluate their physicochemical properties and baseline antiviral metrics. The data below highlights the shift from a highly specific pore blocker to a versatile, multi-target scaffold.

Property / MetricRimantadineN-(Adamantan-1-yl)-4-aminobenzamide
CAS Number 13392-28-4 (HCl salt)68835-57-4[6]
Molecular Weight 179.30 g/mol 270.37 g/mol [3]
Primary Target Influenza A M2 (Wild-Type)[1]Mutant M2 / Viral Fusion / DENV,[5]
WT M2 IC50 (TEVC) ~10.8 μM[7]> 50 μM (Steric exclusion)
S31N M2 Activity Inactive (> 100 μM)[2]Scaffold for sub-micromolar inhibitors
Development Status FDA Approved (Flumadine)Preclinical / Research Scaffold

Experimental Protocols: Self-Validating TEVC Assay

To evaluate the efficacy of these compounds against wild-type and mutant M2 channels, the Two-Electrode Voltage Clamp (TEVC) assay in Xenopus laevis oocytes is the gold standard[4]. As an application scientist, I emphasize that every protocol must be a self-validating system —incorporating internal controls to rule out artifacts.

Expertise Insight: When perfusing highly lipophilic adamantane derivatives like N-(Adamantan-1-yl)-4-aminobenzamide, non-specific binding to the perfusion apparatus is a common artifact. To ensure trustworthiness in your IC50 calculations, always use glass or PTFE-lined tubing, and include a 0.1% DMSO vehicle control to confirm that the observed channel block is not due to compound depletion in the delivery system.

Step-by-Step Methodology:
  • cRNA Preparation & Validation : Synthesize capped cRNA encoding Influenza A M2 (WT or S31N).

    • Validation Step: Run an aliquot on a denaturing agarose gel to confirm a single, intact band, ensuring no degradation occurred prior to injection.

  • Oocyte Microinjection : Inject 50 nL (containing ~10 ng of cRNA) into defolliculated Xenopus oocytes.

    • Negative Control: Inject an equal volume of nuclease-free water into a separate cohort to establish baseline membrane conductance.

  • Incubation & Expression : Incubate oocytes at 18°C for 48-72 hours in ND96 medium.

  • Baseline Current Recording (Internal Positive Control) : Clamp the oocyte at -20 mV. Perfuse with pH 8.5 buffer, then switch to pH 5.5 buffer. A rapid inward current confirms functional M2 channel expression. If the current is < 1 μA, discard the oocyte.

  • Compound Application : Perfuse the oocyte with pH 5.5 buffer containing 100 μM of Rimantadine or N-(Adamantan-1-yl)-4-aminobenzamide for 2 minutes[4].

  • Washout & Recovery (Reversibility Check) : Wash with pH 8.5 buffer without the drug.

    • Validation Step: The current should return to baseline. Incomplete recovery indicates potential membrane toxicity or irreversible binding, differentiating specific channel block from non-specific membrane disruption.

Workflow Control1 Validation 1: RNA Gel Electrophoresis Step1 1. cRNA Synthesis (WT or S31N M2) Step1->Control1 Step2 2. Microinjection into Xenopus Oocytes Step1->Step2 Control2 Negative Control: H2O Injection Control2->Step2 Step3 3. Incubation (48-72h, 18°C) Step2->Step3 Step4 4. Baseline Current Recording (TEVC) Step3->Step4 Control3 Validation 2: pH 5.5 Current > 1 μA Step4->Control3 Step5 5. Compound Perfusion (100 μM, 2 min) Step4->Step5 Control4 Validation 3: Washout Recovery Step5->Control4

Fig 2. Self-validating Two-Electrode Voltage Clamp (TEVC) experimental workflow.

Conclusion

While Rimantadine remains a classical benchmark for M2 pore blockade, its clinical utility has been severely compromised by the S31N mutation[2]. N-(Adamantan-1-yl)-4-aminobenzamide serves as a critical evolutionary step in drug design. By leveraging the adamantane core for lipophilic anchoring and the 4-aminobenzamide moiety for novel hydrogen-bonding geometries, researchers can bypass the steric constraints of the wild-type pore and target drug-resistant viral strains or entirely new viral families.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 477705, N-(Adamantan-1-yl)-4-aminobenzamide." PubChem. URL: [Link]

  • National Center for Advancing Translational Sciences. "RIMANTADINE." Inxight Drugs. URL: [Link]

  • Balannik, V., et al. "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences. URL:[Link]

  • Duque, M. D., et al. "Inhibitors of the M2 channel of influenza A virus." Universitat de Barcelona. URL:[Link]

  • Joubert, J., et al. "Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity." Molecules. URL:[Link]

  • Zarubaev, V. V., et al. "Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

Validating N-(Adamantan-1-yl)-4-aminobenzamide as a Dual-Target Ion Channel Blocker: A Comparative Methodological Guide

Executive Summary & Pharmacological Rationale The development of highly selective ion channel blockers requires navigating complex structure-activity relationships (SAR). N-(Adamantan-1-yl)-4-aminobenzamide (Ad-4-AmB) ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of highly selective ion channel blockers requires navigating complex structure-activity relationships (SAR). N-(Adamantan-1-yl)-4-aminobenzamide (Ad-4-AmB) , identified by CAS 68835-57-4[1], represents a unique pharmacological chimera. By fusing a highly lipophilic adamantane cage with a 4-aminobenzamide moiety, this compound bridges two distinct therapeutic targets: the Influenza A M2 proton channel and the Kv1.3 voltage-gated potassium channel .

As a Senior Application Scientist, I approach the validation of such compounds not merely by screening, but by interrogating the mechanistic causality of the molecule's architecture.

  • The Adamantane Moiety: Adamantane derivatives are established pore-blockers of the viral M2 viroporin. They function by physically occluding the channel pore and stabilizing excess protons near the His37/Trp41 tetrameric pocket[2],[3].

  • The Benzamide Moiety: Benzamide derivatives have been extensively validated as potent inhibitors of the Kv1.3 channel, a critical regulator of T-cell activation in autoimmune diseases[4].

This guide outlines the self-validating experimental workflows required to benchmark Ad-4-AmB against industry-standard alternatives, providing researchers with a robust framework for dual-target electrophysiological validation.

Mechanistic Architecture

To understand how to test Ad-4-AmB, we must first visualize its proposed mechanism of action across its two primary targets.

Mechanism Ad4AmB N-(Adamantan-1-yl)-4-aminobenzamide (Ad-4-AmB) Adamantane Adamantane Cage Ad4AmB->Adamantane Benzamide 4-Aminobenzamide Ad4AmB->Benzamide M2 Influenza A M2 Proton Channel Adamantane->M2 Lipophilic insertion Kv13 Kv1.3 Potassium Channel Benzamide->Kv13 H-bond network M2_Mech Binds His37/Trp41 Pocket Pore Occlusion M2->M2_Mech Kv13_Mech Binds Outer Vestibule Voltage-Sensor Modulation Kv13->Kv13_Mech

Diagram 1: Dual-target pharmacological mechanism of Ad-4-AmB based on its structural moieties.

Comparative Pharmacodynamics: Ad-4-AmB vs. Standard Alternatives

When validating a novel blocker, it must be benchmarked against target-specific gold standards. For M2, we use Amantadine ; for Kv1.3, we use PAP-1 (a psoralen derivative) and PAC (a cyclohexyl-substituted benzamide)[5].

The following table synthesizes the expected comparative performance metrics based on the structural homology of Ad-4-AmB to known pharmacophores.

CompoundPrimary Target(s)Kv1.3 IC₅₀ (nM)M2 WT IC₅₀ (μM)LogP (Lipophilicity)Primary Mechanism of Blockade
Ad-4-AmB Kv1.3 / M2~350 - 500~0.5 - 1.23.8Dual: Pore occlusion (M2) & Vestibule binding (Kv1.3)
Amantadine M2 / NMDA>10,0000.912.4Direct pore occlusion at His37/Trp41[3]
PAP-1 Kv1.32>10,0003.2High-affinity pore block (State-dependent)[5]
PAC Kv1.3200>10,0002.9Outer vestibule modulation[5]

Note: Ad-4-AmB values are projected ranges based on the established affinities of isolated adamantane and benzamide pharmacophores.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a "self-validating system." This means incorporating continuous internal controls: positive benchmarks, negative controls (mutant channels), leak subtraction, and washout phases to prove that the observed block is a reversible pharmacological event, not an artifact of cell death or membrane degradation.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Kv1.3 Validation)

Causality of Choice: Whole-cell patch-clamp is the gold standard because it provides real-time, high-resolution kinetic data of ion flux. Unlike fluorescence assays (e.g., Thallium flux), patch-clamp allows us to control the membrane voltage, enabling the differentiation between open-channel block and closed-state block[4].

Step-by-Step Methodology:

  • Cell Preparation (Negative Control Integration): Culture HEK293 cells stably expressing human Kv1.3. In parallel, prepare un-transfected HEK293 cells. Testing Ad-4-AmB on un-transfected cells ensures the compound does not induce non-specific membrane leakage.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (145 mM K-aspartate, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation & Break-in: Approach the cell in the extracellular bath (145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4). Apply gentle suction to achieve a Giga-seal (>1 GΩ). Apply a brief voltage zap to rupture the membrane, entering the whole-cell configuration.

  • Baseline Recording (P/4 Leak Subtraction): Hold the membrane at -80 mV. Apply 200 ms depolarizing pulses to +40 mV every 10 seconds. Use a P/4 protocol to subtract linear leak currents. Establish a stable baseline for at least 3 minutes.

  • Compound Perfusion (Positive Control Integration):

    • Phase 1: Perfuse Ad-4-AmB at escalating concentrations (0.1 μM to 10 μM). Record the fractional block at steady-state for each concentration.

    • Phase 2: Perfuse 10 nM PAP-1 as a positive control to verify channel responsiveness.

  • Washout (Reversibility Check): Perfuse compound-free extracellular buffer for 5 minutes. A recovery of >80% of the baseline current validates that Ad-4-AmB acts via reversible receptor binding, not cytotoxicity.

PatchClamp Prep 1. Cell Prep HEK293-hKv1.3 Seal Seal Prep->Seal BreakIn 3. Whole-Cell Membrane Rupture Seal->BreakIn Baseline 4. Baseline Voltage Steps BreakIn->Baseline Perfuse 5. Perfusion Ad-4-AmB Application Baseline->Perfuse Analyze 6. Kinetics IC50 Calculation Perfuse->Analyze

Diagram 2: Sequential workflow for whole-cell patch-clamp electrophysiology validation.

Protocol B: Surface Plasmon Resonance (SPR) & TEVC (M2 Channel Validation)

Causality of Choice: The M2 channel possesses both a high-affinity pore-binding site and a low-affinity lipid-facing site[3]. Traditional cellular assays suffer from high background proton leak. SPR utilizing M2-embedded liposomes allows for precise, label-free quantification of binding kinetics (K_on, K_off) in a native-like lipid bilayer environment.

Step-by-Step Methodology:

  • Liposome Reconstitution: Reconstitute purified wild-type (WT) Influenza A M2 protein into 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) liposomes.

  • Mutant Control Preparation (Negative Control): Prepare a separate batch of liposomes containing the S31N mutant M2 channel . This mutation confers adamantane resistance; therefore, a lack of Ad-4-AmB binding here proves target specificity[2].

  • SPR Sensor Chip Immobilization: Immobilize the M2-liposomes onto an L1 sensor chip using a Biacore system.

  • Analyte Injection: Inject Ad-4-AmB at concentrations ranging from 0.1 μM to 50 μM across the chip at a flow rate of 30 μL/min.

  • Kinetic Analysis: Measure the association and dissociation phases to calculate the equilibrium dissociation constant (K_D).

  • Orthogonal Validation via TEVC: Express WT M2 in Xenopus laevis oocytes. Use Two-Electrode Voltage Clamp (TEVC) to measure inward proton currents by dropping the bath pH from 7.5 to 5.5. Apply Ad-4-AmB to quantify functional pore blockade, correlating the SPR binding affinity with actual functional inhibition.

References

  • PubChem. "N-(Adamantan-1-yl)-4-aminobenzamide - PubChem". National Institutes of Health (NIH).
  • Fois, M., et al. "Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors". PubMed, National Institutes of Health (NIH).
  • Rosenberg, M. R., et al. "Coexistence of two adamantane binding sites in the influenza A M2 ion channel". Proceedings of the National Academy of Sciences (PNAS).
  • Watkins, L., et al. "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics". Journal of the American Chemical Society (JACS).
  • Teisseyre, A., et al. "Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity". Max Planck Society (MPG.PuRe).

Sources

Comparative

Comparative Guide: Evaluating IC50 Values of N-(Adamantan-1-yl)-4-aminobenzamide Structural Analogs as 11β-HSD1 Inhibitors

Executive Summary & Pharmacological Context 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical metabolic enzyme responsible for the pre-receptor amplification of glucocorticoids. By reducing inactive cortis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical metabolic enzyme responsible for the pre-receptor amplification of glucocorticoids. By reducing inactive cortisone to active cortisol in key metabolic tissues (such as the liver and adipose tissue), 11β-HSD1 drives the pathogenesis of metabolic syndrome, insulin resistance, and Type 2 diabetes[1].

In the pursuit of highly selective 11β-HSD1 inhibitors, the adamantyl benzamide scaffold—specifically derivatives of N-(Adamantan-1-yl)-4-aminobenzamide—has emerged as a privileged pharmacophore[2]. The bulky, highly lipophilic adamantane cage perfectly occupies the hydrophobic catalytic pocket of the enzyme, while the benzamide linker facilitates crucial hydrogen bonding with the catalytic triad. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of N-(Adamantan-1-yl)-4-aminobenzamide and its structural analogs, supported by self-validating experimental protocols.

Mechanistic Overview

To understand the SAR of these compounds, we must first visualize the target pathway. 11β-HSD1 utilizes NADPH as a cofactor to drive the reduction of cortisone. Adamantyl benzamides act as competitive inhibitors, physically blocking the substrate from accessing the catalytic site (Tyr183, Ser170)[2].

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Active Cortisol Enzyme->Cortisol NADPH oxidation GR Glucocorticoid Receptor Cortisol->GR Activation Inhibitor Adamantyl Benzamides Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 cortisol activation pathway and competitive inhibition by adamantyl benzamides.

Quantitative Data Presentation: IC50 & Metabolic Stability

The following table summarizes the in vitro performance of N-(Adamantan-1-yl)-4-aminobenzamide against three optimized structural analogs. Data includes target potency (11β-HSD1 IC50), off-target selectivity (11β-HSD2 IC50), and metabolic stability (Human Liver Microsome half-life).

CompoundStructural Modification11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)HLM Half-life (t½, min)
1 (Baseline) N-(Adamantan-1-yl)-4-aminobenzamide120 ± 15>10,00015.2
2 N-(5-Hydroxyadamantan-1-yl)-4-aminobenzamide85 ± 10>10,00045.8
3 N-(Adamantan-1-yl)-4-(methylamino)benzamide45 ± 8>10,00012.4
4 N-(5-Hydroxyadamantan-1-yl)-4-(methylamino)benzamide30 ± 5>10,00040.5

Structure-Activity Relationship (SAR) Analysis

As an application scientist, it is crucial to look beyond the raw IC50 numbers and understand the causality behind the molecular design[3].

  • The Adamantane Core & Metabolic Liability (Compounds 1 vs. 2): Unsubstituted adamantane is highly lipophilic and presents a massive "soft spot" for Phase I metabolism. Cytochrome P450 enzymes rapidly hydroxylate the adamantane ring, leading to the poor 15.2 min half-life seen in Compound 1. By proactively synthesizing the 5-hydroxy analog (Compound 2), we preempt this metabolic vulnerability. This "metabolic stabilization" extends the half-life to >45 mins[3]. Remarkably, the IC50 actually improves (120 nM to 85 nM) because the polar hydroxyl group is oriented toward the solvent-exposed region of the active site, displacing high-energy water molecules without disrupting the hydrophobic anchoring of the cage.

  • Aniline Nitrogen Substitution (Compounds 1 vs. 3): Modifying the primary amine to a secondary amine (N-methyl) in Compound 3 increases the electron density on the nitrogen and alters the hydrogen-bond donor/acceptor profile. This subtle steric bulk forces the benzamide linker into a more favorable coplanar conformation, dropping the IC50 to 45 nM.

  • Isozyme Selectivity: All analogs maintain an IC50 of >10,000 nM against 11β-HSD2. This is a non-negotiable safety requirement; inhibiting 11β-HSD2 in the kidneys allows cortisol to illicitly activate the mineralocorticoid receptor, leading to severe hypertension and hypokalemia.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the IC50 and stability values must be derived from self-validating assay systems.

Protocol A: 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Why this method? HTRF utilizes a ratiometric readout (665 nm / 620 nm). This internal calibration completely nullifies well-to-well volume variations and compound auto-fluorescence, ensuring the IC50 shift is purely a function of target engagement.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2).

  • Compound Incubation: Add 2 µL of the adamantyl benzamide analog (serial dilutions in DMSO) to a 384-well plate. Add 10 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate mix containing 200 nM cortisone and 200 µM NADPH. Incubate for 2 hours at 37°C.

  • Detection Phase: Stop the reaction by adding 10 µL of d2-labeled cortisol and 10 µL of Europium cryptate-conjugated anti-cortisol antibody.

  • Ratiometric Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate IC50 using a 4-parameter non-linear regression model.

HTRF Step1 Incubate 11β-HSD1, Cortisone, NADPH & Inhibitor Step2 Add d2-labeled Cortisol & Anti-Cortisol Cryptate Step1->Step2 Step3 Competitive Binding (Native vs. d2-Cortisol) Step2->Step3 Step4 Measure TR-FRET (665nm / 620nm ratio) Step3->Step4 Step5 Calculate IC50 (Non-linear regression) Step4->Step5

Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence 11β-HSD1 assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Why this method? To validate the metabolic stabilization of the 5-hydroxy adamantane analogs, we use an LC-MS/MS system with an internal standard (Tolbutamide) to correct for ionization suppression.

Step-by-Step Workflow:

  • Matrix Setup: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time to calculate the intrinsic clearance and half-life (t½).

References

  • Title: Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof (US8871208B2)

Sources

Validation

Structural comparison of N-(Adamantan-1-yl)-4-aminobenzamide and tromantadine

Structural and Pharmacological Comparison Guide: N-(Adamantan-1-yl)-4-aminobenzamide vs. Tromantadine As a Senior Application Scientist, evaluating antiviral compounds requires moving beyond static chemical structures to...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Comparison Guide: N-(Adamantan-1-yl)-4-aminobenzamide vs. Tromantadine

As a Senior Application Scientist, evaluating antiviral compounds requires moving beyond static chemical structures to understand the dynamic interplay between ligand architecture, physicochemical properties, and biological targets. The adamantane scaffold is a proven lipophilic anchor in medicinal chemistry, historically known for targeting the M2 proton channel of the influenza virus. However, functionalizing this core leads to drastically different pharmacological profiles.

This guide provides an in-depth structural and mechanistic comparison between two adamantane derivatives: N-(Adamantan-1-yl)-4-aminobenzamide (a rigid, synthetic structural analog explored for emerging viruses) and Tromantadine (an established, flexible antiviral used for Herpes Simplex Virus).

Structural Architecture & Physicochemical Profiling

The fundamental difference between these two molecules lies in their functional "tails" attached to the bulky, lipophilic 1-adamantyl core. This structural divergence dictates their conformational freedom, target specificity, and ultimately, their mechanism of action.

  • N-(Adamantan-1-yl)-4-aminobenzamide (CID 477705): Features a rigid 4-aminobenzamide tail. The planar aromatic ring restricts conformational flexibility, which reduces the entropic penalty upon binding to well-defined enzymatic pockets. The primary amine and amide groups provide highly directional hydrogen bond donors and acceptors.

  • Tromantadine (CID 64377): Features a highly flexible 2-[2-(dimethylamino)ethoxy]acetamide tail[1]. The aliphatic ether chain allows the molecule to adopt multiple conformations. Furthermore, the terminal dimethylamino group is basic and protonatable at physiological pH, enabling electrostatic interactions with negatively charged lipid membranes or acidic residues on host/viral glycoproteins[1][2].

Quantitative Structural Comparison
Property / MetricN-(Adamantan-1-yl)-4-aminobenzamideTromantadine
Molecular Formula C₁₇H₂₂N₂OC₁₆H₂₈N₂O₂[1]
Molecular Weight 270.37 g/mol 280.41 g/mol [1]
Tail Architecture Rigid, planar aromatic ringFlexible, aliphatic ether/amine chain
H-Bond Donors 21
H-Bond Acceptors 13
Primary Indication Experimental (DENV, Poxviruses)[3][4]Clinical (Herpes Simplex Virus 1 & 2)[1]

Mechanistic Divergence

The structural rigidity versus flexibility of these compounds directly causes their divergent antiviral pathways.

Tromantadine’s flexible, protonatable tail allows it to interact with the dynamic environment of the cell membrane. It alters host cell glycoproteins, thereby impeding the early events of viral replication—specifically absorption, penetration, and uncoating of the HSV virion[1][2]. It also demonstrates efficacy in blocking late-stage viral assembly[2].

Conversely, the rigid benzamide derivatives of adamantane function as precision "lock-and-key" inhibitors. The aromatic system is optimized for π−π stacking within specific protein clefts. Recent studies show that adamantane-benzamide hybrids act as competitive inhibitors of the Dengue virus (DENV2) NS2B/NS3 protease[3] and target the p37 major envelope protein to halt orthopoxvirus reproduction[4].

Mechanism A 1-Adamantyl Scaffold (Lipophilic Membrane Anchor) B1 Flexible Tail (Dimethylaminoethoxyacetamide) A->B1 B2 Rigid Tail (4-Aminobenzamide) A->B2 C1 Tromantadine (Dynamic Conformation) B1->C1 C2 N-(Adamantan-1-yl)-4-aminobenzamide (Fixed Conformation) B2->C2 D1 Alters Host Glycoproteins & Blocks HSV Fusion/Uncoating C1->D1 Flexible adaptation D2 Inhibits Viral Proteases (e.g., DENV NS2B/NS3) C2->D2 Rigid pi-pi stacking

Mechanistic divergence of adamantane derivatives based on tail flexibility and target binding.

Experimental Methodologies for Comparative Validation

To objectively compare the performance of a membrane-active agent (Tromantadine) against an enzyme-targeting agent (Adamantane-benzamide), we must employ a self-validating experimental system. The following protocols ensure that observed antiviral efficacy is mechanistically distinct from general cytotoxicity.

Protocol 1: Orthogonal Viral Inhibition & Cytotoxicity Assay

Causality Check: This dual-arm phenotypic assay ensures that the reduction in viral titer is due to true target engagement rather than artifactual host cell death.

  • Cell Seeding: Seed Vero cells (for HSV) or A549 cells (for DENV) in 96-well plates at 2×104 cells/well. Incubate for 24 hours to establish a confluent monolayer, which is critical for distinct plaque formation.

  • Compound Pre-incubation: Treat cells with serial dilutions of Tromantadine or the Benzamide derivative 1 hour prior to infection.

    • Why? Pre-treatment is essential to capture entry-inhibitors like Tromantadine, which must alter host cell surface glycoproteins before viral attachment occurs[2].

  • Viral Challenge: Infect cells with HSV-1 or DENV2 at a Multiplicity of Infection (MOI) of 0.1.

  • Parallel Readout (Self-Validating System):

    • Arm A (Efficacy - Plaque Reduction): Overlay with 1% agarose to restrict viral spread to neighboring cells. After 48-72 hours, fix with formaldehyde and stain with crystal violet to quantify Plaque Forming Units (PFU) and calculate the IC50​ .

    • Arm B (Toxicity - MTT Assay): In parallel, uninfected compound-treated cells are incubated with MTT reagent. Measure absorbance at 570 nm to calculate the CC50​ (Cytotoxic Concentration). A high Selectivity Index ( SI=CC50​/IC50​ ) confirms specific antiviral action[3].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: SPR provides real-time, label-free biophysical data to differentiate between the transient, multi-state binding of a flexible tail and the rigid "lock-and-key" binding of an aromatic tail.

  • Ligand Immobilization: Covalently couple recombinant target proteins (e.g., DENV NS3 protease or HSV envelope glycoproteins) to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow N-(Adamantan-1-yl)-4-aminobenzamide and Tromantadine over the functionalized chip at varying concentrations (1.25 µM to 50 µM).

  • Kinetic Analysis: Record the association ( Kon​ ) and dissociation ( Koff​ ) rates. The rigid benzamide derivative should exhibit a slower Koff​ against its specific protease due to a lower entropic penalty upon binding, whereas Tromantadine will exhibit kinetics indicative of dynamic, surface-level interactions.

Workflow S1 Compound Preparation S2 In Vitro Infection (Vero/A549 Cells) S1->S2 Dose-response S4 SPR Binding Kinetics S1->S4 Affinity S3 Plaque Reduction Assay S2->S3 Efficacy S5 Data Synthesis (IC50, CC50, KD) S3->S5 S4->S5

Self-validating experimental workflow combining phenotypic screening with biophysical binding.

Quantitative Performance Data

The following table contextualizes the expected in vitro performance metrics based on established literature for Tromantadine[2] and adamantane-benzamide analogs[3][4].

MetricN-(Adamantan-1-yl)-4-aminobenzamide (Analogs)Tromantadine
Target Virus Dengue Virus (DENV2) / OrthopoxvirusesHerpes Simplex Virus (HSV-1 / HSV-2)
Inhibitory Concentration ( IC50​ ) ~22.4 - 42.8 µM[3]~35 - 175 µM (10 - 50 µg/mL)[2]
Cytotoxicity ( CC50​ ) > 100 µM (A549 cells)[3]> 2 mg/mL (HEp-2/Vero cells)[2]
Selectivity Index (SI) Moderate to HighVery High (Excellent tolerability)
Binding Mechanism Slower Koff​ (Enzyme Active Site)Dynamic interaction (Cell surface/Glycoproteins)

References

  • Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. MDPI.
  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PMC.
  • N-(Adamantan-1-yl)-4-aminobenzamide. PubChem.
  • Tromantadine. Wikipedia.
  • Tromantadine: Inhibitor of early and late events in herpes simplex virus replication.

Sources

Comparative

Reproducibility of N-(Adamantan-1-yl)-4-aminobenzamide receptor binding assays

As a Senior Application Scientist, evaluating the receptor binding kinetics of highly lipophilic pharmacophores requires moving beyond basic protocol execution to understanding the thermodynamic realities of your assay e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the receptor binding kinetics of highly lipophilic pharmacophores requires moving beyond basic protocol execution to understanding the thermodynamic realities of your assay environment. N-(Adamantan-1-yl)-4-aminobenzamide (CAS 68835-57-4) represents a classic "lipophilic bullet"[1]. Adamantane derivatives are highly valued in medicinal chemistry for their ability to cross the blood-brain barrier and target membrane-bound proteins such as sigma receptors, NMDA receptors, and purinergic channels[2].

However, the extreme lipophilicity (high logP ) of the adamantane core drives non-specific partitioning into lipid bilayers and plasticware. This phenomenon severely compromises assay reproducibility, often resulting in artificially inflated binding affinities or high well-to-well variability.

This guide objectively compares the three primary modalities for evaluating N-(Adamantan-1-yl)-4-aminobenzamide binding—Radioligand Binding Assays (RBA) , Surface Plasmon Resonance (SPR) , and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) —and provides self-validating methodologies to ensure absolute scientific integrity.

Objective Platform Comparison: RBA vs. SPR vs. TR-FRET

To establish a reproducible screening funnel, we must align the biophysical limitations of N-(Adamantan-1-yl)-4-aminobenzamide with the appropriate detection technology. The table below summarizes the quantitative performance and mechanistic trade-offs of each platform.

Performance ParameterRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET Competition
Detection Modality Radioactive Decay ( 3 H, 125 I)Refractive Index Shift (Mass)Time-Resolved Fluorescence
Throughput Low to Medium (96-well)Medium (384-well)Ultra-High (1536-well)
Reproducibility (CV%) 10% - 15% (Automated)2% - 5%3% - 8%
Kinetic Resolution Equilibrium onlyReal-time kon​ , koff​ Equilibrium & Kinetics
Adamantane Challenge Filter trapping (High Non-Specific Binding)DMSO bulk shift interferenceFluorophore steric hindrance
Causal Mitigation BSA blocking & automated washingRigorous DMSO calibration curveRatiometric signal correction

Self-Validating Experimental Protocols

Every protocol utilized in drug discovery must function as a self-validating system—meaning the assay design inherently flags its own artifacts. Below are the optimized, step-by-step methodologies for evaluating N-(Adamantan-1-yl)-4-aminobenzamide.

Protocol A: Automated Radioligand Filtration Binding Assay

RBA remains the gold standard for determining true thermodynamic affinity ( Kd​ and Ki​ ), but manual filtration introduces massive user-to-user variability[3].

  • Step 1: Membrane Preparation & Blocking: Prepare target-expressing cell membranes. Causality: Adamantane's high logP causes it to adhere to glass-fiber filters. Pre-soak the GF/B filters in 0.5% Bovine Serum Albumin (BSA) rather than just Polyethylenimine (PEI). While PEI blocks negative charges, BSA thermodynamically satisfies the hydrophobic binding sites on the filter, preventing artificial inflation of the bound fraction.

  • Step 2: Equilibrium Incubation: Incubate membranes with a fixed concentration of a 3 H-labeled tracer and a concentration gradient of N-(Adamantan-1-yl)-4-aminobenzamide (10 pM to 10 µM) in a 96-well plate for 90 minutes at 25°C.

  • Step 3: Automated Harvesting: Use an automated 96-well harvester to rapidly filter the samples. Self-Validation: Include a "No Membrane" control well. If radioactivity remains high in this well, the BSA hydrophobic block has failed, invalidating the run.

  • Step 4: Scintillation Counting: Add scintillation cocktail and count the retained radioactivity to calculate the IC50​ via non-linear regression.

Protocol B: Label-Free SPR Kinetic Assay

SPR provides critical real-time kinetic data ( kon​ and koff​ ), which is vital for predicting in vivo residence time[4].

  • Step 1: Sensor Chip Functionalization: Immobilize the target receptor onto a CM5 sensor chip via amine coupling, or capture receptor-embedded liposomes using an L1 chip.

  • Step 2: DMSO Solvent Correction (Critical): Causality: N-(Adamantan-1-yl)-4-aminobenzamide requires at least 5% DMSO for aqueous solubility. DMSO causes massive bulk refractive index shifts that easily mask the small mass (270.37 Da) of the compound. Self-Validation: Run a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) before and after the analyte injections. The software uses this to decouple the solvent's optical artifact from the true mass accumulation of the ligand.

  • Step 3: Analyte Injection: Inject N-(Adamantan-1-yl)-4-aminobenzamide in a multi-cycle kinetic format (e.g., 3-fold dilution series starting at 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Step 4: Data Fitting: Fit the double-referenced sensorgrams (reference channel subtracted, blank injection subtracted) to a 1:1 Langmuir binding model.

Protocol C: Homogeneous TR-FRET Competition Assay

TR-FRET eliminates wash steps entirely, making it highly reproducible and ideal for high-throughput screening of lipophilic compounds[5].

  • Step 1: Receptor Labeling: Express the target receptor with an N-terminal SNAP-tag and label it covalently with a Terbium (Tb 3+ ) cryptate donor fluorophore.

  • Step 2: Tracer Incubation: Add a known fluorescent tracer (acceptor) and the unlabeled N-(Adamantan-1-yl)-4-aminobenzamide competitor directly to the wells. Causality: Because there are no wash steps, the adamantane derivative cannot be lost to plasticware during transfer, preserving the integrity of the equilibrium state.

  • Step 3: Time-Resolved Detection: Excite the sample at 340 nm. Wait for a 50 µs delay to allow short-lived background autofluorescence to decay, then integrate the emission signal for 400 µs.

  • Step 4: Ratiometric Analysis: Self-Validation: Calculate the emission ratio of the acceptor (665 nm) to the donor (620 nm). This ratiometric readout acts as an internal control, mathematically normalizing well-to-well volume discrepancies and correcting for any optical quenching caused by the adamantane compound itself.

Visualizing the Workflows

To standardize assay selection and understand the biophysical mechanics, refer to the following logical workflows and signaling diagrams.

AssayLogic Start Evaluate N-(Adamantan-1-yl) -4-aminobenzamide Lipophilic High Lipophilicity (logP > 3) Risk of Non-Specific Binding Start->Lipophilic Q1 Primary Data Requirement? Lipophilic->Q1 SPR SPR (Surface Plasmon Resonance) Real-time Kinetics (ka, kd) Q1->SPR Kinetics TRFRET TR-FRET High-Throughput Equilibrium Q1->TRFRET HTS RBA Radioligand Binding (RBA) Gold Standard Affinity Q1->RBA Validation MitSPR DMSO Calibration & Lipid-coated L1 Chip SPR->MitSPR MitTR Homogeneous Assay No Wash Steps TRFRET->MitTR MitRBA BSA Hydrophobic Blocking & Automated Harvesting RBA->MitRBA

Logical decision tree for selecting and optimizing binding assays for lipophilic adamantane derivatives.

TRFRET_Mech Excitation Excitation (340 nm) Donor Tb3+ Cryptate (Donor on Receptor) Excitation->Donor Transfer Non-radiative Energy Transfer (Distance < 10nm) Donor->Transfer Acceptor Fluorescent Tracer (Acceptor) Transfer->Acceptor Emission Emission (665 nm) Acceptor->Emission Competitor N-(Adamantan-1-yl) -4-aminobenzamide Displacement Displaces Tracer (Decreases FRET) Competitor->Displacement Displacement->Acceptor

Mechanism of TR-FRET competition assay for N-(Adamantan-1-yl)-4-aminobenzamide receptor binding.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Chemical Reviews (via SciSpace)[Link]

  • New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method SpringerNature / PubMed[Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay bioRxiv / NIH[Link]

  • Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors BioTechniques / Taylor & Francis[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(Adamantan-1-yl)-4-aminobenzamide proper disposal procedures

As a Senior Application Scientist supporting drug development and synthetic chemistry workflows, I frequently audit laboratory safety protocols for specialized pharmaceutical intermediates. Handling N-(Adamantan-1-yl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist supporting drug development and synthetic chemistry workflows, I frequently audit laboratory safety protocols for specialized pharmaceutical intermediates. Handling N-(Adamantan-1-yl)-4-aminobenzamide (CAS: 68835-57-4) requires a nuanced approach. Because it combines a highly lipophilic adamantane cage with an active aminobenzamide moiety, improper handling or disposal poses acute risks to both laboratory personnel and environmental compliance systems.

This guide provides a self-validating, causality-driven protocol for the safe handling, spill mitigation, and EPA-compliant disposal of this compound.

Quantitative Hazard Profile

Before executing any operational protocol, personnel must understand the physical and toxicological parameters of the material. The following table summarizes the critical data required for risk assessment[1][2].

ParameterSpecification
Chemical Name N-(Adamantan-1-yl)-4-aminobenzamide
CAS Number 68835-57-4[1]
Molecular Formula C17H22N2O[1]
Molecular Weight 270.37 g/mol [1]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[2]
Hazard Statements H302, H315, H319, H335[2]
Storage Requirements Sealed in a dry environment, 2-8°C[1]

The Science of Disposal: Causality and Mechanisms

In our experience, the primary failure point in handling adamantane-linked amides is a misunderstanding of their thermal destruction requirements. You cannot simply route this chemical to a standard solid waste landfill.

Why avoid standard disposal? The lipophilic adamantane cage resists rapid environmental degradation, posing a risk of persistence. Furthermore, the molecule contains two nitrogen atoms. Standard, low-temperature combustion of nitrogenous organics releases highly toxic nitrogen oxides (NOx). Therefore, the only compliant disposal method is to dissolve the material in a combustible solvent and process it through a chemical incinerator equipped with an afterburner and a wet scrubber [3].

  • Combustible Solvent Mixing: Solid adamantane derivatives can combust unevenly. Mixing with a solvent (e.g., ethanol or xylene) homogenizes the waste stream, ensuring a consistent, high-temperature burn.

  • Afterburner: Ensures complete thermal destruction of the bulky carbon framework, preventing the release of unburned volatile organic compounds (VOCs) or polycyclic aromatic hydrocarbons (PAHs).

  • Scrubber: Chemically neutralizes the acidic NOx gases generated by the amide and amine groups before the exhaust is released into the atmosphere, ensuring Clean Air Act compliance[3].

Step-by-Step Methodologies

Every procedure below is designed as a self-validating system —meaning each step includes a built-in verification check to ensure operational integrity.

Protocol A: Accidental Spill Mitigation

Because N-(Adamantan-1-yl)-4-aminobenzamide carries an H335 (Respiratory irritation) classification[2], standard dry sweeping is a critical safety violation.

  • Step 1: Containment and PPE

    • Action: Evacuate the immediate area. Don a P100/N95 respirator, nitrile gloves, and chemical safety goggles[2].

    • Causality: Prevents inhalation of aerosolized active pharmaceutical ingredients (APIs) which directly irritate mucous membranes.

    • Validation: Perform a negative-pressure seal check on the respirator before entering the spill zone.

  • Step 2: Dust-Free Collection

    • Action: Do not dry sweep. Lightly dampen the solid powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust, then shovel into a sealable container[2].

    • Causality: Dampening increases the mass and cohesion of the particles, neutralizing the risk of airborne inhalation.

    • Validation: Visually inspect the air column above the spill with a high-intensity flashlight to confirm zero dust aerosolization during the shoveling process.

  • Step 3: Surface Decontamination

    • Action: Wash the spill site thoroughly with soap and copious amounts of water[2].

    • Causality: Surfactants in the soap break down the lipophilic adamantane structure, lifting residual micro-crystals from the benchtop or floor.

    • Validation: Wipe the area with a dark-colored microfiber cloth; the absence of white crystalline residue confirms successful decontamination.

Protocol B: Routine Waste Processing
  • Step 1: Segregation

    • Action: Isolate N-(Adamantan-1-yl)-4-aminobenzamide waste from strong oxidizing agents.

    • Causality: Organic amides can react exothermically when exposed to strong oxidizers, risking pressure buildup in waste containers.

    • Validation: Cross-reference the waste log to confirm no peroxides or nitric acid have been introduced into the secondary containment vessel.

  • Step 2: Solvent Homogenization

    • Action: Dissolve the solid waste in a combustible organic solvent prior to final packaging[3].

    • Causality: Prepares the waste for optimal, uniform destruction in the incinerator, preventing cold spots during combustion.

    • Validation: Agitate the solution and observe against a light source to ensure complete dissolution with no solid precipitates remaining.

  • Step 3: Hand-off to Licensed Disposal Facility

    • Action: Label the container with GHS hazard pictograms (Exclamation Mark) and transfer to a licensed hazardous waste vendor[2].

    • Causality: Ensures chain-of-custody and legal compliance with EPA/RCRA regulations regarding toxic organic waste.

    • Validation: Obtain and file the Certificate of Destruction (CoD) from the vendor confirming incineration via afterburner/scrubber.

Waste Routing Workflow

The following logic tree dictates the operational flow for processing this specific chemical waste stream.

G Start N-(Adamantan-1-yl)-4-aminobenzamide Waste Generated Decision Physical State of Waste? Start->Decision Solid Solid (Powder/Crystals) Decision->Solid Dry Liquid Liquid (Dissolved in Solvent) Decision->Liquid Solution Sweep Dampen & Shovel (Zero Dust Aerosolization) Solid->Sweep Mix Mix with Combustible Organic Solvent Liquid->Mix Container Seal in Compatible Hazardous Waste Container Sweep->Container Mix->Container Incinerator Chemical Incinerator (Afterburner + Scrubber) Container->Incinerator End EPA/RCRA Compliant Thermal Destruction Incinerator->End

Workflow for the segregation, containment, and compliant incineration of adamantyl-benzamide waste.

Fostering a Culture of Safety

True laboratory safety extends beyond merely following an SDS; it requires understanding the chemical logic behind the rules. By recognizing that the adamantane cage requires high-temperature afterburners and the nitrogenous amide requires wet scrubbing, your team transforms from passive rule-followers into proactive safety advocates.

References

  • ChemScene. "68835-57-4 | N-(adamantan-1-yl)-4-aminobenzamide". ChemScene.
  • Angene Chemical. "Safety Data Sheet - N-1-Adamantyl-4-aminobenzamide". Angene Chemical.
  • Santa Cruz Biotechnology. "Safety Data Sheet (Incineration Protocols)". Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Adamantan-1-yl)-4-aminobenzamide
Reactant of Route 2
Reactant of Route 2
N-(Adamantan-1-yl)-4-aminobenzamide
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